1-(2,2-Difluoroethyl)azetidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,2-difluoroethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)3-8-1-4(9)2-8/h4-5,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFUELFVQBGZBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343061-06-2 | |
| Record name | 1-(2,2-difluoroethyl)azetidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2,2-Difluoroethyl)azetidin-3-ol: A Privileged Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2,2-Difluoroethyl)azetidin-3-ol (CAS Number: 1343061-06-2), a fluorinated azetidine derivative of significant interest in medicinal chemistry. The strategic incorporation of both a strained azetidine ring and a difluoroethyl moiety confers unique physicochemical and pharmacological properties, making it a valuable building block for the development of novel therapeutics. This document will delve into the rationale behind its design, propose a viable synthetic pathway, and explore its potential applications in drug discovery, supported by a thorough review of the roles of its constituent chemical motifs.
Introduction: The Convergence of a Strained Ring and a Strategic Fluorination Pattern
The quest for novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique chemical spaces. This compound emerges as a molecule of interest at the intersection of two powerful strategies in drug design: the use of strained heterocyclic scaffolds and the incorporation of fluorine.
The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained prominence as a versatile scaffold in drug discovery.[1][2] Its inherent ring strain and well-defined three-dimensional geometry offer a distinct advantage over more traditional, larger saturated heterocycles.[2] This constrained conformation can lead to enhanced binding to biological targets and improved metabolic stability.[1] Several approved drugs, such as baricitinib and cobimetinib, feature the azetidine motif, underscoring its therapeutic relevance.[1]
Concurrently, the introduction of fluorine into drug molecules is a widely employed and highly effective strategy to modulate a compound's properties.[3][4] The unique electronic characteristics of fluorine, being the most electronegative element, can significantly alter the pKa, lipophilicity, and metabolic stability of a molecule.[4][5] The difluoroethyl group, in particular, can serve as a bioisostere for other functional groups and can block metabolic "soft spots," thereby prolonging the half-life of a drug.[3][6]
This guide will provide a detailed examination of this compound, a molecule that synergistically combines the benefits of the azetidine scaffold with the advantageous properties of fluorine.
Physicochemical Properties
While experimental data for this compound is not extensively available in the public domain, its key physicochemical properties can be predicted based on its structure. These predicted values provide a useful starting point for understanding its behavior in biological systems.
| Property | Predicted Value | Source |
| Molecular Formula | C₅H₉F₂NO | PubChem[7] |
| Molecular Weight | 137.13 g/mol | PubChem[7] |
| XLogP3 | -0.3 | PubChem[7] |
| Hydrogen Bond Donor Count | 1 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[7] |
| Rotatable Bond Count | 2 | PubChem[7] |
| Topological Polar Surface Area | 32.3 Ų | PubChem[7] |
| Predicted Boiling Point | 170.7 ± 15.0 °C | ChemicalBook[8] |
| Predicted Density | 1.142 ± 0.06 g/cm³ | ChemicalBook[8] |
The predicted low XLogP3 value suggests that this compound is likely to be a polar molecule with good aqueous solubility, a desirable characteristic for many drug candidates. The presence of both hydrogen bond donors and acceptors indicates its potential to form favorable interactions with biological targets.
Proposed Synthesis Pathway
Step 1: N-Alkylation of Azetidin-3-ol
The key transformation is the nucleophilic substitution of a suitable 2,2-difluoroethylating agent by the secondary amine of azetidin-3-ol.
Figure 1: Proposed N-alkylation of azetidin-3-ol.
Proposed Experimental Protocol:
-
To a solution of azetidin-3-ol (1.0 eq) in a suitable aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF), add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of a 2,2-difluoroethylating agent, such as 2,2-difluoroethyl triflate or 2,2-difluoroethyl iodide (1.1 eq), dropwise to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like ACN or DMF are chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile or electrophile.
-
Base: A non-nucleophilic base is crucial to deprotonate the azetidine nitrogen, increasing its nucleophilicity, without competing in the alkylation reaction.
-
Alkylating Agent: 2,2-Difluoroethyl triflate is a highly reactive electrophile, making it an excellent choice for this alkylation. Alternatively, 2,2-difluoroethyl iodide could be used, potentially requiring harsher reaction conditions.
Potential Applications in Drug Discovery
The unique combination of the azetidine ring and the difluoroethyl group in this compound makes it a highly attractive building block for the synthesis of novel drug candidates across various therapeutic areas.
As a Scaffold for Bioactive Molecules
The hydroxyl group at the 3-position of the azetidine ring serves as a convenient handle for further functionalization. This allows for the introduction of various pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.
Figure 2: Potential functionalization of this compound.
Improving Pharmacokinetic Properties
The incorporation of the this compound moiety into a larger molecule can be a strategic move to enhance its drug-like properties.
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoroethyl group resistant to metabolic oxidation.[4] This can lead to a longer in vivo half-life and improved bioavailability.
-
Lipophilicity and Solubility: The introduction of fluorine can modulate the lipophilicity of a compound, which is a critical parameter for membrane permeability and oral absorption.[3] While highly fluorinated groups can increase lipophilicity, the difluoroethyl group offers a more nuanced modification.
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets through the formation of hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity and potency.[4][9]
Safety and Handling
Conclusion
This compound represents a promising and versatile building block for contemporary drug discovery. Its unique structural features, combining a strained azetidine ring with a metabolically robust difluoroethyl group, offer a powerful tool for medicinal chemists to design and synthesize novel therapeutic agents with potentially enhanced pharmacokinetic and pharmacodynamic profiles. While further experimental validation of its properties and reactivity is warranted, the foundational principles of its design strongly suggest its utility in the development of next-generation pharmaceuticals.
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
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An In-depth Technical Guide to the Physicochemical Properties of 1-(2,2-Difluoroethyl)azetidin-3-ol
Introduction: A Molecule of Strategic Importance in Modern Drug Discovery
1-(2,2-Difluoroethyl)azetidin-3-ol emerges as a molecule of significant interest to researchers, scientists, and drug development professionals. Its unique architecture, combining the conformationally constrained azetidine ring with the metabolically robust difluoroethyl group, positions it as a valuable building block in the design of novel therapeutics. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in medicinal chemistry.[1] Its rigid structure allows for the precise spatial arrangement of substituents, a critical factor in optimizing interactions with biological targets.[1][2] Furthermore, the incorporation of an azetidine ring can enhance key drug-like properties, including metabolic stability and aqueous solubility.[2]
The strategic introduction of fluorine is a well-established strategy in medicinal chemistry to fine-tune the physicochemical properties of a drug candidate.[3][4][5] The difluoroethyl moiety, in particular, can profoundly influence a molecule's lipophilicity, pKa, and metabolic fate, often leading to improved pharmacokinetic profiles.[6][7] This guide provides a comprehensive overview of the core physicochemical properties of this compound, coupled with detailed, field-proven experimental protocols for their determination.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery program. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety. The following table summarizes the key physicochemical properties of this compound. It is important to note that while some values are predicted based on computational models, this guide also provides the robust experimental methodologies required for their precise determination.
| Property | Predicted/Estimated Value | Experimental Value |
| Molecular Formula | C₅H₉F₂NO | - |
| Molecular Weight | 137.13 g/mol | - |
| CAS Number | Not available | - |
| Melting Point | Not available | To be determined |
| Boiling Point | ~114.7 ± 15.0 °C (Predicted for a similar compound)[8] | To be determined |
| logP (Octanol/Water Partition Coefficient) | Not available | To be determined |
| pKa (Amine) | ~10.61 (Predicted for a similar compound)[8] | To be determined |
| Aqueous Solubility | Not available | To be determined |
Experimental Protocols for Physicochemical Property Determination
The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The causality behind experimental choices is explained to ensure a self-validating system of protocols.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.[9] A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.[9]
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/minute near the expected melting point).
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[10]
Caption: Workflow for logP Determination via the Shake-Flask Method.
pKa (Acid Dissociation Constant) Determination
The pKa of an ionizable group, such as the amine in this compound, dictates its charge state at a given pH. This is crucial for solubility, receptor binding, and membrane permeability. P[11]otentiometric titration is a highly accurate method for pKa determination.
[12][13]Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in deionized water or a solution of known ionic strength.
-
Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is stirred continuously.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
[11]```dot graph pKaWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];
Prep [label="Prepare Sample Solution"]; Setup [label="Calibrate and Immerse pH Electrode"]; Titrate [label="Titrate with Standardized Acid"]; Record [label="Record pH vs. Titrant Volume"]; Analyze [label="Plot Titration Curve"]; Determine [label="Determine pKa at Half-Equivalence Point"];
Prep -> Setup -> Titrate -> Record -> Analyze -> Determine; }
Caption: Workflow for Aqueous Solubility Determination.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics, owing to the advantageous properties conferred by its azetidine and difluoroethyl components. While a complete experimental dataset for its physicochemical properties is not yet publicly available, this guide provides the established, robust methodologies for their determination. By following these detailed protocols, researchers can generate the high-quality data necessary to advance their drug discovery and development programs. The principles and workflows outlined herein are fundamental to the broader field of medicinal chemistry and serve as a valuable resource for scientists working with novel chemical entities.
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]
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Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]
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O'Hagan, D. (2010). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 2(4), 571-581. [Link]
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Singh, G. S., & D’hooghe, M. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 12(10), 1636-1653. [Link]
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Meanwell, N. A. (2015). Fluorine in medicinal chemistry. Progress in medicinal chemistry, 54, 65-133. [Link]
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University of Calgary. (n.d.). Melting point determination. [Link]
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Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of pharmaceutical and biomedical analysis, 14(11), 1405-1413. [Link]
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Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]
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Vraka, V., & Trantirek, L. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1499-1510. [Link]
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Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]
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BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]
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Van der Rest, C., & De Meulenaer, B. (2014). Development of methods for the determination of pKa values. Journal of Chemical Education, 91(10), 1681-1686. [Link]
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Clarion University. (n.d.). Determination of Melting Point. [Link]
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MedPharma. (2025, April 15). To determine the melting point of given organic compound. [Link]
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Hall, H. K. (1957). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. The Journal of Physical Chemistry, 61(2), 253-255. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-(2,2-Difluoroethyl)azetidin-3-ol
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-(2,2-difluoroethyl)azetidin-3-ol, a fluorinated azetidine derivative of increasing interest in medicinal chemistry and drug development. Azetidine scaffolds are prized for their ability to impart desirable physicochemical properties to drug candidates, and fluorination is a well-established strategy for modulating metabolic stability, lipophilicity, and binding affinity. Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for rational drug design. This guide synthesizes theoretical principles with practical methodologies, offering researchers a robust framework for the structural elucidation of this and related compounds. We delve into the puckered nature of the azetidine ring, the influence of the 3-hydroxyl group, and the critical role of the gauche effect on the conformation of the N-(2,2-difluoroethyl) side chain. Detailed protocols for conformational analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry are provided, alongside a discussion of the definitive insights offered by single-crystal X-ray crystallography.
Introduction: The Significance of Fluorinated Azetidines in Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable structural motif in modern medicinal chemistry. Its constrained, non-planar geometry provides a rigid scaffold that can favorably orient substituents for optimal interaction with biological targets, often leading to improved ligand efficiency and potency.[1][2] The introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, modulate pKa, and improve membrane permeability. The combination of these two features in molecules such as this compound presents a compelling scaffold for the development of novel therapeutics.[3]
A thorough understanding of the molecule's three-dimensional structure and conformational landscape is a prerequisite for successful structure-activity relationship (SAR) studies. The subtle interplay of steric and electronic effects within this compound dictates its preferred shape, which in turn governs its interactions with protein binding pockets. This guide will explore these structural nuances in detail.
Predicted Molecular Structure and Key Conformational Features
While a definitive crystal structure for this compound is not publicly available at the time of this writing, we can predict its key structural and conformational features based on well-established principles and studies of analogous compounds.
The Puckered Azetidine Ring
Contrary to a planar representation, the azetidine ring exists in a puckered conformation to alleviate ring strain.[4] This puckering is characterized by a dihedral angle, and for the parent azetidine molecule, this has been determined to be approximately 37°. The substituents on the ring, namely the 3-hydroxyl group and the N-(2,2-difluoroethyl) group, will influence the degree of puckering and the preferred orientation of the substituents (axial vs. equatorial). The hydroxyl group at the 3-position can exist in either a pseudo-axial or pseudo-equatorial position, and the energetic barrier to ring inversion will determine the equilibrium population of these conformers.
The N-(2,2-Difluoroethyl) Side Chain and the "Double Gauche Effect"
The conformation of the N-(2,2-difluoroethyl) side chain is expected to be significantly influenced by the gauche effect. This is a stereoelectronic effect where a conformation with adjacent electronegative substituents in a gauche arrangement (dihedral angle of approximately 60°) is more stable than the anti conformation (dihedral angle of 180°).[5]
In the case of the 2,2-difluoroethyl group, a "double gauche effect" is anticipated. A detailed study on 2,2-difluoroethylamine hydrochloride, a close analogue, revealed that the most stable conformation has both fluorine atoms in a gauche relationship with the positively charged nitrogen.[6][7][8] This preference is primarily driven by electrostatic attraction between the electronegative fluorine atoms and the nitrogen atom, a phenomenon that persists even in aqueous solution.[7] Hyperconjugative interactions (σCH → σCF and σCH → σCN) also play a role, albeit a secondary one, in stabilizing this conformation.[6][7]
Therefore, it is highly probable that the C-C bond of the difluoroethyl side chain in this compound will favor a conformation where the nitrogen of the azetidine ring is gauche to both fluorine atoms.
Methodologies for Conformational Analysis
To experimentally and computationally validate these predictions, a combination of techniques is employed.
Synthesis of this compound
A plausible synthetic route to this compound would involve the N-alkylation of azetidin-3-ol with a suitable 2,2-difluoroethylating agent. A general two-step approach is outlined below:
Step 1: Preparation of Azetidin-3-ol Azetidin-3-ol can be synthesized from epichlorohydrin and a protected amine, such as benzylamine, followed by cyclization and deprotection.[9] Commercially available N-Boc-3-hydroxyazetidine is also a common starting material, which can be deprotected under acidic conditions.[10]
Step 2: N-alkylation The resulting azetidin-3-ol can then be reacted with a 2,2-difluoroethylating agent, such as 2,2-difluoroethyl triflate or 1-bromo-2,2-difluoroethane, in the presence of a suitable base (e.g., K₂CO₃ or Et₃N) and a polar aprotic solvent (e.g., acetonitrile or DMF) to yield the target compound.
Experimental Protocol: Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.[11] For this compound, a combination of 1D and 2D NMR experiments would be employed.
-
¹H and ¹³C NMR: These experiments provide information about the chemical environment of each nucleus and can indicate the presence of different conformers if they are in slow exchange on the NMR timescale.
-
¹⁹F NMR: This is crucial for probing the environment of the fluorine atoms and can be sensitive to conformational changes.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE experiments detect through-space interactions between protons that are close to each other (< 5 Å).[12][13] This is invaluable for determining the relative orientation of substituents on the azetidine ring and the conformation of the side chain. For a small molecule like this, a 2D NOESY experiment is generally preferred.[14][15] However, if the molecule falls into an intermediate molecular weight range where the NOE is close to zero, a ROESY experiment would be more appropriate as the ROE is always positive.[13][14][16]
Experimental Protocol: NMR Conformational Analysis
-
Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to a concentration of approximately 5-10 mg/mL.
-
1D NMR Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra to assign all signals.
-
2D NMR Acquisition:
-
COSY: To establish proton-proton through-bond correlations.
-
HSQC/HMBC: To correlate proton signals with their directly attached and long-range coupled carbons.
-
NOESY/ROESY: To identify through-space correlations. A mixing time of 400-800 ms is typically a good starting point for small molecules in a NOESY experiment.[16]
-
-
Data Analysis:
-
Analyze the NOESY/ROESY spectrum for cross-peaks between protons on the azetidine ring and the N-(2,2-difluoroethyl) side chain.
-
The presence of NOEs between specific protons will indicate their spatial proximity and allow for the deduction of the preferred ring pucker and side-chain orientation.
-
For example, an NOE between a proton on the difluoroethyl side chain and a pseudo-axial proton on the azetidine ring would provide strong evidence for a particular conformation.
-
Logical Diagram: NMR Data Interpretation
Caption: Logical workflow for interpreting NMR data to determine molecular conformation.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and dihedral angles.[17] Obtaining a suitable single crystal of this compound would allow for the unambiguous determination of its conformation in the crystalline state. It is important to note that the solid-state conformation may not be the only or even the most populated conformer in solution.
Experimental Protocol: X-ray Crystallography Workflow
-
Crystallization: Grow single crystals of the compound from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data as the crystal is rotated in an X-ray beam, typically at low temperature (e.g., 100 K) to minimize thermal vibrations.[17]
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions to generate a final, accurate molecular model.
Computational Chemistry
In parallel with experimental methods, computational chemistry, particularly Density Functional Theory (DFT), offers powerful insights into the conformational preferences and energetics of molecules.[18]
Experimental Protocol: DFT Computational Analysis
-
Model Building: Construct an initial 3D model of this compound.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.
-
Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-31G(d) or larger).[19] Include a solvation model (e.g., CPCM or SMD) to simulate the effects of a solvent.
-
Data Analysis:
-
Compare the relative energies of the optimized conformers to determine their predicted populations based on the Boltzmann distribution.
-
Analyze the key geometric parameters (bond lengths, angles, dihedral angles) of the most stable conformers.
-
Theoretically calculate NMR chemical shifts and coupling constants for the low-energy conformers to compare with experimental data.
-
Data Summary: Predicted and Experimental Parameters
| Parameter | Predicted Value/Observation | Experimental Technique | Computational Method |
| Azetidine Ring Conformation | Puckered | NMR (Coupling Constants), X-ray | DFT |
| 3-OH Orientation | Equilibrium between pseudo-axial and pseudo-equatorial | NMR (NOESY/ROESY), X-ray | DFT |
| N-CH₂-CHF₂ Dihedral Angle | Predominantly gauche | NMR (NOESY/ROESY), X-ray | DFT |
| Key NOE Correlations | Between side-chain protons and ring protons | 2D NOESY/ROESY | N/A |
Conclusion
The molecular structure and conformation of this compound are governed by a fascinating interplay of ring strain, steric interactions, and stereoelectronic effects. The azetidine ring is expected to adopt a puckered conformation, while the N-(2,2-difluoroethyl) side chain is predicted to exhibit a "double gauche" arrangement due to favorable electrostatic interactions. A combined approach utilizing NMR spectroscopy for solution-state analysis, X-ray crystallography for solid-state determination, and DFT calculations for energetic and geometric insights provides a comprehensive framework for the complete structural elucidation of this important fluorinated scaffold. The methodologies and principles outlined in this guide are broadly applicable to other substituted azetidines, empowering researchers in drug discovery to make informed decisions in the design of next-generation therapeutics.
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Rittner, R., & Tormena, C. F. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry, 10, 877–882. [Link]
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Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. (2014). PubMed. [Link]
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Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. (2014). Beilstein Journals. [Link]
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Scientists use computational modeling to guide a difficult chemical synthesis. (2024). MIT Department of Chemistry. [Link]
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NOESY and ROESY. (2018). University of Missouri. [Link]
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Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). PubMed Central. [Link]
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Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PubMed Central. [Link]
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Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical. (2022). Semantic Scholar. [Link]
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A Comprehensive Technical Guide to the Safe Handling of 1-(2,2-Difluoroethyl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Fluorinated Azetidines in Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its unique conformational properties and ability to serve as a versatile scaffold have led to its incorporation into a multitude of drug candidates.[1] The strategic introduction of fluorine atoms into these scaffolds, as seen in 1-(2,2-Difluoroethyl)azetidin-3-ol, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making such compounds highly valuable in the development of novel therapeutics.[2]
This guide provides a detailed examination of the safety and handling considerations for this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous fluorinated compounds and azetidine derivatives to establish a robust framework for its safe utilization in a laboratory setting. The principles and protocols outlined herein are designed to empower researchers to work confidently and safely with this and similar chemical entities.
Hazard Identification and Risk Assessment: A Proactive Approach
A thorough understanding of potential hazards is the cornerstone of laboratory safety. Based on the known toxicology of related compounds, this compound should be handled as a substance with the potential for the following hazards:
-
Acute Toxicity (Oral): Similar azetidine derivatives have been classified as harmful if swallowed.[3]
-
Skin and Eye Irritation: The parent compound, azetidin-3-ol, is known to cause skin irritation and serious eye damage.[3] The presence of the difluoroethyl group may further exacerbate these effects.
-
Respiratory Tract Irritation: Inhalation of aerosols or dust of azetidine compounds may lead to respiratory irritation.[3]
-
Allergic Skin Reaction: Some azetidine derivatives have been shown to cause allergic skin reactions.[4]
Table 1: GHS Hazard Classifications of Analogous Compounds
| Compound | GHS Hazard Statement | Source |
| Azetidin-3-ol hydrochloride | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | [3] |
| 2,2-Difluoroethan-1-ol | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5] |
It is imperative to treat this compound with the same level of caution as substances with these established hazard classifications. A comprehensive, substance-specific risk assessment should be conducted before commencing any experimental work.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
To mitigate the risks associated with handling this compound, a combination of engineering controls and appropriate PPE is essential.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and reaction setup, must be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.
Personal Protective Equipment (PPE): Individual Protection
-
Eye and Face Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to consult the glove manufacturer's compatibility chart for the specific solvents being used.[2] Gloves should be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A laboratory coat is required. For larger scale operations, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to control exposure, a properly fitted respirator with an appropriate cartridge should be used.
Diagram 1: Hierarchy of Controls for Safe Handling
Caption: Hierarchy of controls for mitigating exposure risks.
Safe Handling and Storage Protocols: Ensuring Chemical Integrity and Safety
Adherence to strict handling and storage protocols is paramount to prevent accidental exposure and maintain the stability of this compound.
Handling Procedures
-
Avoid Contact: All direct contact with the skin, eyes, and clothing should be avoided.[6]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[6] Do not eat, drink, or smoke in the laboratory.[3]
-
Spill Management: In the event of a spill, evacuate the area and alert the appropriate safety personnel. Small spills can be cleaned up by trained personnel wearing appropriate PPE, using an absorbent material, and placing the waste in a sealed container for disposal.
Storage Conditions
-
Container: Store in a tightly sealed, properly labeled container.[6]
-
Environment: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] For long-term storage, refrigeration or freezing may be necessary, similar to other azetidine derivatives.[7]
Experimental Workflow: A Practical Application
The following is a generalized protocol for the use of this compound in a Suzuki-Miyaura cross-coupling reaction. This protocol is for illustrative purposes and should be adapted to the specific requirements of the intended experiment.
Reaction Setup
-
Preparation: In a certified chemical fume hood, assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet.
-
Reagent Addition:
-
To the flask, add the aryl halide (1.0 eq), the boronic acid or ester (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
In a separate vial, weigh the required amount of this compound (as a ligand, if applicable) and dissolve it in the reaction solvent (e.g., dioxane/water).
-
Add the base (e.g., K₂CO₃, 2.0 eq) to the reaction flask.
-
-
Solvent and Reagent Transfer: Add the reaction solvent to the flask, followed by the solution of this compound via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature under a nitrogen atmosphere and monitor its progress by an appropriate analytical technique (e.g., TLC, LC-MS).
Diagram 2: Experimental Workflow for a Suzuki-Miyaura Coupling
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Solubility of 1-(2,2-Difluoroethyl)azetidin-3-ol in common organic solvents
An In-Depth Technical Guide: Investigating the Solubility of 1-(2,2-Difluoroethyl)azetidin-3-ol in Common Organic Solvents for Pharmaceutical Development
Introduction
This compound is a contemporary heterocyclic building block of significant interest to medicinal chemists and drug development professionals. Its structure features a strained four-membered azetidine ring, a motif known to confer desirable physicochemical properties such as increased sp3 character, improved metabolic stability, and enhanced solubility[1]. The incorporation of a difluoroethyl group further modulates the molecule's electronic and lipophilic character. Understanding the solubility of this compound is a critical first step in its application, dictating the choice of solvents for chemical synthesis, purification, formulation, and biological screening assays. Poor solubility can lead to unreliable in-vitro results and significant downstream challenges in bioavailability and toxicity assessment[2].
This technical guide serves as a comprehensive resource for researchers. It provides a theoretical framework for predicting the solubility of this compound based on its unique structural features and presents robust, step-by-step experimental protocols for the accurate determination of its solubility in a range of common organic solvents.
Molecular Profile and Predicted Solubility Characteristics
The solubility of a molecule is governed by the interplay of its functional groups and their interactions with the solvent. The structure of this compound presents three key regions that dictate its behavior.
-
Azetidin-3-ol Core: The hydroxyl (-OH) group is a potent hydrogen bond donor, while the azetidine nitrogen is a hydrogen bond acceptor. This combination strongly favors solubility in polar protic solvents (e.g., alcohols, water) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO, DMF). Azetidine rings, as conformationally restricted scaffolds, can also enhance solubility compared to more flexible aliphatic amines[3].
-
Difluoroethyl Group (-CH₂CF₂H): The introduction of fluorine has complex effects. While it increases lipophilicity, the C-F bond is highly polarized[4]. Crucially, the difluoromethyl group (CF₂H) is a competent, albeit weak, hydrogen bond donor[4]. This unique property means it can form favorable interactions not only with nonpolar solvents but also with hydrogen bond acceptors, potentially enhancing solubility in solvents like ethers and esters.
-
Overall Polarity: The molecule possesses a permanent dipole moment due to its polar functional groups. This suggests poor solubility in nonpolar, aliphatic solvents like hexane and heptane, which interact primarily through weak van der Waals forces.
Based on this analysis, a qualitative solubility profile can be predicted.
Table 1: Predicted Physicochemical Properties and Qualitative Solubility
| Property | Predicted Value/Behavior | Rationale |
| Molecular Weight | 137.13 g/mol | Small molecule, generally favoring solubility. |
| Hydrogen Bond Donors | 2 (Alcohol -OH, Difluoromethyl -CF₂H) | The presence of two H-bond donors strongly favors interaction with polar, H-bond accepting solvents[4]. |
| Hydrogen Bond Acceptors | 3 (Nitrogen, Oxygen, 2x Fluorine) | Multiple sites for interaction with protic solvents. |
| Predicted Solubility | ||
| Polar Protic Solvents | High (e.g., Methanol, Ethanol, Water) | Strong hydrogen bonding interactions with both the hydroxyl and azetidine groups. |
| Polar Aprotic Solvents | Moderate to High (e.g., DMSO, DMF, Acetonitrile) | Favorable dipole-dipole interactions and hydrogen bonding with the -OH and -CF₂H groups. |
| Ethers & Esters | Low to Moderate (e.g., THF, Ethyl Acetate) | The difluoroethyl group may enhance solubility in these less polar solvents. |
| Chlorinated Solvents | Low to Moderate (e.g., Dichloromethane) | Moderate polarity may allow for some dissolution. |
| Nonpolar Solvents | Very Low (e.g., Hexane, Toluene) | Mismatch in polarity and intermolecular forces. |
A Framework for Experimental Solubility Determination
While theoretical predictions are valuable, they must be confirmed by empirical data. The following section provides detailed methodologies for both rapid screening and precise quantification of thermodynamic solubility. The "shake-flask" method is presented as the gold standard for its reliability and accuracy in determining the equilibrium solubility of a compound[5][6].
Recommended Solvent Panel
A well-chosen panel of solvents covering a range of polarities and functional groups is essential for building a comprehensive solubility profile.
Table 2: Panel of Common Organic Solvents for Solubility Screening
| Class | Solvent | Polarity Index¹ | Dielectric Constant (20°C)¹ | Primary Interactions |
| Polar Protic | Water | 10.2 | 80.1 | H-Bonding, Dipole-Dipole |
| Methanol | 6.6 | 32.7 | H-Bonding, Dipole-Dipole | |
| Ethanol | 5.2 | 24.6 | H-Bonding, Dipole-Dipole | |
| Polar Aprotic | DMSO | 7.2 | 47.0 | Dipole-Dipole, H-Bond Acceptor |
| Acetonitrile | 6.2 | 37.5 | Dipole-Dipole | |
| DMF | 6.4 | 38.3 | Dipole-Dipole, H-Bond Acceptor | |
| Ester | Ethyl Acetate | 4.3 | 6.0 | Dipole-Dipole, H-Bond Acceptor |
| Ether | Tetrahydrofuran (THF) | 4.2 | 7.6 | Dipole-Dipole, H-Bond Acceptor |
| Chlorinated | Dichloromethane (DCM) | 3.4 | 9.1 | Dipole-Dipole |
| Nonpolar | Toluene | 2.3 | 2.4 | van der Waals, π-π stacking |
| Heptane | 0.0 | 1.9 | van der Waals | |
| ¹Values sourced from established solvent property tables[7][8]. |
Protocol for Rapid Qualitative Solubility Assessment
This method provides a quick, semi-quantitative estimate of solubility, ideal for initial solvent screening.
Methodology:
-
Preparation: Add approximately 1-2 mg of this compound to a clear 1.5 mL microcentrifuge tube or a small glass vial.
-
Solvent Addition: Add 100 µL of the selected solvent to the vial.
-
Mixing: Vortex the mixture vigorously for 60 seconds at room temperature.
-
Observation: Visually inspect the solution against a dark background. If all solid has dissolved, the compound is considered "soluble" at >10-20 mg/mL.
-
Incremental Addition: If solid remains, add another 400 µL of solvent (total volume 500 µL) and vortex again for 60 seconds. If the solid dissolves, it is "sparingly soluble" (approx. 2-10 mg/mL).
-
Final Addition: If solid still remains, add a final 500 µL of solvent (total volume 1 mL) and vortex. If the solid dissolves, it is "slightly soluble" (approx. 1-2 mg/mL). If solid persists, it is deemed "insoluble" (<1 mg/mL).
-
Record: Document the observations for each solvent tested.
Protocol for Quantitative Thermodynamic Solubility Determination
The shake-flask method measures the equilibrium concentration of a solute in a saturated solution, providing the most accurate and reliable solubility value[5][9]. The workflow involves saturating a solvent, separating the undissolved solid, and quantifying the dissolved compound, typically via HPLC.
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The Strategic Incorporation of Fluorinated Azetidine Scaffolds in Modern Drug Discovery: A Technical Guide
Foreword: The Rise of Small Rings and Strategic Fluorination
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is a perpetual endeavor. Among the various scaffolds that have garnered significant attention, saturated heterocycles, particularly those rich in sp³-hybridized carbons, are increasingly recognized for their potential to yield drug candidates with improved clinical success rates.[1] Within this class, the four-membered azetidine ring has emerged as a privileged structure.[1][2] Its inherent ring strain and conformational rigidity offer a unique three-dimensional profile that can enhance receptor affinity and metabolic stability.[2] This guide delves into the strategic functionalization of the azetidine scaffold through fluorination, a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. The introduction of fluorine can profoundly influence a molecule's basicity, lipophilicity, metabolic stability, and target-binding interactions, making the fluorinated azetidine motif a highly attractive design element in drug discovery.[1][3][4]
The Azetidine Scaffold: A Compact Powerhouse in Medicinal Chemistry
Azetidines, as four-membered nitrogen-containing heterocycles, offer a distinct structural and physicochemical profile compared to their more common five- and six-membered counterparts like pyrrolidines and piperidines.[1][5] Their compact and rigid nature provides a well-defined vector for substituents, enabling precise interactions with biological targets.[2] The incorporation of an azetidine ring can lead to improved solubility, reduced off-target effects, and enhanced metabolic stability, properties that are highly desirable in drug candidates.[2] Several FDA-approved drugs, such as baricitinib (for rheumatoid arthritis) and cobimetinib (an anticancer agent), feature the azetidine motif, underscoring its therapeutic relevance.[1][2]
The Impact of Fluorine: A Strategic Tool for Property Modulation
The substitution of hydrogen with fluorine is a widely employed strategy in medicinal chemistry to optimize the properties of lead compounds.[1][4] Fluorine's high electronegativity and small atomic size allow it to exert significant electronic effects with minimal steric hindrance.[4][6] These effects can be harnessed to modulate a range of molecular properties critical for drug efficacy and safety.
Modulating Basicity (pKa) for Optimal Performance
A key feature of the azetidine scaffold is its basic nitrogen atom. The pKa of this nitrogen is a critical parameter that influences a compound's solubility, cell permeability, and potential for off-target interactions, particularly with the hERG channel. The introduction of fluorine into the azetidine ring provides a predictable means of lowering the basicity of the nitrogen atom through a strong inductive effect.[1][3] This reduction in pKa can be crucial for mitigating hERG liability and improving the overall developability profile of a drug candidate.
| Compound | pKa |
| Azetidine | 11.29 |
| 3-Fluoroazetidine | 8.75 |
| 3,3-Difluoroazetidine | 5.95 |
Table 1: The effect of fluorination on the pKa of the azetidine ring. The data illustrates a significant decrease in basicity with the introduction of one or two fluorine atoms.
Fine-Tuning Lipophilicity (LogP) for Enhanced Permeability and Solubility
Lipophilicity, often measured as LogP, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The effect of fluorination on lipophilicity is context-dependent.[3] While the introduction of a single fluorine atom can increase lipophilicity, the presence of multiple fluorine atoms or a trifluoromethyl group can decrease it.[4] This allows for the fine-tuning of a molecule's lipophilicity to achieve an optimal balance between membrane permeability and aqueous solubility. For instance, replacing a morpholine or piperazine ring with an "angular" azetidine has been shown to reduce or not affect lipophilicity.[7]
Enhancing Metabolic Stability
Fluorination can significantly enhance the metabolic stability of a drug candidate by blocking sites of oxidative metabolism.[4][8][9] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes such as cytochrome P450s. By strategically placing fluorine atoms at metabolically vulnerable positions, the half-life of a compound can be extended, leading to improved pharmacokinetic profiles.[10]
Conformational Control and Binding Affinity
The introduction of fluorine can also influence the conformation of the azetidine ring and the overall molecule. This can lead to a more favorable pre-organization of the molecule for binding to its biological target, thereby increasing potency. The gauche effect between fluorine and adjacent substituents can stabilize specific conformations, which can be exploited in rational drug design.
Synthetic Strategies for Accessing Fluorinated Azetidines
The growing importance of fluorinated azetidines has spurred the development of various synthetic methodologies for their preparation. These routes often focus on efficiency, scalability, and stereocontrol.
Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]butanes
A powerful strategy for the synthesis of 2-(trifluoromethyl)azetidines involves the strain-release ring-opening of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes.[1] These highly strained intermediates can react with various electrophiles to afford a diverse range of substituted azetidines.
Caption: Synthesis of 2-(Trifluoromethyl)azetidines.
-
To a solution of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane in a suitable solvent (e.g., dichloromethane), add benzyl chloroformate at room temperature.[1]
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-Cbz-3-chloro-2-(trifluoromethyl)azetidine.[1]
Defluorosulfonylation of Azetidine Sulfonyl Fluorides
A novel and versatile method for the synthesis of 3-substituted azetidines involves the defluorosulfonylation (deFS) of azetidine sulfonyl fluorides (ASFs).[5] This reaction proceeds through a carbocation intermediate and allows for the coupling of a wide range of nucleophiles.
Caption: Defluorosulfonylation of Azetidine Sulfonyl Fluorides.
-
To a solution of the azetidine sulfonyl fluoride in acetonitrile, add the desired amine nucleophile and a base such as potassium carbonate.[5]
-
Heat the reaction mixture to 60 °C and stir until the reaction is complete.[5]
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash chromatography to yield the 3-amino-azetidine derivative.[5]
Case Studies: Fluorinated Azetidines in Drug Development
The strategic application of fluorinated azetidine scaffolds is exemplified in several drug discovery programs.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes
Fluorinated azetidine amides have been investigated as potent inhibitors of DPP-IV, a key target in the treatment of type 2 diabetes.[11] The incorporation of a fluorinated azetidine moiety led to compounds with unexpectedly strong activity, highlighting the favorable impact of this scaffold on target engagement.[11]
Bioisosteric Replacement in Drug Candidates
Fluorinated azetidines serve as effective bioisosteres for other functional groups, enabling the modulation of a molecule's properties while maintaining or improving its biological activity.[3][12][13][14] For example, a gem-difluoroazetidine can act as a bioisostere for a carbonyl group, introducing polarity and conformational constraint.[3] In the development of PDE9 inhibitors for central nervous system disorders, the introduction of fluorine into the azetidine ring was found to modulate pKa and reduce P-glycoprotein-mediated efflux, a crucial factor for brain penetration.[15][16]
Conclusion and Future Perspectives
Fluorinated azetidine scaffolds represent a powerful and versatile tool in the medicinal chemist's arsenal. Their unique combination of conformational rigidity, three-dimensionality, and the tunable electronic properties conferred by fluorine allows for the rational design of drug candidates with improved ADME profiles and enhanced biological activity. As synthetic methodologies for accessing these valuable building blocks continue to advance, we can anticipate an even greater proliferation of fluorinated azetidines in the next generation of therapeutic agents. The continued exploration of their role as bioisosteres and their application in novel drug modalities, such as molecular glues and PROTACs, promises to be a fruitful area of research for years to come.[5]
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Melnykov, K. P., et al. (2023). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. Available at: [Link]
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Barrow, A. S., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Center for Biotechnology Information. Available at: [Link]
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Al-Zoubi, R. M., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Center for Biotechnology Information. Available at: [Link]
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Hulin, B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Singh, R., & Sharma, P. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]
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El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). National Center for Biotechnology Information. Available at: [Link]
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Domainex Synthesis Group. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. Available at: [Link]
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Bach, R. D., & Dmitrenko, O. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. The Journal of Organic Chemistry. Available at: [Link]
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information. Available at: [Link]
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Leroy, J. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. ResearchGate. Available at: [Link]
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Johnson, C. N., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Center for Biotechnology Information. Available at: [Link]
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Salwiczek, M., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. Available at: [Link]
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Leroy, J. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. Available at: [Link]
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Kim, H., et al. (2017). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Center for Biotechnology Information. Available at: [Link]
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Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. Available at: [Link]
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Johnson, C. N., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. Available at: [Link]
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Grygorenko, O. O. (2024). Recent Advances on Fluorine Chemistry. National Center for Biotechnology Information. Available at: [Link]
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Hadidi, K., & Tor, Y. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PubMed. Available at: [Link]
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Scott, J. S., & O'Hagan, D. (2020). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. Available at: [Link]
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Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed. Available at: [Link]
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Huhmann, S., & Koksch, B. (2018). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI. Available at: [Link]
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A Technical Guide to the Potential Biological Activities of 1-(2,2-Difluoroethyl)azetidin-3-ol Derivatives
Executive Summary
The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel compound classes with significant therapeutic potential. This guide focuses on derivatives of 1-(2,2-Difluoroethyl)azetidin-3-ol, a scaffold that marries the desirable pharmacokinetic and conformational properties of the azetidine ring with the metabolic stability and unique electronic characteristics imparted by a 2,2-difluoroethyl group. While direct literature on this specific combination is nascent, a detailed analysis of its constituent parts allows for a robust, hypothesis-driven exploration of its potential. We predict that this scaffold is particularly well-suited for the development of potent and selective kinase inhibitors, novel antiviral agents, and modulators of central nervous system targets. This document provides the foundational rationale, key physicochemical insights, and detailed experimental protocols to empower researchers to validate these hypotheses.
Introduction: A Rationale for a Novel Scaffold
In the landscape of modern drug discovery, the azetidine ring has solidified its status as a "privileged scaffold."[1][2] This four-membered nitrogen-containing heterocycle offers a unique blend of conformational rigidity and three-dimensional character, which can enhance solubility, metabolic stability, and overall pharmacokinetic profiles.[3][4] Its value is underscored by its presence in several FDA-approved drugs, including the MEK1/2 inhibitor Cobimetinib and the calcium channel blocker Azelnidipine , demonstrating its clinical and commercial relevance.[1][3]
Parallel to the rise of sp³-rich scaffolds, the strategic incorporation of fluorine has become a cornerstone of rational drug design. The 2,2-difluoroethyl group, in particular, serves as a powerful bioisostere for the metabolically labile methoxy group, mimicking its steric and electronic footprint while offering superior stability.[5][6] The high dissociation energy of the C-F bond effectively blocks common sites of oxidative metabolism, while the group's strong electron-withdrawing nature can profoundly influence molecular properties like pKa and binding affinity.[7][8]
This guide is built on a central hypothesis: the fusion of the azetidin-3-ol core with a 1-(2,2-difluoroethyl) substituent creates a novel chemical scaffold with exceptional potential for therapeutic innovation. The azetidine ring provides a rigid, three-dimensional anchor for orienting functional groups, the 3-hydroxyl offers a critical hydrogen bonding point, and the difluoroethyl moiety ensures metabolic robustness and modulates basicity. Together, these features are poised to address key challenges in drug development across multiple therapeutic areas.
Pharmacophoric Deep Dive & Predicted Physicochemical Properties
The therapeutic potential of the this compound scaffold stems from a unique combination of structural and electronic features. Each component contributes to a predictable and advantageous physicochemical profile.
-
Azetidine Core : Provides a conformationally restricted, sp³-rich framework. This rigidity reduces the entropic penalty of binding to a biological target and allows for the precise projection of substituents into three-dimensional space.[2]
-
3-Hydroxyl Group : This functional group is a pivotal interaction point, capable of acting as both a hydrogen bond donor and acceptor. This is particularly critical for binding to targets like kinase hinge regions or the polar residues within receptor pockets. It also serves as a convenient handle for further derivatization to explore structure-activity relationships (SAR).
-
1-(2,2-Difluoroethyl) Group : This moiety is the primary modulator of the scaffold's properties.
-
Metabolic Stability : The geminal difluoride effectively blocks metabolic oxidation at the α-carbon of the N-ethyl group, a common liability for N-alkyl amines.[5][7]
-
Basicity (pKa) Modulation : The potent electron-withdrawing effect of the two fluorine atoms significantly reduces the electron density on the azetidine nitrogen. This will lower the pKa of the nitrogen, making it a much weaker base compared to its non-fluorinated analog. This modulation is critical, as it can prevent unwanted off-target effects (e.g., hERG channel binding) and fine-tune interactions with target residues.
-
Lipophilicity and Permeability : Fluorination typically increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[9][10]
-
Caption: Plausible synthetic workflow for target derivatives.
Potential Biological Activities & Target Classes
Based on the known activities of azetidine-containing molecules and the physicochemical properties of the title scaffold, we have prioritized three high-potential therapeutic areas for investigation.
A. Kinase Inhibition
Rationale: The azetidine scaffold is a common feature in small-molecule kinase inhibitors. [11][12]Its rigidity is ideal for orienting substituents to interact with the distinct hydrophobic regions and the hinge of the ATP-binding pocket. The 3-hydroxyl group is perfectly positioned to act as a hinge-binding element, a critical interaction for many potent inhibitors. The metabolic stability conferred by the difluoroethyl group would be a significant advantage, potentially leading to improved pharmacokinetic profiles.
Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)
This is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Compound Preparation : Serially dilute test compounds in DMSO to create a 10-point, 3-fold dilution series. A typical starting concentration is 1 mM. Further dilute these into the appropriate kinase assay buffer.
-
Kinase Reaction Setup : In a 384-well plate, add 2.5 µL of kinase/substrate mix in kinase reaction buffer.
-
Initiate Reaction : Add 2.5 µL of the diluted test compound or control (DMSO for 100% activity, staurosporine for 0% activity). Add 5 µL of ATP solution to start the reaction.
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
Terminate Reaction & Detect ADP : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Read the luminescence on a plate reader (e.g., EnVision).
-
Analysis : Calculate the percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Hypothetical Data Presentation
| Compound ID | Derivative Structure (at 3-OH) | MEK1 IC₅₀ (nM) | MerTK IC₅₀ (nM) | EGFR IC₅₀ (nM) |
| Parent | -OH | 850 | 1200 | >10,000 |
| XYZ-001 | -O-(4-fluorophenyl) | 15 | 450 | 8700 |
| XYZ-002 | -O-(pyridin-4-yl) | 22 | 98 | >10,000 |
| Cobimetinib | Reference | 4.2 | 150 | 6300 |
B. Antiviral Activity
Rationale : Azetidine-containing molecules have demonstrated activity against a range of viruses, including HCMV, HCV, and HSV. [13][14][15][16]The rigid scaffold can serve as a peptidomimetic, fitting into the active sites of viral proteases or interfering with protein-protein interactions essential for viral replication.
Experimental Protocol: Cell-Based Viral Replication Assay (CPE Reduction)
This assay measures the ability of a compound to protect host cells from the cytopathic effect (CPE) caused by viral infection.
-
Cell Seeding : Seed a 96-well plate with a suitable host cell line (e.g., Vero cells for HSV, Huh7 cells for HCV) at a density that forms a confluent monolayer overnight.
-
Compound Treatment : The next day, remove the media and add fresh media containing serial dilutions of the test compounds.
-
Viral Infection : Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the uninfected cell controls.
-
Incubation : Incubate the plates at 37°C in a CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
Quantify Cell Viability : Remove the media and add 100 µL of fresh media mixed with 20 µL of a cell viability reagent (e.g., CellTiter 96® AQueous One Solution).
-
Incubation & Readout : Incubate for 1-4 hours, then measure the absorbance at 490 nm.
-
Cytotoxicity Assessment : In a parallel plate without virus, perform the same compound treatment to measure cytotoxicity (CC₅₀).
-
Analysis : Calculate the effective concentration (EC₅₀) that protects 50% of cells from CPE and the 50% cytotoxic concentration (CC₅₀). The Selectivity Index (SI = CC₅₀ / EC₅₀) is a key measure of therapeutic potential.
Hypothetical Data Presentation
| Compound ID | Antiviral Target | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Parent | HSV-1 | 25.5 | >100 | >4 |
| ABC-001 | HSV-1 | 1.2 | 85 | 70.8 |
| ABC-002 | HCV | 4.8 | >100 | >20.8 |
| Acyclovir | HSV-1 (Reference) | 0.8 | >100 | >125 |
C. Central Nervous System (CNS) Activity
Rationale : The sp³-rich character and modulated basicity of the scaffold make it an attractive candidate for CNS targets. [3][4]Many CNS drugs are basic amines, but high basicity can lead to issues with blood-brain barrier penetration and off-target ion channel activity. The lowered pKa of the 1-(2,2-difluoroethyl)azetidine nitrogen is a distinct advantage, potentially improving the overall CNS drug-like properties.
Experimental Protocol: Radioligand Binding Assay for a GPCR Target (e.g., 5-HT₂A Receptor)
This assay measures the affinity of a test compound for a specific receptor by assessing its ability to displace a known radiolabeled ligand.
-
Membrane Preparation : Use commercially available cell membranes prepared from cells overexpressing the human 5-HT₂A receptor.
-
Assay Setup : In a 96-well plate, combine the cell membranes, a fixed concentration of a radioligand (e.g., [³H]-ketanserin), and varying concentrations of the test compound in binding buffer.
-
Define Controls :
-
Total Binding : Radioligand + membranes (no competitor).
-
Non-specific Binding (NSB) : Radioligand + membranes + a high concentration of a known unlabeled ligand (e.g., M100907).
-
-
Incubation : Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Harvesting : Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing : Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting : Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Analysis : Calculate specific binding (Total - NSB). Determine the percent displacement by the test compound and fit the data to a dose-response curve to calculate the IC₅₀. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Hypothetical Data Presentation
| Compound ID | 5-HT₂A Kᵢ (nM) | D₂ Kᵢ (nM) | M₁ Kᵢ (nM) |
| Parent | 1500 | 4500 | >10,000 |
| DEF-001 | 25 | 800 | 5600 |
| DEF-002 | 680 | 120 | 950 |
| Risperidone | 2.5 | 3.8 | >10,000 |
Conclusion and Future Outlook
The this compound scaffold represents a strategically designed, yet underexplored, platform for modern drug discovery. The convergence of a conformationally rigid core, a key hydrogen-bonding moiety, and a metabolically robust, pKa-modulating substituent provides a strong rationale for its investigation. The predicted potential in kinase inhibition, antiviral therapy, and CNS applications is grounded in the proven success of its constituent parts. The synthetic accessibility and the availability of robust screening protocols, as detailed in this guide, provide a clear path forward for researchers. The next critical steps involve the synthesis of a focused library of derivatives, followed by systematic screening against these and other relevant biological targets to unlock the full therapeutic potential of this promising new class of molecules.
References
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- 5. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assembly Biosciences describes new azetidine compounds for HSV infections | BioWorld [bioworld.com]
Methodological & Application
Robust and Scalable Synthesis of 1-(2,2-Difluoroethyl)azetidin-3-ol: A Key Intermediate for Pharmaceutical Development
Application Note: A-SN-024
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 1-(2,2-difluoroethyl)azetidin-3-ol, a valuable building block in modern medicinal chemistry. The incorporation of a difluoroethyl moiety onto the azetidine ring is a common strategy to enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1] This guide details a robust N-alkylation procedure starting from azetidin-3-ol, explaining the critical parameters and mechanistic considerations necessary for achieving high yield and purity. The protocol is designed for researchers in pharmaceutical R&D and process chemistry, offering a scalable and reproducible method for accessing this important intermediate.
Introduction and Scientific Rationale
The azetidine scaffold is a privileged structure in drug discovery, prized for its ability to impart favorable physicochemical properties and act as a rigid, three-dimensional linker.[2][3] When functionalized, such as with a terminal alcohol and an N-alkyl group, it provides a versatile handle for further chemical modification. Specifically, the 2,2-difluoroethyl group is of high interest due to its role as a bioisostere for less stable or less potent functional groups.
The synthesis of this compound is most commonly achieved via a direct nucleophilic substitution (SN2) reaction. This involves the alkylation of the secondary amine of azetidin-3-ol with a suitable 2,2-difluoroethylating agent. The choice of electrophile, base, and solvent system is critical for minimizing side reactions and ensuring efficient conversion.[4] This protocol utilizes 2,2-difluoroethyl trifluoromethanesulfonate (triflate) as the alkylating agent due to its high reactivity, which allows the reaction to proceed under mild conditions.
Reaction Scheme and Mechanism
The overall transformation is depicted below:
Scheme 1: Synthesis of this compound
Caption: N-alkylation of azetidin-3-ol with 2,2-difluoroethyl triflate in the presence of a non-nucleophilic base.
Mechanistic Consideration: The reaction proceeds via a classical SN2 mechanism. The lone pair of electrons on the nitrogen atom of azetidin-3-ol acts as a nucleophile, attacking the electrophilic methylene carbon of the 2,2-difluoroethyl triflate. The triflate group, being an excellent leaving group, is displaced. A base, such as potassium carbonate, is essential to neutralize the triflic acid generated in situ, driving the reaction to completion and preventing the protonation of the starting amine.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale and can be scaled with appropriate adjustments to reaction time and temperature management.
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS No. |
| Azetidin-3-ol | ≥97% | Commercially Available | 45347-82-8 |
| 2,2-Difluoroethyl triflate | ≥98% | Commercially Available | 68600-66-8 |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Commercially Available | 584-08-7 |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Commercially Available | 75-05-8 |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | 75-09-2 |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Prepared in-house | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | 7487-88-9 |
| Round-bottom flask | 100 mL | Standard Lab Supplier | N/A |
| Magnetic stirrer and stir bar | N/A | Standard Lab Supplier | N/A |
| Nitrogen inlet/outlet | N/A | Standard Lab Supplier | N/A |
| Temperature probe | N/A | Standard Lab Supplier | N/A |
| Separatory funnel | 250 mL | Standard Lab Supplier | N/A |
| Rotary evaporator | N/A | Standard Lab Supplier | N/A |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add azetidin-3-ol (1.0 g, 13.7 mmol, 1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (3.78 g, 27.4 mmol, 2.0 eq) to the flask, followed by anhydrous acetonitrile (30 mL).
-
Inert Atmosphere: Purge the flask with dry nitrogen and maintain a positive nitrogen atmosphere throughout the reaction. This is crucial to prevent the introduction of moisture, which can hydrolyze the triflate reagent.
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath. Stir the mixture for 15 minutes to ensure thermal equilibrium.
-
Reagent Addition: Slowly add 2,2-difluoroethyl triflate (3.20 g, 15.1 mmol, 1.1 eq) dropwise to the cold, stirred suspension over 10 minutes. Expert Tip: The slow addition is critical to control the exotherm of the reaction and prevent the formation of undesired byproducts.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup - Quenching: Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts. Rinse the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Workup - Extraction: Dissolve the crude residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 25 mL) to remove any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
Purification
The crude product is typically of sufficient purity for many applications. However, for exacting requirements, purification can be achieved by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane.
-
Expected Yield: 75-85%
-
Appearance: Colorless to pale yellow oil.
Visualization of Experimental Workflow
The following diagram outlines the key stages of the synthesis protocol.
Sources
Scale-up synthesis of 1-(2,2-Difluoroethyl)azetidin-3-ol
An Application Note for the Scalable Synthesis of 1-(2,2-Difluoroethyl)azetidin-3-ol
Abstract
This document provides a comprehensive guide for the multi-gram scale-up synthesis of this compound, a valuable saturated heterocyclic building block in modern drug discovery. The synthetic strategy is designed for robustness, scalability, and high purity, avoiding chromatographic purification in the final steps. The process is presented in two main parts: the synthesis of the key intermediate, azetidin-3-ol, from readily available commercial starting materials, followed by the crucial N-alkylation step using 2,2-difluoroethyl trifluoromethanesulfonate. This guide emphasizes the rationale behind procedural choices, detailed safety protocols, and in-process controls to ensure a reliable and safe manufacturing process suitable for research and development professionals.
Introduction and Strategic Overview
The azetidine motif is a privileged scaffold in medicinal chemistry, prized for its ability to improve physicochemical properties such as solubility and metabolic stability while providing a novel three-dimensional exit vector for further molecular exploration. Specifically, the introduction of a 2,2-difluoroethyl group can serve as a lipophilic hydrogen bond donor, offering unique opportunities for modulating protein-ligand interactions.[1][2] The target molecule, this compound, combines these features, making it a highly sought-after intermediate.
The synthetic approach detailed herein is a convergent, three-step process designed for scalability. The retrosynthetic analysis identifies azetidin-3-ol as the key precursor, which is in turn accessible from inexpensive bulk starting materials, epichlorohydrin and benzylamine.[3][4] This avoids the high cost of purchasing large quantities of azetidin-3-ol directly. The final N-alkylation is achieved using a highly reactive triflate reagent to ensure efficient and clean conversion.
Overall Synthetic Scheme
The synthesis proceeds via the formation of a protected azetidinol, followed by deprotection and final alkylation.
Caption: High-level overview of the three-step synthetic route.
Part 1: Scale-up Synthesis of Azetidin-3-ol Hydrochloride
This section details the preparation of the key intermediate. The process begins with the reaction of benzylamine and epichlorohydrin to form 1-benzylazetidin-3-ol, a method well-documented for its scalability.[3] Subsequent deprotection via catalytic hydrogenation yields the desired azetidin-3-ol as its hydrochloride salt, which is a stable, crystalline solid suitable for long-term storage.
Protocol 1.1: Synthesis of 1-Benzylazetidin-3-ol
This step involves the reaction of a primary amine with epichlorohydrin, which proceeds through an initial epoxide opening followed by an intramolecular cyclization. Methanol is chosen as the solvent due to its ability to dissolve all reactants and facilitate heat transfer during the extended reflux period.
Materials:
-
Benzylamine (1.00 kg, 9.33 mol, 1.0 equiv)
-
Epichlorohydrin (0.86 kg, 9.33 mol, 1.0 equiv)
-
Methanol (10 L)
-
Toluene (5 L)
-
Saturated Sodium Chloride Solution (Brine)
Procedure:
-
Charge a 20 L reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with methanol (10 L) and benzylamine (1.00 kg).
-
Stir the solution and begin dropwise addition of epichlorohydrin (0.86 kg) over a period of 2 hours. CAUTION: The initial addition may be exothermic. Maintain the internal temperature below 40 °C using a cooling bath if necessary.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C) and maintain for 48 hours.
-
Monitor the reaction for the disappearance of starting materials by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
To the resulting oil, add toluene (5 L) and water (5 L). Stir vigorously for 15 minutes.
-
Separate the organic layer. Wash the organic layer with brine (2 x 2 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-benzylazetidin-3-ol as a viscous oil. The product is typically used in the next step without further purification.
Protocol 1.2: Catalytic Hydrogenation to Azetidin-3-ol Hydrochloride
This is a standard debenzylation procedure. The palladium on carbon (Pd/C) catalyst facilitates the cleavage of the C-N benzyl bond under a hydrogen atmosphere. The addition of hydrochloric acid ensures the product is isolated as its stable and non-hygroscopic hydrochloride salt.
Materials:
-
Crude 1-Benzylazetidin-3-ol (from step 1.1, approx. 9.33 mol)
-
Methanol (10 L)
-
10% Palladium on Carbon (Pd/C), 50% wet (150 g)
-
Isopropyl Alcohol (IPA)
-
Concentrated Hydrochloric Acid (HCl, 37%)
Procedure:
-
Set up a hydrogenation apparatus rated for at least 5 bar pressure.
-
Charge the hydrogenator vessel with the crude 1-benzylazetidin-3-ol and methanol (10 L).
-
INERTING: Purge the vessel with nitrogen gas three times to remove all oxygen.
-
Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst. CAUTION: The catalyst is pyrophoric and must not be allowed to dry in the presence of air.
-
Seal the reactor. Pressurize with hydrogen gas to 4 bar and stir vigorously. The reaction is exothermic; maintain the temperature below 50 °C.
-
Continue hydrogenation for 12-18 hours, monitoring hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
VENTING: Carefully vent the hydrogen and purge the vessel three times with nitrogen.
-
Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with methanol (2 x 1 L).
-
Combine the filtrates and concentrate under reduced pressure.
-
To the resulting residue, add isopropyl alcohol (5 L). Cool the solution in an ice bath and slowly add concentrated HCl until the pH is ~1.
-
A white precipitate will form. Stir the slurry at 0-5 °C for 2 hours.
-
Collect the solid by filtration, wash with cold IPA (2 x 1 L), and dry in a vacuum oven at 40 °C to a constant weight. This yields azetidin-3-ol hydrochloride as a white crystalline solid.
Part 2: N-Alkylation for this compound Synthesis
This final stage involves the nucleophilic substitution reaction between the secondary amine of azetidin-3-ol and the highly electrophilic 2,2-difluoroethyl trifluoromethanesulfonate. Potassium carbonate acts as a base to neutralize the hydrochloride salt and the triflic acid generated during the reaction. Acetonitrile is an excellent solvent choice due to its polar aprotic nature and appropriate boiling point.
Protocol 2.1: Synthesis of this compound
Materials:
-
Azetidin-3-ol hydrochloride (500 g, 4.56 mol, 1.0 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered (1.58 kg, 11.4 mol, 2.5 equiv)
-
Acetonitrile (MeCN), anhydrous (5 L)
-
2,2-Difluoroethyl trifluoromethanesulfonate (1.07 kg, 5.02 mol, 1.1 equiv)[5]
-
Dichloromethane (DCM)
-
Deionized Water
Procedure:
-
Charge a 10 L reactor with azetidin-3-ol hydrochloride (500 g), potassium carbonate (1.58 kg), and acetonitrile (5 L).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add 2,2-difluoroethyl trifluoromethanesulfonate (1.07 kg) dropwise over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Monitor the reaction by LC-MS for the consumption of azetidin-3-ol.
-
Upon completion, filter the reaction mixture to remove inorganic salts. Wash the filter cake with acetonitrile (2 x 500 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the resulting residue in dichloromethane (4 L) and wash with deionized water (2 x 2 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation to afford this compound as a clear, colorless to pale yellow oil.
Process Workflow Diagram
Caption: Step-by-step workflow for the final N-alkylation protocol.
Data Summary and Quality Control
| Step | Product | Starting Material Scale | Typical Yield | Purity (by GC/LC) | Key Parameters |
| 1.1 | 1-Benzylazetidin-3-ol | 1.00 kg Benzylamine | ~85-95% (crude) | >90% | Reflux (65°C), 48h |
| 1.2 | Azetidin-3-ol HCl | ~1.53 kg crude (from 1.1) | 75-85% (over 2 steps) | >98% | 4 bar H₂, Pd/C, RT |
| 2.1 | This compound | 500 g Azetidin-3-ol HCl | 70-80% | >99% (after distillation) | 0-10°C addition, RT reaction |
Final Product Specifications:
-
Appearance: Colorless to pale yellow oil
-
Identity (¹H NMR, ¹⁹F NMR, MS): Conforms to structure
-
Purity (by GC): ≥ 99.0%
-
Water Content (by KF): ≤ 0.2%
Process Safety and Hazard Analysis
Scaling up chemical reactions requires a thorough understanding of the hazards associated with the materials and the process itself.
| Reagent | CAS Number | Key Hazards | Handling Precautions |
| Epichlorohydrin | 106-89-8 | Flammable, Toxic, Carcinogen, Corrosive | Work in a well-ventilated fume hood. Use chemical-resistant gloves and eye protection. Avoid inhalation and skin contact. |
| Benzylamine | 100-46-9 | Corrosive, Combustible liquid | Use in a well-ventilated area. Wear appropriate PPE to prevent skin and eye burns. |
| Palladium on Carbon (10%) | 7440-05-3 | Pyrophoric when dry, Flammable solid | Handle under an inert atmosphere (Nitrogen or Argon). Never allow the catalyst to dry in the presence of air. |
| Hydrogen Gas | 1333-74-0 | Extremely Flammable Gas | Use in a properly rated and grounded hydrogenation apparatus. Ensure no ignition sources are present. |
| 2,2-Difluoroethyl Triflate | 74427-22-8 | Flammable Liquid, Causes Severe Skin Burns and Eye Damage[6] | Handle with extreme care in a chemical fume hood.[7] Use non-sparking tools and ensure proper grounding to avoid static discharge.[5][8] Wear acid-resistant gloves, lab coat, and face shield. |
Scale-up Considerations:
-
Exotherm Management: The initial epoxide opening (Protocol 1.1) and the N-alkylation with the triflate (Protocol 2.1) are exothermic. For large-scale reactions, controlled addition rates and efficient reactor cooling are critical to prevent thermal runaways.
-
Hydrogenation Safety: Ensure the hydrogenation vessel is properly rated and maintained. Follow strict protocols for catalyst handling, vessel inerting, and venting to mitigate fire and explosion risks.
-
Waste Disposal: Aqueous and organic waste streams should be segregated and disposed of in accordance with local environmental regulations. The triflate-containing waste is particularly hazardous and requires specialized disposal.
References
-
SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 2,2-Difluoroethyl trifluoromethanesulfonate. Retrieved from SynQuest Labs.[5]
-
TCI America. (2018). Safety Data Sheet: 2,2,2-Trifluoroethyl Trifluoromethanesulfonate (Similar compound for hazard reference). Retrieved from Spectrum Chemical.[8]
-
Chemsrc. (2025). Material Safety Data Sheet: 2,2-Difluoroethyl trifluoromethanesulfonate. Retrieved from Chemsrc.[7]
-
TCI Chemicals. (n.d.). Product Information: 2,2-Difluoroethyl Trifluoromethanesulfonate. Retrieved from TCI Chemicals.
-
TCI Chemicals. (2025). SAFETY DATA SHEET: 2,2-Difluoroethyl Trifluoromethanesulfonate. Retrieved from TCI Chemicals.[6]
-
ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. Retrieved from ResearchGate.[3]
-
Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives. Retrieved from Google Patents.[9]
-
Semantic Scholar. (2019). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Retrieved from Semantic Scholar.[10]
-
ChemicalBook. (n.d.). Azetidin-3-ol synthesis. Retrieved from ChemicalBook.[11]
-
Google Patents. (n.d.). ZA843258B - Preparation of 1-substituted azetidin-e-ol derivitives. Retrieved from Google Patents.[4]
-
Das, S., et al. (2024). 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. Angewandte Chemie International Edition.[1]
-
Das, S., et al. (2024). 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy. ChemRxiv.[2]
Sources
- 1. 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. ZA843258B - Preparation of 1-substituted azetidin-e-ol derivitives - Google Patents [patents.google.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. CAS#:74427-22-8 | 2,2-Difluoroethyl trifluoromethanesulfonate | Chemsrc [chemsrc.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
Application Note: A Guide to the Solid-Phase Synthesis of Peptides Incorporating N-(2,2-Difluoroethyl)azetidine-3-carboxylic Acid
Abstract: The incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery, offering a route to modulate pharmacological properties such as stability, conformation, and receptor affinity. This guide provides a comprehensive overview and detailed protocols for the use of 1-(2,2-Difluoroethyl)azetidin-3-ol, in the form of its Fmoc-protected carboxylic acid derivative, in solid-phase peptide synthesis (SPPS). We delve into the rationale behind its use, the technical nuances of its incorporation into a peptide sequence, and subsequent characterization.
Introduction: The Value of Constrained, Fluorinated Scaffolds
The pursuit of peptide therapeutics with enhanced in vivo efficacy continually drives innovation in synthetic chemistry. Two powerful strategies in this arena are the introduction of conformational constraints and the strategic use of fluorination.
-
Conformational Constraint: Azetidine rings, as strained four-membered heterocycles, introduce significant rigidity into the peptide backbone.[1][2] This pre-organization can favor a specific bioactive conformation, leading to improved binding affinity and selectivity for the target receptor. The constrained nature of the azetidine ring can also confer resistance to enzymatic degradation by proteases.[1]
-
Strategic Fluorination: The incorporation of fluorine, particularly geminal difluoro groups, can profoundly influence a peptide's properties.[3][4] The highly electronegative fluorine atoms can alter the local electronic environment, modulate pKa, and form favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole). Furthermore, the difluoroethyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[5]
The combination of these features in a single building block—N-(2,2-difluoroethyl)azetidine-3-carboxylic acid—makes it a highly attractive tool for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic profile of peptide leads.
The Building Block: Fmoc-N-(2,2-difluoroethyl)azetidine-3-carboxylic acid
For seamless integration into standard Fmoc-based SPPS workflows, the parent compound, this compound, must be derivatized into a suitable building block. This involves oxidation of the 3-hydroxyl group to a carboxylic acid and protection of the secondary amine with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The final, synthesis-ready building block is Fmoc-N-(2,2-difluoroethyl)azetidine-3-carboxylic acid .
Caption: Structure of the SPPS building block.
Table 1: Properties and Advantages of the N-(2,2-Difluoroethyl)azetidine Moiety
| Feature | Advantage in Peptide Design | Scientific Rationale |
| Azetidine Ring | Introduces conformational rigidity; potential for improved receptor binding and selectivity. | The strained four-membered ring restricts the peptide backbone's freedom of movement, pre-organizing it into a specific conformation.[2] |
| Enhances proteolytic stability. | The non-natural, constrained structure is a poor substrate for many proteases.[1] | |
| N-Difluoroethyl Group | Increases metabolic stability. | The C-F bond is exceptionally strong, making the group resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes). |
| Modulates local electronics and pKa. | The strong electron-withdrawing nature of the two fluorine atoms can influence the basicity of the azetidine nitrogen. | |
| Can form beneficial non-covalent interactions. | Fluorine can act as a weak hydrogen bond acceptor and participate in dipole-dipole interactions, potentially enhancing binding affinity.[3][6] |
PART 1: Protocol for Incorporation in Solid-Phase Peptide Synthesis
This protocol outlines the manual incorporation of Fmoc-N-(2,2-difluoroethyl)azetidine-3-carboxylic acid into a peptide sequence using standard Fmoc/tBu chemistry.
Materials and Reagents
-
Resin: Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid.
-
Fmoc-Amino Acids: Standard protected amino acids and Fmoc-N-(2,2-difluoroethyl)azetidine-3-carboxylic acid.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection: 20% (v/v) piperidine in DMF.
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: Reagent K: 94% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Ethanedithiol (EDT), 1% Triisopropylsilane (TIS). (Note: composition may need optimization).
-
Precipitation/Washing: Cold diethyl ether.
SPPS Workflow for Incorporation
The incorporation follows a standard cycle of deprotection, activation, and coupling. However, due to the steric hindrance of the N-alkylated azetidine ring, special attention must be paid to the coupling step.
Caption: SPPS cycle for incorporating the hindered amino acid.
Step-by-Step Protocol
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Swelling: Swell the peptide-resin (pre-loaded with the previous amino acid) in DMF for 30 minutes in a reaction vessel.
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF. Agitate for 3 minutes.
-
Drain and repeat with a fresh 2 mL of 20% piperidine for 10 minutes.
-
Drain and wash the resin thoroughly (5x with DMF, 3x with DCM, 3x with DMF).
-
-
Coupling of Fmoc-N-(2,2-difluoroethyl)azetidine-3-carboxylic acid:
-
Expert Insight: N-alkylated amino acids, like this azetidine derivative, are sterically hindered.[7][8] Standard coupling conditions may be sluggish. The use of a potent uronium/guanidinium salt coupling reagent like HATU is strongly recommended.[9] A longer coupling time or a double coupling strategy is advised to ensure the reaction goes to completion.
-
Pre-activation: In a separate vial, dissolve Fmoc-N-(2,2-difluoroethyl)azetidine-3-carboxylic acid (4 equivalents, 0.4 mmol), HATU (3.9 equivalents, 0.39 mmol), and DIPEA (8 equivalents, 0.8 mmol) in 1.5 mL of DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling Reaction: Drain the resin and add the pre-activated amino acid solution. Agitate at room temperature for 2-4 hours.
-
Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test (or TNBS test) to check for the presence of free primary amines.
-
Decision Point:
-
If the test is negative (no free amines), the coupling is complete. Proceed to step 4.
-
If the test is positive (blue beads in Kaiser test), the coupling is incomplete. Drain the reaction vessel and repeat the coupling step (double coupling) with a freshly prepared solution of activated amino acid for another 2 hours.
-
-
-
Washing: After complete coupling, drain the reaction vessel and wash the resin thoroughly (5x with DMF, 3x with DCM, 3x with DMF).
-
Chain Elongation: Repeat the deprotection and coupling cycle for the subsequent amino acids in the sequence.
Cleavage and Deprotection
-
Expert Insight: Peptides containing N-alkylated residues can sometimes be more susceptible to hydrolysis at the N-alkylated peptide bond under harsh acidic conditions.[10] While standard cleavage cocktails are often sufficient, it is prudent to use the shortest cleavage time necessary for complete removal of side-chain protecting groups.
-
After completing the synthesis and removing the final N-terminal Fmoc group, wash the resin with DCM and dry it under vacuum.
-
Add 5 mL of cleavage cocktail (e.g., Reagent K) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold tube of diethyl ether (approx. 40 mL).
-
A white precipitate (the crude peptide) should form. Place the tube on ice for 30 minutes to maximize precipitation.
-
Centrifuge the tube, decant the ether, and wash the peptide pellet twice with cold diethyl ether.
-
Dry the crude peptide pellet under vacuum.
PART 2: Characterization and Analysis
HPLC Purification
The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12]
-
Column: C18 column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) is a good starting point for method development.
-
Detection: UV detection at 220 nm and 280 nm.
Collect fractions corresponding to the major peak and lyophilize to obtain the pure peptide.
Mass Spectrometry Analysis
Confirm the identity of the purified peptide using mass spectrometry (e.g., LC-MS or MALDI-TOF).[13][14] The incorporation of the N-(2,2-difluoroethyl)azetidine-3-carboxylic acid residue will result in a specific mass increase compared to a natural amino acid.
-
Calculated Mass of Residue: C₇H₉F₂NO = 161.06 Da.
-
Expected Mass Shift: Compare the observed mass of the final peptide with the theoretical mass calculated from the sequence to confirm successful incorporation.
PART 3: Discussion and Expert Insights
Rationale for Reagent Selection
The choice of coupling reagent is critical for sterically hindered amino acids.
| Reagent | Class | Rationale for Use/Avoidance |
| HATU/HBTU | Uronium/Guanidinium | Recommended. Highly efficient activators that form the reactive OAt/OBt-ester rapidly. HATU is often superior for hindered couplings.[9] |
| DIC/Oxyma | Carbodiimide/Additive | Good Alternative. A modern, safe, and efficient combination. Can be very effective, especially in automated synthesis.[9] |
| DCC | Carbodiimide | Not Recommended. Forms an insoluble dicyclohexylurea (DCU) byproduct that can be difficult to remove in SPPS. |
Expected Impact on Peptide Properties
The azetidine ring acts as a proline analogue but with different conformational preferences. It rigidly constrains the peptide backbone, which can be visualized as reducing the accessible conformational space.
Caption: Azetidine incorporation reduces conformational freedom.
This conformational locking can lead to a significant increase in binding affinity if the constrained conformation matches the receptor-bound state. The difluoroethyl group further enhances metabolic stability, making the resulting peptides promising candidates for drug development.[3][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance of the N-alkylated azetidine residue. | Use HATU as the coupling reagent. Perform a double coupling. Increase coupling time to 2-4 hours. |
| Peptide Fragmentation during Cleavage | Acid lability of the N-alkylated peptide bond. | Reduce cleavage time to the minimum required (e.g., 2 hours). Ensure a potent scavenger cocktail is used.[10] |
| Low Purity of Crude Peptide | Incomplete coupling at multiple steps; side reactions. | Review coupling monitoring data. Ensure high-purity reagents and solvents are used. Optimize HPLC gradient. |
Conclusion
The use of Fmoc-N-(2,2-difluoroethyl)azetidine-3-carboxylic acid offers a powerful method to introduce both conformational constraint and metabolic stability into synthetic peptides. While its incorporation requires special consideration due to steric hindrance, the use of potent coupling reagents like HATU and careful monitoring can ensure high-yield synthesis. The resulting modified peptides are of significant interest for the development of next-generation therapeutics with improved pharmacological profiles.
References
-
Huhmann, S., & Koksch, B. (2018). Fine-tuning the proteolytic stability of peptides with fluorinated amino acids. European Journal of Organic Chemistry, 2018(27-28), 3667-3679. [Link]
-
Josten, F., et al. (2017). Fluorinated Protein and Peptide Materials for Biomedical Applications. Macromolecular bioscience, 17(10), 1700148. [Link]
-
Jäger, C., et al. (2021). Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. ChemistryOpen, 10(10), 996-1003. [Link]
-
Urban, J., et al. (1996). Lability of N-alkylated peptides towards TFA cleavage. International journal of peptide and protein research, 47(3), 182-189. [Link]
-
Bretscher, L. E., et al. (2001). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Amino acids, 21(4), 361-372. [Link]
-
Gill, H., et al. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 26(16), 4817. [Link]
-
Dong, M., et al. (2016). Characterization of Protein Impurities and Site-Specific Modifications Using Peptide Mapping with Liquid Chromatography and Data Independent Acquisition Mass Spectrometry. Analytical Chemistry, 88(17), 8683-8689. [Link]
-
Khadse, S. C., & Pennington, M. W. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Peptide Synthesis Protocols (pp. 135-148). Humana Press. [Link]
-
MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. MS Vision. [Link]
-
ResearchGate. (n.d.). Figure s1: Peptide characterization by HPLC and LCMS. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. PharmaChem. [Link]
-
Chromatography Today. (2018). Enhanced Sample Preparation: Precision Peptide Mapping and Quantitation Using UHPLC and Mass Spectrometry. Chromatography Today. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
ResearchGate. (2021). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Fülöp, F., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 26(23), 7159. [Link]
-
ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 72(15), 5794-5801. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future medicinal chemistry. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pepdoopeptides.com [pepdoopeptides.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. msvision.com [msvision.com]
Application Notes and Protocols: 1-(2,2-Difluoroethyl)azetidin-3-ol as a Linker for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5][6] While the ligands provide the necessary binding to the POI and E3 ligase, the linker is a critical determinant of the PROTAC's overall success.[3][4][7] It dictates the geometry and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[][7] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the POI by the 26S proteasome.[][8]
The design of PROTAC linkers has evolved from simple, flexible alkyl and polyethylene glycol (PEG) chains to more sophisticated and rigid structures.[3][4] This evolution is driven by the need to fine-tune the physicochemical and pharmacokinetic properties of PROTACs, which often fall outside the traditional "rule-of-five" for oral bioavailability due to their high molecular weight.[3] Strategic modifications to the linker can significantly impact a PROTAC's solubility, permeability, metabolic stability, and ultimately, its in vivo efficacy.[7][9]
1-(2,2-Difluoroethyl)azetidin-3-ol: A Novel Linker with Advantageous Properties
This application note focuses on the utility of this compound as a novel linker component in PROTAC development. The incorporation of a difluoroethyl group and an azetidine ring offers several potential advantages:
-
Modulation of Physicochemical Properties: Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity.[10] The difluoroethyl moiety can lower the pKa of nearby basic groups, influencing the protonation state and, consequently, the solubility and cell permeability of the PROTAC.[11]
-
Conformational Rigidity: The four-membered azetidine ring introduces a degree of rigidity into the linker.[6] This can pre-organize the PROTAC into a conformation more favorable for ternary complex formation, reducing the entropic penalty of binding and potentially improving degradation efficiency.[7]
-
Vectorial Control: The defined geometry of the azetidine ring provides specific exit vectors for attaching the POI and E3 ligase ligands. This structural constraint can be leveraged to optimize the orientation of the two proteins within the ternary complex for efficient ubiquitin transfer.
The following sections will provide detailed protocols for the synthesis of this linker, its incorporation into a model PROTAC, and the subsequent biological evaluation of the resulting degrader.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the this compound linker.
Diagram of Synthetic Workflow
Sources
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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Application Notes and Protocols for the Functionalization of the Hydroxyl Group of 1-(2,2-Difluoroethyl)azetidin-3-ol
Abstract
The 1-(2,2-difluoroethyl)azetidin-3-ol scaffold is a valuable building block in modern medicinal chemistry. The unique combination of a strained four-membered azetidine ring, which can enhance aqueous solubility and act as a rigid linker, and the metabolically stable 2,2-difluoroethyl group, a bioisostere for other functionalities, makes it a privileged motif in drug discovery.[1][2] Functionalization of the secondary hydroxyl group at the 3-position is a critical step for introducing molecular diversity and modulating the pharmacological properties of lead compounds. This guide provides a comprehensive overview and detailed, field-proven protocols for the most common and effective methods of functionalizing this hydroxyl group, including O-alkylation, O-acylation, O-sulfonylation, and the Mitsunobu reaction.
Introduction: The Strategic Importance of the Azetidine Scaffold
Azetidines are saturated four-membered nitrogen-containing heterocycles that have gained significant traction in drug development.[3] Their inherent ring strain (approx. 25.4 kcal/mol) provides a unique conformational rigidity compared to more flexible five- or six-membered rings, which can lead to improved binding affinity with biological targets.[1] The nitrogen atom serves as a hydrogen bond acceptor and a handle for further substitution. When combined with the 2,2-difluoroethyl group, which can improve metabolic stability and lipophilicity, the resulting scaffold becomes a powerful tool for chemists.[4][5]
The secondary alcohol of this compound is the primary site for diversification. Its conversion into ethers, esters, and other functional groups allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. This document explains the causality behind experimental choices and provides robust protocols for achieving these transformations efficiently and predictably.
Core Functionalization Strategies: A Visual Overview
The hydroxyl group of the parent compound can be derivatized through several key reaction pathways. Each pathway offers distinct advantages depending on the desired final product and the required reaction conditions.
Figure 1: Key strategies for derivatizing the hydroxyl group of this compound.
Protocol I: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ether linkages. It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] The protocol involves two critical steps: first, the deprotonation of the alcohol to form a more nucleophilic alkoxide, and second, the reaction of this alkoxide with a primary alkyl halide or sulfonate.
Causality & Experimental Rationale:
-
Base Selection: A strong base is required to deprotonate the secondary alcohol. Sodium hydride (NaH) is an excellent choice as it is a non-nucleophilic, irreversible base, driving the equilibrium towards the alkoxide. The only byproduct is hydrogen gas, which is easily removed.
-
Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. They effectively solvate the sodium cation of the alkoxide without interfering with the nucleophilicity of the oxygen anion.[7]
-
Alkylating Agent: Primary alkyl halides (R-I, R-Br, R-Cl) are preferred to minimize competing elimination (E2) reactions.[6] Alkyl tosylates or mesylates are also excellent electrophiles.
Figure 2: Reaction scheme for the Williamson ether synthesis.
Detailed Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a 60% dispersion of sodium hydride (1.2 eq.) in mineral oil.
-
Washing: Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the solvent via cannula.
-
Solvent Addition: Suspend the washed NaH in anhydrous THF (approx. 0.2 M relative to the alcohol).
-
Alcohol Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise over 15 minutes.
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour. Evolution of H₂ gas should be observed.
-
Alkylation: Add the alkyl halide (e.g., iodomethane or benzyl bromide, 1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel).[8]
Protocol II: O-Acylation for Ester Synthesis
Esterification is a fundamental transformation. For a substrate like this compound, two primary methods are highly effective: reaction with an acyl chloride or a carbodiimide-mediated coupling, such as the Steglich esterification.
Method A: Acyl Chloride
This is a direct and often rapid method involving the reaction of the alcohol with a highly reactive acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Causality & Experimental Rationale:
-
Reactivity: Acyl chlorides are potent electrophiles, leading to fast reaction rates, often at room temperature.[9]
-
Base: A tertiary amine base like triethylamine (TEA) or pyridine is essential to scavenge the HCl generated, preventing protonation of the azetidine nitrogen and driving the reaction to completion.
Method B: Steglich Esterification
This method uses a carboxylic acid directly, activated by a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and is catalyzed by 4-dimethylaminopyridine (DMAP).
Causality & Experimental Rationale:
-
Mild Conditions: The reaction proceeds under mild, often neutral pH conditions at room temperature, making it suitable for sensitive substrates.[10]
-
Mechanism: The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, a hyper-nucleophilic catalyst, intercepts this intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[10] EDCI is often preferred over DCC because its urea byproduct is water-soluble, simplifying purification.[11]
Figure 3: Catalytic cycle of the Steglich esterification.
Detailed Protocol (Steglich Esterification):
-
Preparation: To a solution of the carboxylic acid (1.1 eq.) in anhydrous dichloromethane (DCM) or THF (0.2 M), add this compound (1.0 eq.) and DMAP (0.1 eq.).
-
Coupling Agent: Add EDCI (1.2 eq.) to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired ester.[11]
Protocol III: Mitsunobu Reaction
The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a wide range of functional groups, including esters, ethers, and thioethers.[12] A key feature is that the reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, a crucial consideration for chiral substrates.[13][14]
Causality & Experimental Rationale:
-
Redox Mechanism: This is a dehydrative redox reaction. Triphenylphosphine (PPh₃) is the reductant, and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is the oxidant.[15]
-
Alcohol Activation: The reaction begins with PPh₃ attacking the azodicarboxylate to form a betaine intermediate. This species then deprotonates the nucleophile (e.g., a carboxylic acid). The resulting carboxylate anion and the protonated betaine activate the alcohol by forming an oxyphosphonium salt, which is an excellent leaving group.[12]
-
Nucleophilic Attack: The carboxylate (or other nucleophile) then displaces the activated hydroxyl group via an SN2 reaction, resulting in the final product with inverted stereochemistry.[12][15] DIAD is often preferred over DEAD due to its reduced toxicity and explosive hazard.[16]
Figure 4: Simplified mechanism of the Mitsunobu reaction.
Detailed Protocol (Ester Formation):
-
Preparation: To a solution of this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.2 M), cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add DIAD (1.5 eq.) dropwise to the stirred solution over 20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-18 hours. Monitor by TLC or LC-MS. The formation of solid triphenylphosphine oxide (TPPO) is an indication of reaction progress.[16]
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: The primary challenge in Mitsunobu reactions is the removal of byproducts (TPPO and the hydrazine derivative). The crude residue can be purified directly by flash column chromatography. Alternatively, one can precipitate the TPPO by adding diethyl ether or a mixture of hexanes/ethyl acetate and filtering before chromatography.
Protocol IV: O-Sulfonylation
The conversion of the hydroxyl group into a sulfonate ester (e.g., mesylate, tosylate, or nosylate) is a critical transformation. Sulfonates are excellent leaving groups, much more reactive than the parent hydroxyl group, and can be readily displaced by a wide variety of nucleophiles in subsequent SN2 reactions.
Causality & Experimental Rationale:
-
Leaving Group Ability: The sulfonate anion is a very weak base, stabilized by resonance, making it an excellent leaving group.
-
Reagents: The reaction is typically performed using a sulfonyl chloride (mesyl chloride, tosyl chloride) and a tertiary amine base.
-
Base: The base (e.g., triethylamine or pyridine) neutralizes the HCl generated during the reaction. For sterically hindered alcohols, or to avoid side reactions, a more hindered base like 2,6-lutidine may be beneficial.[17]
Detailed Protocol (Mesylate Formation):
-
Preparation: Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (0.2 M) in a flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise to the stirred solution.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor by TLC until the starting alcohol is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting sulfonate ester is often used directly in the next step without extensive purification, as sulfonate esters can be labile on silica gel.[18] If purification is necessary, it should be done quickly with a deactivated silica gel.
Summary of Methods and Data
| Method | Reagents | Key Features | Pros | Cons |
| Williamson Ether Synthesis | NaH, Alkyl Halide | Forms ethers | Reliable, widely applicable | Requires strong base, limited to less hindered halides |
| O-Acylation (Acyl Chloride) | Acyl Chloride, TEA/Pyridine | Forms esters | Fast, high yielding | Generates HCl, reagent can be moisture sensitive |
| O-Acylation (Steglich) | R-COOH, EDCI, DMAP | Forms esters | Very mild conditions, broad scope | Requires stoichiometric coupling agent, byproduct removal |
| Mitsunobu Reaction | PPh₃, DIAD/DEAD, Nucleophile | Forms esters, ethers, etc. | Inversion of stereochemistry, broad scope | Stoichiometric byproducts (TPPO), purification can be difficult |
| O-Sulfonylation | MsCl/TsCl, TEA | Creates a good leaving group | Efficient activation of alcohol | Product can be unstable, may not require purification |
References
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Vertex AI Search result citing a general Williamson Ether Synthesis protocol.[19]
-
Vertex AI Search result providing an example of Williamson Ether Synthesis.[20]
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Organic Chemistry Portal. (2019). Mitsunobu Reaction.[13]
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CymitQuimica. azetidin-3-ol.[21]
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Wikipedia. (n.d.). Mitsunobu reaction.[15]
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Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.[10]
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Benchchem. (2025). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.[8]
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Chemistry Steps. (n.d.). Williamson Ether Synthesis.[6]
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ResearchGate. (n.d.). Conversion of Carboxylic Acids into Esters without Use of Alcohols.[22]
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National Institutes of Health. (n.d.). Oxidative allene amination for the synthesis of azetidin-3-ones. PubMed.[23]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.[12]
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National Institutes of Health. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.[24]
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Cambridge University Press. (n.d.). Williamson Ether Synthesis.[7]
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Organic Synthesis. (n.d.). Mitsunobu reaction.[16]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.[11]
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National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.[14]
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ChemicalBook. (n.d.). Azetidin-3-ol synthesis.[25]
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Chemguide. (n.d.). esterification - alcohols and carboxylic acids.[9]
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Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[1]
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Chemistry Steps. (n.d.). Fischer Esterification.[26]
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Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines.[3]
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National Institutes of Health. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.[4]
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International Journal of Pharmaceutical Sciences and Research. (2019). Synthesis and biological study of Azetidinone derivatives.[27]
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National Institutes of Health. (n.d.). A one-pot preparation of 1,3-disubstituted azetidines. PubMed.[28]
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National Institutes of Health. (2012). Synthesis of α,α-difluoroethyl aryl and heteroaryl ethers. PubMed.[2]
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ResearchGate. (2025). ChemInform Abstract: A Facile Synthesis of Azetidin-2-ylphosphonic Acid and Its 1-Alkyl Derivatives.[29]
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National Institutes of Health. (n.d.). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC.[30]
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ResearchGate. (2025). Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio.[31]
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National Institutes of Health. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. PMC.[32]
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ResearchGate. (n.d.). Synthesis of aryl a,a-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl a,a-difluoro oxyethers.[5]
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Tetrahedron Letters. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species.[33]
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Biosynth. (n.d.). Azetidin-3-ol.[34]
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National Institutes of Health. (n.d.). Selective O‐Acylation of Enol Silyl Ethers with Acyl Fluorides Catalyzed by Fluoride Ions Derived from Potassium Fluoride and 18‐Crown‐6.[35]
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Google Patents. (n.d.). Preparation of 1-substituted azetidin-e-ol derivitives.[36]
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National Institutes of Health. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central.[37]
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Google Patents. (n.d.). Selective acylation of secondary hydroxyl groups.[17]
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National Institutes of Health. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC.[18]
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Vulcanchem. (n.d.). 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol.[38]
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BLDpharm. (n.d.). 1-(2-Aminoethyl)azetidin-3-ol.[39]
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Reaction of 1-(2,2-Difluoroethyl)azetidin-3-ol with electrophiles
An In-Depth Technical Guide to the Electrophilic Derivatization of 1-(2,2-Difluoroethyl)azetidin-3-ol
Abstract
This technical guide provides a comprehensive analysis of the reaction of this compound with various electrophiles. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel chemical entities. This document elucidates the foundational principles governing the reactivity of this valuable building block, with a focus on chemoselectivity. Detailed, field-tested protocols for key transformations, including O-acylation, O-sulfonylation, and O-alkylation, are provided alongside mechanistic insights and workflow visualizations to empower scientists in their synthetic endeavors.
Introduction: The Strategic Value of this compound
Azetidines, strained four-membered nitrogen-containing heterocycles, are increasingly incorporated into modern drug candidates to enhance physicochemical properties such as solubility, metabolic stability, and ligand-receptor interactions.[1][2][3] The introduction of fluorine atoms can further modulate a molecule's lipophilicity, basicity, and bioavailability.[4]
The compound this compound is a bifunctional building block of significant interest. It features two potential sites for reaction with electrophiles: the tertiary amine nitrogen and the secondary hydroxyl oxygen. Understanding and controlling the reactivity at these sites is paramount for its effective use in multi-step synthesis.
Core Directive: Unraveling Chemoselectivity
The central challenge in the chemistry of amino alcohols is achieving selective functionalization at either the nitrogen or the oxygen atom. For this compound, the outcome of electrophilic attack is dictated by the profound electronic influence of the N-substituent.
The Decisive Role of the Difluoroethyl Group
The two fluorine atoms on the ethyl group exert a powerful electron-withdrawing inductive effect (-I). This effect propagates to the adjacent nitrogen atom, significantly reducing its electron density.[5][6] Consequently, the basicity and nucleophilicity of the tertiary amine are substantially attenuated compared to, for example, an N-alkyl or N-benzyl azetidine.[4][5]
This electronic deactivation of the nitrogen atom is the cornerstone of this molecule's utility, as it heavily favors electrophilic attack at the secondary hydroxyl group. The lone pair on the oxygen atom is less affected by the distant fluoroalkyl group, making it the more nucleophilic site under neutral or basic conditions.
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// Add text explanation label_text [label="Inductive effect of -CHF2\nreduces N-nucleophilicity", shape=plaintext, fontsize=12, fontcolor="#4285F4", pos="0,-3.5!"]; } enddot Figure 1: General reactivity of this compound with electrophiles (E+).
Application Notes & Protocols: O-Selective Reactions
The high degree of O-selectivity enables a range of reliable transformations. The following sections provide detailed protocols for the most common and synthetically useful reactions.
O-Acylation: Synthesis of Azetidine Esters
O-acylation converts the hydroxyl group into an ester, a common functional group in bioactive molecules and a useful protecting group. The reaction proceeds smoothly with acyl halides or anhydrides in the presence of a non-nucleophilic base to neutralize the acidic byproduct.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolution: Dissolve the substrate in a suitable anhydrous aprotic solvent (e.g., dichloromethane [DCM], tetrahydrofuran [THF], or acetonitrile [MeCN]) to a concentration of 0.1-0.5 M.
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (Et₃N, 1.5 eq.) or N,N-diisopropylethylamine (DIPEA, 1.5 eq.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction with the acyl chloride.
-
Electrophile Addition: Add the acyl chloride (e.g., benzoyl chloride, 1.2 eq.) dropwise via syringe over 5-10 minutes.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Quenching & Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired O-acylated azetidine.
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sub [label="1. Dissolve Substrate\n& Base in DCM"]; cool [label="2. Cool to 0 °C"]; add [label="3. Add Acyl Chloride\n(1.2 eq) Dropwise"]; react [label="4. Stir at RT\n(2-16 h)"]; quench [label="5. Quench with\naq. NaHCO3"]; extract [label="6. Extract, Wash,\n& Dry"]; purify [label="7. Purify via\nChromatography"];
sub -> cool -> add -> react -> quench -> extract -> purify; } enddot Figure 2: Standard experimental workflow for the O-acylation of this compound.
O-Sulfonylation: Activation for Nucleophilic Substitution
Converting the hydroxyl group to a sulfonate ester (e.g., tosylate, mesylate) is a pivotal transformation in synthetic chemistry.[7] Sulfonates are excellent leaving groups, transforming the inert alcohol into an electrophilic site ready for Sₙ2 displacement by a wide range of nucleophiles (e.g., azides, cyanides, amines, thiols). This two-step sequence vastly expands the synthetic utility of the azetidine core.
-
Setup: To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolution: Dissolve the substrate in anhydrous DCM (0.1-0.3 M).
-
Base & Reagent: Add triethylamine (2.0 eq.) followed by 4-toluenesulfonyl chloride (TsCl, 1.5 eq.) in portions. Alternative bases like pyridine can also be used, sometimes acting as the solvent.
-
Cooling: Cool the mixture to 0 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor for the disappearance of starting material via TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.
-
Drying & Concentration: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The resulting crude tosylate is often used directly in the next step. If necessary, it can be purified by flash chromatography, though care must be taken as sulfonate esters can be reactive.[8]
dot digraph "Sulfonylation_Workflow" { graph [nodesep=0.5]; node [shape=Mrecord, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853", penwidth=2]; edge [color="#5F6368", penwidth=1.5];
start [label="{Starting Material | this compound}"]; step1 [label="{O-Sulfonylation | TsCl, Et3N, DCM | 0 °C to RT}", fillcolor="#F1F3F4"]; intermediate [label="{Activated Intermediate | Azetidin-3-yl Tosylate | (Excellent Leaving Group)}"]; step2 [label="{SN2 Displacement | Various Nucleophiles (Nu-)}", fillcolor="#F1F3F4"]; product [label="{Diverse Products | 3-Substituted Azetidines}"];
start -> step1 -> intermediate -> step2 -> product; } enddot Figure 3: Logical workflow for the synthesis and subsequent reaction of an azetidin-3-yl sulfonate ester.
O-Alkylation: Williamson Ether Synthesis
Formation of an ether linkage requires enhancing the nucleophilicity of the hydroxyl group. This is achieved by deprotonation with a strong base to form a potent alkoxide intermediate, which then displaces a halide from an alkyl electrophile.
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.).
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes to remove the mineral oil, carefully decanting the solvent.
-
Solvent: Add anhydrous THF or DMF via syringe. Cool the suspension to 0 °C.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF/DMF and add it dropwise to the NaH suspension. Caution: Hydrogen gas is evolved.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes, then at room temperature for 30-60 minutes to ensure complete formation of the sodium alkoxide.
-
Electrophile Addition: Cool the mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, methyl iodide, 1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until complete (typically 2-24 hours). Monitor by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Workup & Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.
Comparative Data Summary
The choice of electrophile and reaction conditions dictates the nature of the resulting O-functionalized product. The table below summarizes the key transformations discussed.
| Reaction Type | Electrophile Class | Typical Reagents & Conditions | Product | Key Considerations |
| O-Acylation | Acyl Halides, Anhydrides | Acyl chloride, Et₃N, DCM, 0 °C to RT | Ester | Base is required to scavenge acidic byproduct.[9][10] |
| O-Sulfonylation | Sulfonyl Halides | TsCl or MsCl, Et₃N or Pyridine, DCM, 0 °C to RT | Sulfonate Ester | Product is a highly activated intermediate for Sₙ2 reactions.[7][11] |
| O-Alkylation | Alkyl Halides | 1. NaH, THF, 0 °C to RT2. Alkyl bromide | Ether | Requires a strong base for deprotonation; two-step, one-pot process. |
Conclusion
This compound is a robust and versatile building block for medicinal chemistry. The strong inductive effect of the difluoroethyl substituent effectively deactivates the azetidine nitrogen, enabling highly chemoselective reactions at the C-3 hydroxyl group. The protocols for O-acylation, O-sulfonylation, and O-alkylation described herein are reliable methods for generating a diverse array of derivatives. In particular, the conversion to a sulfonate ester provides a gateway to a multitude of 3-substituted azetidines via nucleophilic displacement, making this a powerful platform for analog synthesis in drug discovery programs.
References
- Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Satur
- Reported O‐selective acylation of amino alcohols without protecting the...
- A Sulfitylation-Oxidation Protocol for the Preparation of Sulf
- Sulfation made simple: a strategy for synthesising sulf
- Sulfonate synthesis by sulfonylation (tosyl
- An In-depth Technical Guide on the Reactivity of the Amine Group in 2-Fluoro-5-methylpyridin-3. Benchchem.
- Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Str
- Azetidine synthesis. Organic Chemistry Portal.
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- The Electronic Properties of Fluoroalkyl Groups. Fluorine p-π Interaction1. Journal of the American Chemical Society.
- Acylation of Alcohols and Amines. Science of Synthesis.
- Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applic
- 10.
- Methods for the synthesis of azetidines.
- Chemoselective O-formyl and O-acyl protection of alkanolamines, phenoxyethanols and alcohols catalyzed by nickel(ii) and copper(ii)-catalysts. Green Chemistry (RSC Publishing).
- Profiling sulfonate ester stability: identification of complementary protecting groups for sulfon
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- 1. Azetidine synthesis [organic-chemistry.org]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
Application of 1-(2,2-Difluoroethyl)azetidin-3-ol in Medicinal Chemistry: A Technical Guide
Introduction: The Strategic Value of Fluorinated Azetidines in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Small, saturated heterocycles have emerged as valuable scaffolds in this endeavor, and among them, the azetidine ring has garnered significant attention.[1][2] Its inherent three-dimensionality and conformational rigidity can confer improved metabolic stability, solubility, and receptor binding affinity.[1] The strategic incorporation of fluorine atoms further enhances the utility of these building blocks, as fluorine's unique electronic properties can modulate basicity, lipophilicity, and metabolic stability of parent molecules.
This application note details the utility of a specific, highly functionalized building block, 1-(2,2-difluoroethyl)azetidin-3-ol , in the synthesis of advanced pharmaceutical intermediates. The presence of the difluoroethyl group at the 1-position of the azetidine ring offers a unique combination of properties that can be exploited by medicinal chemists to fine-tune the characteristics of a lead compound. This guide will provide an overview of its synthesis, key applications with detailed protocols, and the rationale behind its use in drug discovery programs.
Physicochemical Properties and Medicinal Chemistry Rationale
The this compound scaffold integrates two key structural motifs, each contributing to its desirable properties as a building block in drug design:
-
The Azetidin-3-ol Core: The four-membered azetidine ring introduces a degree of conformational constraint, which can lead to more selective interactions with biological targets. The hydroxyl group at the 3-position provides a convenient handle for further functionalization, allowing for the introduction of various pharmacophoric elements through ether or ester linkages. The nitrogen atom within the ring can act as a hydrogen bond acceptor and its basicity can be modulated by the N-substituent.
-
The N-(2,2-Difluoroethyl) Group: The introduction of a difluoroethyl moiety at the nitrogen atom significantly impacts the molecule's properties. The strong electron-withdrawing nature of the two fluorine atoms lowers the pKa of the azetidine nitrogen, reducing its basicity. This can be advantageous in avoiding off-target interactions with aminergic receptors and can improve oral bioavailability by preventing protonation in the gastrointestinal tract. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often blocking oxidative metabolism at the adjacent positions, thereby enhancing the metabolic stability and half-life of the final compound.
Synthesis of this compound: A General Protocol
While specific, detailed synthetic procedures for this compound are not abundantly available in the public literature, a general and logical synthetic approach can be devised based on standard organic chemistry principles and analogous reactions. A common strategy involves the N-alkylation of a suitable azetidin-3-ol precursor.
A plausible synthetic route is the reaction of azetidin-3-ol with a 2,2-difluoroethylating agent, such as 2,2-difluoroethyl triflate or a similar electrophile. The reaction would likely proceed as a nucleophilic substitution, where the nitrogen atom of the azetidine ring attacks the electrophilic carbon of the difluoroethyl group.
Experimental Protocol: N-Alkylation of Azetidin-3-ol
Objective: To synthesize this compound from azetidin-3-ol.
Materials:
-
Azetidin-3-ol hydrochloride
-
2,2-difluoroethyl trifluoromethanesulfonate (or 2,2-difluoroethyl bromide/iodide)
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography elution
Procedure:
-
Free-basing of Azetidin-3-ol: To a suspension of azetidin-3-ol hydrochloride (1.0 eq) in dichloromethane, add a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic (pH > 8). Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of azetidin-3-ol. Caution: Azetidin-3-ol is a volatile and hygroscopic compound.
-
N-Alkylation Reaction: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the freshly prepared azetidin-3-ol (1.0 eq) in anhydrous acetonitrile or DMF. Add a suitable base, such as potassium carbonate (2.0-3.0 eq). To this stirring suspension, add a solution of the 2,2-difluoroethylating agent (e.g., 2,2-difluoroethyl triflate, 1.1 eq) in the same anhydrous solvent dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product. The reaction may require heating to 50-80 °C to proceed at a reasonable rate.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired this compound.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in the Synthesis of Bioactive Molecules: A Case Study
The utility of the this compound building block is exemplified in the synthesis of potent and selective modulators of biological targets. While direct examples are scarce, a closely related analog is featured in the synthesis of selective estrogen receptor down-regulators (SERDs) with potential anti-cancer activity. A patent for such compounds describes the synthesis of molecules where a substituted azetidin-3-yloxy moiety is crucial for activity.[3]
The following protocol outlines a representative synthetic step where this compound could be used to introduce the key structural motif into a heterocyclic core, based on a Williamson ether synthesis.
Experimental Protocol: Incorporation into a Pyridine Scaffold via Williamson Ether Synthesis
Objective: To synthesize a 2-((1-(2,2-difluoroethyl)azetidin-3-yl)oxy)-5-bromopyridine intermediate.
Materials:
-
This compound
-
2,5-Dibromopyridine or 2-fluoro-5-bromopyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Formation of the Alkoxide: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Nucleophilic Aromatic Substitution: To the resulting alkoxide solution, add a solution of 2,5-dibromopyridine or 2-fluoro-5-bromopyridine (1.1 eq) in anhydrous DMF. Allow the reaction to warm to room temperature and then heat to a temperature between 60-100 °C, depending on the reactivity of the pyridine electrophile.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.
Data and Structure-Activity Relationships (SAR)
| Property | Rationale for Improvement with this compound |
| Metabolic Stability | The difluoroethyl group is resistant to oxidative metabolism, potentially blocking N-dealkylation and improving the pharmacokinetic profile. |
| Aqueous Solubility | The hydroxyl group and the azetidine nitrogen can act as hydrogen bond donors and acceptors, which can help to maintain or improve aqueous solubility. |
| Lipophilicity (LogP/LogD) | The difluoroethyl group increases lipophilicity compared to a non-fluorinated ethyl group, which can enhance cell permeability. |
| Target Affinity and Selectivity | The rigid azetidine scaffold orients the substituents in a defined three-dimensional space, potentially leading to more specific and higher-affinity binding to the target protein. |
| Reduced Basicity (pKa) | The electron-withdrawing difluoroethyl group lowers the pKa of the azetidine nitrogen, reducing the likelihood of off-target effects at aminergic G-protein coupled receptors (GPCRs). |
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for the preparation and application of this compound.
Conclusion
This compound is a valuable building block for medicinal chemists seeking to introduce a unique combination of physicochemical properties into their drug candidates. The strategic incorporation of the difluoroethyl group on the azetidine scaffold can lead to improvements in metabolic stability and a reduction in basicity, while the azetidin-3-ol core provides a rigid framework and a versatile handle for further synthetic modifications. The protocols and rationale presented in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this promising building block in their drug discovery programs.
References
- Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (Source: NIH) [Link not available]
- Azetidinone compounds and medical use thereof - Google P
-
Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed. (URL: [Link])
- The synthetic method of 3 fluoro azetidine derivatives - Google P
-
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (URL: [Link])
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (URL: [Link])
-
Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (URL: [Link])
-
azetidine - Organic Syntheses Procedure. (URL: [Link])
-
An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (URL: [Link])
-
Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer - MDPI. (URL: [Link])
-
Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - NIH. (URL: [Link])
- Preparation of 1-substituted azetidin-e-ol derivitives - Google P
-
Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. (URL: [Link])
- Chemical compounds - Google P
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Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH. (URL: [Link])
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - MDPI. (URL: [Link])
-
Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - ResearchGate. (URL: [Link])
-
Azetidines of pharmacological interest - PubMed. (URL: [Link])
- Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google P
-
1-(2,2,2-Trifluoroethyl)azetidin-3-ol - MySkinRecipes. (URL: [Link])
Sources
Application Notes and Protocols for the Incorporation of 1-(2,2-Difluoroethyl)azetidin-3-ol into Bioactive Molecules
Introduction: The Strategic Value of Fluorinated Azetidines in Modern Drug Discovery
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and polarity that can significantly enhance the pharmacological profile of drug candidates.[3] When incorporated into bioactive molecules, azetidines can improve metabolic stability, aqueous solubility, and binding affinity by providing novel vector orientations for substituents and acting as effective bioisosteres for other common chemical groups.[1]
The strategic introduction of fluorine into drug candidates is a well-established strategy to modulate key physicochemical properties. The 2,2-difluoroethyl moiety, in particular, offers a compelling set of advantages. It can enhance metabolic stability by blocking potential sites of oxidation, lower the pKa of nearby basic centers through its strong electron-withdrawing inductive effect, and modulate lipophilicity in a context-dependent manner.[4] Furthermore, the C-F bond can participate in favorable non-covalent interactions with biological targets.
This guide provides a comprehensive overview and detailed protocols for the synthesis and incorporation of 1-(2,2-Difluoroethyl)azetidin-3-ol , a versatile building block that combines the benefits of the azetidine scaffold with the advantageous properties of the difluoroethyl group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique chemical entity in their discovery programs.
Scientific Rationale: The Physicochemical Impact of the this compound Moiety
The incorporation of the this compound fragment into a parent molecule can be expected to confer several beneficial changes to its drug-like properties.
-
Basicity (pKa) Modulation: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the electron density on the azetidine nitrogen. This reduces the basicity (pKa) of the nitrogen atom compared to its non-fluorinated or monofluorinated counterparts. This modulation can be critical for optimizing oral absorption, reducing off-target ion channel interactions, and fine-tuning interactions with the primary biological target.
-
Lipophilicity (LogP) and Solubility: The effect of fluorination on lipophilicity is complex and context-dependent. While highly fluorinated motifs can increase lipophilicity, the introduction of a difluoro group in place of two hydrogens can either increase or decrease LogP.[4] The presence of the hydroxyl group on the azetidine ring also contributes to the overall polarity of the building block. The net effect on the lipophilicity of the final molecule will depend on the interplay of these factors and the nature of the parent scaffold.
-
Metabolic Stability: The C-F bond is exceptionally strong, and the difluoromethyl group is resistant to oxidative metabolism. By introducing the N-(2,2-difluoroethyl) group, researchers can block a potential site of N-dealkylation, a common metabolic pathway for tertiary amines. This can lead to a longer in vivo half-life and improved pharmacokinetic profile.
-
Conformational Rigidity and Vectorial Display: The rigid azetidine ring serves as a scaffold to present the hydroxyl group and the parent molecule in a defined spatial orientation. This can lead to more specific and higher-affinity interactions with the target protein.
The following table summarizes the predicted impact of incorporating the this compound moiety compared to a non-fluorinated analog.
| Property | Non-fluorinated Analog (e.g., N-ethyl-azetidin-3-ol) | This compound | Rationale |
| pKa of Azetidine Nitrogen | Higher (more basic) | Lower (less basic) | Strong inductive electron-withdrawal by the two fluorine atoms reduces the basicity of the nitrogen. |
| LogP | Parent-dependent | Parent-dependent (can increase or decrease) | The effect of gem-difluorination on lipophilicity is complex and depends on the overall molecular context.[4] |
| Metabolic Stability | Susceptible to N-dealkylation | More resistant to N-dealkylation | The strong C-F bonds and steric hindrance around the N-ethyl group increase resistance to oxidative metabolism. |
| Hydrogen Bonding | H-bond acceptor (N), H-bond donor/acceptor (OH) | H-bond acceptor (N, F), H-bond donor/acceptor (OH) | The fluorine atoms can act as weak hydrogen bond acceptors. |
Synthesis of this compound: A Preparative Protocol
While not widely reported, a plausible and efficient synthesis of this compound can be achieved through the N-alkylation of a suitable azetidin-3-ol precursor. The following protocol describes a two-step procedure starting from the commercially available 1-Boc-azetidin-3-ol.
Figure 1: Proposed synthetic route to this compound.
Protocol 1: Synthesis of this compound
Materials:
-
1-Boc-azetidin-3-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
2,2-Difluoroethyl tosylate (or bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 1-Boc-3-(2,2-difluoroethyl)azetidine
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N2 or Ar), add sodium hydride (1.2 eq) and wash with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-Boc-azetidin-3-ol (1.0 eq) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,2-difluoroethyl tosylate (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-3-(2,2-difluoroethyl)azetidine.
Step 2: Synthesis of this compound
-
Dissolve the purified product from Step 1 in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and carefully neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound, which can be used in the next step without further purification or purified by chromatography if necessary.
Incorporation into Bioactive Scaffolds: Key Methodologies and Protocols
The this compound building block can be incorporated into a variety of parent molecules through the hydroxyl group. The following protocols detail two robust and widely applicable methods: the Mitsunobu reaction for coupling to acidic C-H, N-H, or O-H groups, and a two-step sequence involving activation of the hydroxyl group followed by nucleophilic substitution.
Method A: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming C-O, C-N, and C-S bonds with inversion of stereochemistry at the alcohol carbon.[5][6] In this context, it allows for the direct coupling of the azetidin-3-ol to a nucleophilic partner, such as a phenol or a nitrogen-containing heterocycle.
Figure 2: General workflow for the Mitsunobu reaction.
Protocol 2: Incorporation via Mitsunobu Reaction (Example with a Phenolic Parent Molecule)
Materials:
-
This compound
-
Phenolic parent molecule (Ar-OH)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenolic parent molecule (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DIAD (1.5 eq) in anhydrous THF dropwise over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide and other byproducts.
Causality Behind Experimental Choices:
-
Reagent Order: The alcohol, nucleophile, and phosphine are typically pre-mixed before the addition of the azodicarboxylate to ensure the formation of the desired reactive intermediates.[5]
-
Temperature Control: The reaction is initiated at 0 °C to control the exothermic reaction between PPh3 and DIAD, and then allowed to warm to room temperature to ensure the reaction goes to completion.
-
Purification: The major byproduct, triphenylphosphine oxide, can be challenging to remove. Chromatography is often the most effective method.
Method B: Activation and Nucleophilic Substitution
An alternative to the Mitsunobu reaction is a two-step process involving the activation of the hydroxyl group to a good leaving group (e.g., a mesylate or tosylate), followed by nucleophilic substitution. This method is particularly useful when the parent molecule's nucleophile is not suitable for Mitsunobu conditions.
Figure 3: Workflow for incorporation via activation and nucleophilic substitution.
Protocol 3: Incorporation via Mesylation and Nucleophilic Substitution
Procedure:
Step 1: Mesylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add triethylamine (1.5 eq).
-
Cool the solution to 0 °C and add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute with DCM and wash with cold water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature to yield the crude mesylate. This intermediate is often used immediately in the next step without further purification due to potential instability.
Step 2: Nucleophilic Substitution
-
Dissolve the crude mesylate in a suitable solvent such as DMF or acetonitrile.
-
Add the nucleophilic parent molecule (e.g., an aromatic amine, 1.1 eq) and a base such as potassium carbonate or cesium carbonate (2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir overnight.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography to obtain the final product.
Case Study: Hypothetical Application in a GPCR Antagonist Program
To illustrate the practical application of this building block, we present a hypothetical case study focused on the optimization of a generic GPCR antagonist. Many GPCR ligands contain a core aromatic or heteroaromatic scaffold linked to a basic amine. The properties of this amine are critical for target engagement and overall pharmacokinetic profile.
Parent Scaffold: A simple phenol-containing aromatic core. Goal: To improve metabolic stability and fine-tune the basicity of the molecule to enhance its drug-like properties.
| Analog | Structure | Predicted pKa | Predicted LogP | Expected Metabolic Stability |
| Parent | Ar-OH | N/A | 2.0 | Moderate |
| Analog A (Non-fluorinated) | Ar-O-(N-ethyl-azetidin-3-yl) | ~9.0 | 2.5 | Susceptible to N-dealkylation |
| Analog B (Difluorinated) | Ar-O-(N-(2,2-difluoroethyl)azetidin-3-yl) | ~7.5 | 2.7 | Enhanced resistance to N-dealkylation |
Discussion of Expected Outcomes:
-
Analog A , incorporating the non-fluorinated N-ethyl azetidine, would likely increase the basicity and lipophilicity of the parent molecule. However, the N-ethyl group would be a potential site for oxidative metabolism.
-
Analog B , the target molecule of this guide, is expected to have a significantly lower pKa due to the influence of the difluoroethyl group. This reduction in basicity could be advantageous for reducing hERG liability and improving oral bioavailability. The metabolic stability is predicted to be enhanced due to the blockage of the N-dealkylation pathway. The impact on LogP would need to be experimentally determined but is predicted to be in a similar range to Analog A.
This hypothetical structure-activity relationship (SAR) highlights how this compound can be a powerful tool for multiparameter optimization in a drug discovery program.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. Its unique combination of a rigid azetidine scaffold, a pKa-modulating difluoroethyl group, and a functional handle for further elaboration makes it an attractive tool for addressing common challenges in drug design, including metabolic stability, target potency, and selectivity. The protocols and scientific rationale presented in this guide are intended to enable researchers to effectively incorporate this promising moiety into their next generation of bioactive molecules.
References
- Mitsunobu, O.
-
Mitsunobu Reaction - Wikipedia. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. [Link]
-
Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - NIH. [Link]
- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P
-
Design and synthesis of two azetidin-haloperidol derivatives using some strategies. [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - Serve Content. [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]
-
Mitsunobu reaction - Organic Synthesis. [Link]
-
Examples of biologically active drug leads containing azetidine[³] - ResearchGate. [Link]
-
Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group. - ResearchGate. [Link]
-
Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... - ResearchGate. [Link]
-
Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. [Link]
-
Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity - bepls. [Link]
-
Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. - ResearchGate. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - NIH. [Link]
-
Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed - NIH. [Link]
-
Biologically active azetidines. | Download Scientific Diagram - ResearchGate. [Link]
-
Synthesis and biological study of Azetidinone derivatives. [Link]
-
(A) Difluoroethyl-containing bioactive and drug molecules; (B)... - ResearchGate. [Link]
-
Syntheses of Azetidines and Azetidin-2-ones Literature Seminar on Apr.18th (Sat.) Gang Lu (D3). [Link]
-
Molecular basis for high affinity agonist binding in GPCRs - PMC - NIH. [Link]
-
Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure? - Chemistry Stack Exchange. [Link]
-
Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. - Medwin Publishers. [Link]
-
Azetidines of pharmacological interest - PubMed. [Link]
-
The impact of GPCR structures on pharmacology and structure-based drug design - PMC. [Link]
-
Synthesis of tetrafluoroethylene- and tetrafluoroethyl-containing azides and their 1,3-dipolar cycloaddition as synthetic applic - SciSpace. [Link]
-
Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. [Link]
-
(PDF) New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties - ResearchGate. [Link]
-
TrGPCR: GPCR-Ligand Binding Affinity Prediction Based on Dynamic Deep Transfer Learning - PubMed. [Link]
-
Accurate Prediction of GPCR Ligand Binding Affinity with Free Energy Perturbation. [Link]
-
1785430-31-0 | 2-(1,1-difluoroethyl)azetidine | AA Blocks. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for 1-(2,2-Difluoroethyl)azetidin-3-ol Derivatives in Next-Generation Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Innovation in ADC Linker Technology
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents.[1][2] The linker, a critical component connecting the antibody to the payload, dictates the ADC's stability, pharmacokinetics, and mechanism of payload release.[3][4] While significant progress has been made with existing linker technologies—primarily categorized as cleavable and non-cleavable—the quest for linkers with an improved therapeutic window continues.[5][6] This guide explores the potential of 1-(2,2-difluoroethyl)azetidin-3-ol derivatives as a novel platform for ADC linker design, offering a unique combination of properties to enhance stability and enable controlled payload release.
The azetidine ring, a strained four-membered heterocycle, has garnered interest in medicinal chemistry for its ability to introduce conformational constraints and modulate physicochemical properties.[7] In the context of ADC linkers, the inherent ring strain of azetidine can be harnessed to facilitate novel cleavage strategies. Furthermore, the incorporation of a 1-(2,2-difluoroethyl) substituent on the azetidine nitrogen is hypothesized to confer specific advantages. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability and modulate basicity. The strong electron-withdrawing nature of the difluoroethyl group is expected to decrease the basicity of the azetidine nitrogen, potentially enhancing the stability of the overall ADC construct in circulation.[8]
This document provides a comprehensive guide to the hypothesized application of this compound derivatives in ADC technology. It outlines a plausible mechanism of action, detailed synthetic and bioconjugation protocols, and robust analytical methods for characterization. While the direct application of this specific derivative in ADCs is not yet widely reported in peer-reviewed literature, the principles and protocols described herein are based on established chemical and bioconjugation methodologies, offering a solid foundation for researchers to explore this promising new class of ADC linkers.
Hypothesized Mechanism of Action: Azetidinium-Mediated Payload Release
We propose a cleavable linker strategy wherein the this compound moiety serves as a masked quaternary ammonium salt. The linker is designed to be stable at physiological pH (7.4) but undergoes a cascade reaction initiated by a specific trigger within the target cell, such as enzymatic cleavage.
The proposed mechanism is as follows:
-
ADC Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized, typically via endocytosis, into endosomes and then lysosomes.[6]
-
Triggered Cleavage: Within the lysosome, a trigger mechanism, such as the enzymatic cleavage of a dipeptide (e.g., valine-citrulline) by cathepsin B, exposes a reactive group.[6][9]
-
Intramolecular Cyclization: The exposed reactive group initiates an intramolecular cyclization, leading to the formation of a transient and highly reactive azetidinium ion.
-
Payload Release: The formation of the azetidinium ion results in the cleavage of the bond connecting the payload, releasing the active drug inside the target cell.
The 2,2-difluoroethyl group is postulated to play a dual role: it enhances the stability of the linker in circulation by reducing the nucleophilicity of the azetidine nitrogen, and it may also influence the rate of azetidinium ion formation and subsequent payload release.
Caption: Hypothesized workflow of azetidinium-mediated payload release.
Protocols
Part 1: Synthesis of a this compound-Based Linker-Payload Construct
This protocol describes the synthesis of a hypothetical linker-payload construct ready for conjugation to an antibody. The example uses a valine-citrulline (Val-Cit) dipeptide as the enzymatic trigger and monomethyl auristatin E (MMAE) as the payload.
Materials:
-
1-Boc-azetidin-3-one
-
2,2-Difluoroethylamine
-
Sodium triacetoxyborohydride
-
Trifluoroacetic acid (TFA)
-
Fmoc-Val-Cit-PABC-PNP
-
Monomethyl auristatin E (MMAE)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Procedure:
-
Synthesis of this compound:
-
Dissolve 1-Boc-azetidin-3-one in DCM.
-
Add 2,2-difluoroethylamine and stir for 1 hour at room temperature.
-
Add sodium triacetoxyborohydride portion-wise and stir overnight.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
-
Dry the organic layer, concentrate, and purify by flash chromatography to obtain N-Boc-1-(2,2-difluoroethyl)azetidin-3-ol.
-
Treat the product with TFA in DCM to remove the Boc protecting group. Concentrate under vacuum to yield this compound as a TFA salt.
-
-
Coupling of the Azetidine Moiety to the Linker:
-
Dissolve Fmoc-Val-Cit-PABC-PNP in DMF.
-
Add this compound TFA salt and DIPEA. Stir overnight at room temperature.
-
Purify the product by preparative HPLC to obtain the Fmoc-protected linker-azetidine conjugate.
-
-
Deprotection and Payload Attachment:
-
Treat the Fmoc-protected conjugate with 20% piperidine in DMF to remove the Fmoc group.
-
To the deprotected linker-azetidine, add MMAE and a coupling agent such as HATU in the presence of DIPEA.
-
Stir the reaction overnight at room temperature.
-
Purify the final linker-payload construct by preparative HPLC.
-
Caption: Proposed synthetic scheme for the linker-payload construct.
Part 2: Antibody Conjugation Protocol
This protocol describes the conjugation of the synthesized linker-payload to a monoclonal antibody (mAb) via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
The synthesized this compound linker-payload construct
-
Dimethyl sulfoxide (DMSO)
-
N-acetylcysteine
-
PD-10 desalting columns
-
PBS buffer, pH 7.4
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb in PBS.
-
Add a solution of TCEP in PBS to the mAb solution to achieve a final molar excess of TCEP (e.g., 2.5 equivalents).
-
Incubate at 37°C for 2 hours to partially reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Dissolve the linker-payload construct in DMSO to prepare a stock solution.
-
Add the linker-payload stock solution to the reduced mAb solution. The final concentration of DMSO should be kept below 10% (v/v). A typical molar excess of the linker-payload is 5-10 fold over the antibody.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
-
Quenching the Reaction:
-
Add a molar excess of N-acetylcysteine to quench any unreacted linker-payload.
-
Incubate for 20 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using PD-10 desalting columns, eluting with PBS.
-
Collect the protein-containing fractions.
-
Caption: General workflow for antibody conjugation.
Part 3: Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.[10]
Methods:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): This is a standard method to separate ADC species with different numbers of conjugated drugs. The peak areas are used to calculate the average DAR.
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload, the DAR can be estimated.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can provide the distribution of different DAR species.
-
-
Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is used to separate monomers from aggregates and fragments, providing an assessment of the ADC's purity and stability.
-
-
In Vitro Cell Cytotoxicity Assay:
-
The potency of the ADC is evaluated by treating cancer cells that express the target antigen with serial dilutions of the ADC. Cell viability is measured after a defined incubation period to determine the IC50 value.
-
-
In Vitro Stability:
-
The stability of the ADC is assessed by incubating it in plasma at 37°C over a period of time. The amount of released payload is quantified by LC-MS/MS.
-
Data Presentation:
| Parameter | Method | Expected Outcome |
| Average DAR | HIC, MS | 3.5 - 4.0 |
| Monomer Purity | SEC | > 95% |
| Aggregates | SEC | < 5% |
| In Vitro Potency (IC50) | Cell-based assay | Sub-nanomolar range on target-positive cells |
| Plasma Stability | LC-MS/MS | > 90% intact ADC after 7 days |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. For instance, the successful synthesis of the linker-payload is confirmed at each step through standard analytical techniques like NMR and MS. The conjugation efficiency and the final DAR value are directly measured, providing a quantitative assessment of the process. The in vitro cytotoxicity and stability assays serve as functional readouts of the ADC's performance, validating the overall design and execution of the synthesis and conjugation.
Conclusion and Future Directions
The use of this compound derivatives as a novel linker platform for ADCs presents an exciting opportunity to develop next-generation cancer therapeutics with an improved therapeutic index. The hypothesized mechanism of azetidinium-mediated payload release, coupled with the potential for enhanced stability conferred by the difluoroethyl group, warrants further investigation. The protocols outlined in this guide provide a robust framework for researchers to synthesize, conjugate, and characterize these novel ADCs. Future studies should focus on optimizing the linker structure to fine-tune the payload release kinetics and on conducting in vivo efficacy and safety studies to validate the therapeutic potential of this innovative ADC platform.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. njbio.com [njbio.com]
- 3. veranova.com [veranova.com]
- 4. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,2-Difluoroethyl)azetidin-3-ol
Welcome to the technical support center for the synthesis of 1-(2,2-difluoroethyl)azetidin-3-ol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. The unique properties of the difluoroethyl group make this azetidine derivative a valuable component in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The information presented is grounded in established chemical principles and practical laboratory experience.
I. Reaction Overview and Key Challenges
The most common and direct route to this compound involves the N-alkylation of azetidin-3-ol with a suitable 2,2-difluoroethylating agent. While seemingly straightforward, this reaction is prone to several side reactions and purification difficulties that can significantly impact yield and purity.
Typical Reaction Scheme:
Figure 1. General N-alkylation of azetidin-3-ol.
Key challenges often stem from:
-
Over-alkylation: The product itself can act as a nucleophile, leading to the formation of quaternary ammonium salts.
-
Side reactions of the difluoroethylating agent: These reagents can be susceptible to elimination or hydrolysis under basic conditions.
-
Purification: The polar nature of the product and potential byproducts can make chromatographic separation difficult.
-
Starting material quality: The stability and purity of azetidin-3-ol, which is often used as its hydrochloride salt, are crucial.[1][2]
II. Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the synthesis of this compound.
Low or No Product Formation
Q1: I'm seeing very low conversion of my azetidin-3-ol starting material. What are the likely causes?
A1: Low conversion can be attributed to several factors. Let's break them down systematically.
-
Insufficient Basicity: Azetidin-3-ol is often supplied as a hydrochloride salt to improve its stability.[1] A full equivalent of base is required to neutralize the salt, and an additional equivalent is needed to deprotonate the secondary amine for the alkylation reaction. If you are using a weak base like potassium carbonate, you may need to use a larger excess and higher temperatures to drive the reaction forward. Consider using a stronger, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Inactive Alkylating Agent: The 2,2-difluoroethylating agent (e.g., 2,2-difluoroethyl triflate or bromide) can degrade over time, especially if not stored under anhydrous conditions. It's advisable to check the purity of the alkylating agent by NMR or GC-MS before use. If degradation is suspected, consider preparing it fresh.
-
Inappropriate Solvent: The choice of solvent is critical. Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are generally preferred as they effectively dissolve the reactants and facilitate the SN2 reaction. Protic solvents, such as alcohols, can compete with the azetidine for the alkylating agent and should be avoided.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the decomposition of the alkylating agent and lead to side reactions. If you are using a highly reactive alkylating agent like a triflate, the reaction may proceed efficiently at room temperature. For less reactive agents like bromides, gentle heating (e.g., 50-60 °C) may be necessary. It is recommended to monitor the reaction by TLC or LC-MS to optimize the temperature.
Q2: My reaction has stalled, and I still have a significant amount of starting material remaining. Can I rescue the reaction?
A2: Yes, in many cases, a stalled reaction can be salvaged. First, re-analyze your reaction conditions based on the points in Q1. If you suspect insufficient base or degraded alkylating agent, you can add more of the appropriate reagent. It's best to add the reagent in portions and continue to monitor the reaction's progress. Be cautious not to add a large excess of the alkylating agent at once, as this can lead to over-alkylation.
Formation of Impurities and Side Products
Q3: I'm observing a significant amount of a byproduct with a higher molecular weight than my desired product. What could it be?
A3: A common byproduct in this reaction is the over-alkylated quaternary azetidinium salt. This occurs when the nitrogen atom of the product, this compound, acts as a nucleophile and reacts with another molecule of the 2,2-difluoroethylating agent.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the azetidin-3-ol relative to the 2,2-difluoroethylating agent. This ensures the alkylating agent is the limiting reagent.
-
Slow Addition: Add the 2,2-difluoroethylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring the desired mono-alkylation.
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation more significantly than the first.
Figure 2. Competing reaction pathways leading to over-alkylation.
Q4: My crude product analysis shows impurities that are not related to over-alkylation. What other side reactions should I be aware of?
A4: Besides over-alkylation, other side reactions can occur:
-
Elimination of the Alkylating Agent: Under strongly basic conditions, 2,2-difluoroethylating agents can undergo elimination to form 1,1-difluoroethene. This is more likely with stronger bases and higher temperatures.
-
Hydrolysis of the Alkylating Agent: If there is water present in the reaction, the alkylating agent can hydrolyze to 2,2-difluoroethanol. Ensure all reagents and solvents are anhydrous.
-
Ring-Opening of the Azetidine: While less common under these conditions, highly strained azetidine rings can be susceptible to ring-opening, especially in the presence of strong nucleophiles or at elevated temperatures.[3]
Purification Challenges
Q5: I'm having difficulty purifying my product by column chromatography. It seems to be very polar and streaks on the column.
A5: The polarity of this compound, due to the hydroxyl group and the nitrogen atom, can indeed make purification challenging.
Purification Tips:
-
Column Chromatography:
-
Adsorbent: Standard silica gel is often used. However, if you are experiencing significant streaking, consider using alumina (neutral or basic) or a C18 reversed-phase silica gel.
-
Eluent System: A gradient elution is often necessary. Start with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding methanol. To suppress tailing caused by the basic nitrogen, it is highly recommended to add a small amount of a volatile base, such as triethylamine (0.5-1%), to the eluent.[4]
-
Sample Loading: Ensure your crude sample is as concentrated as possible and loaded onto the column in a small volume of the initial eluent.
-
-
Alternative Purification Methods:
-
Acid-Base Extraction: You can often achieve a significant purification by performing an acid-base extraction during the workup. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1 M HCl) to extract the basic product into the aqueous layer. The organic layer containing non-basic impurities can then be discarded. The aqueous layer is then basified (e.g., with NaOH or K2CO3) and the product is extracted back into an organic solvent.
-
Crystallization/Salt Formation: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method. Alternatively, forming a salt (e.g., the hydrochloride or oxalate salt) can sometimes facilitate crystallization and purification.
-
Quantitative Data for Eluent Systems:
| Eluent System | Adsorbent | Observations |
| Ethyl Acetate / Hexanes (Gradient) | Silica Gel | Often results in broad peaks and tailing. |
| Dichloromethane / Methanol (Gradient) | Silica Gel | Better separation than EtOAc/Hexanes, but tailing can still be an issue. |
| Dichloromethane / Methanol + 1% Triethylamine | Silica Gel | The addition of a basic modifier significantly improves peak shape.[4] |
| Acetonitrile / Water (Gradient) | C18 Reversed-Phase Silica | An excellent alternative for highly polar compounds. |
III. Experimental Protocol
This section provides a detailed, step-by-step methodology for a typical synthesis of this compound.
Step-by-Step Synthesis of this compound
Materials:
-
Azetidin-3-ol hydrochloride[1]
-
2,2-Difluoroethyl trifluoromethanesulfonate
-
Potassium carbonate (anhydrous, finely powdered)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent: Dichloromethane/Methanol with 1% Triethylamine
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add azetidin-3-ol hydrochloride (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.5 eq) and anhydrous DMF. Stir the suspension vigorously for 15 minutes at room temperature.
-
Addition of Alkylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 2,2-difluoroethyl trifluoromethanesulfonate (1.1 eq) in a small amount of anhydrous DMF dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol containing 1% triethylamine.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Optimizing Coupling Reactions for 1-(2,2-Difluoroethyl)azetidin-3-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-(2,2-Difluoroethyl)azetidin-3-ol. This valuable building block is increasingly utilized by medicinal chemists to introduce the unique conformational constraints and physicochemical properties of the azetidine ring, combined with the metabolic stability offered by the difluoroethyl group.[1][2] The reactivity of azetidines is influenced by their ring strain, making them more reactive than their five-membered pyrrolidine counterparts but stable enough for convenient handling.[3]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your coupling reactions and overcome common synthetic challenges.
General Considerations & FAQs
Before initiating a reaction, it's crucial to consider the inherent properties of this compound.
Q1: How should I handle and store this compound?
A1: this compound is a relatively stable, often crystalline solid. However, like many amines, it can be hygroscopic and may absorb atmospheric CO₂. For long-term storage, keep it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. Before use, ensure the material is dry, as water can interfere with many coupling reactions, particularly those involving organometallics or strong bases.
Q2: The secondary alcohol at the C3 position seems sterically hindered. What should I expect?
A2: You are correct. The azetidine ring structure and the N-difluoroethyl group can create steric hindrance around the hydroxyl group. This can slow down reactions like O-acylation, O-arylation, or sulfonylation.[4] Consequently, you may need more forcing conditions (higher temperatures, longer reaction times) or more reactive reagents compared to a simple acyclic secondary alcohol.
Q3: Can the nitrogen atom participate in reactions? Is it basic?
A3: Yes. The azetidine nitrogen is a secondary amine and is basic (pKa of the conjugate acid is ~11.29), making it nucleophilic.[5] It will readily participate in reactions like N-arylation, N-alkylation, and amide coupling.[1][6] If your goal is to functionalize the hydroxyl group, you may need to protect the nitrogen, for example, as a carbamate (e.g., Boc or Cbz), to prevent undesired side reactions.
Q4: Are there any known stability issues or common side reactions with this scaffold?
A4: The azetidine ring is susceptible to ring-opening reactions under certain conditions, particularly with strong nucleophiles or under harsh acidic/basic conditions.[7] While more stable than aziridines, this potential for ring-opening should be considered, especially at elevated temperatures.[3] Another common issue is the competition between N-functionalization and O-functionalization.
Troubleshooting Guide 1: O-Arylation (Buchwald-Hartwig or SₙAr)
The introduction of an aryl ether at the C3 position is a common objective. This is typically achieved via Palladium-catalyzed Buchwald-Hartwig C-O coupling or Nucleophilic Aromatic Substitution (SₙAr).
Problem 1: Low or No Conversion to the O-Aryl Ether
| Probable Cause | Scientific Rationale & Recommended Solution |
| Inadequate Base Strength | The hydroxyl group of your azetidinol needs to be deprotonated to form the active nucleophile. Standard inorganic bases like K₂CO₃ or Cs₂CO₃ may be insufficient due to the alcohol's moderate acidity and steric hindrance. Solution: Switch to a stronger, non-nucleophilic base. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are excellent choices for generating the reactive alkoxide in situ. |
| Catalyst Inhibition/Deactivation | The azetidine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Solution: Use a ligand that forms a very stable and active complex with palladium. Bulky, electron-rich biarylphosphine ligands like t-BuBrettPhos or RuPhos are often effective in promoting the challenging C-O reductive elimination step.[8] Ensure you are using a suitable palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst). |
| Competitive N-Arylation | If the azetidine nitrogen is unprotected, it can compete with the hydroxyl group as the nucleophile in Buchwald-Hartwig reactions, leading to the N-arylated product.[6][9] Solution: Protect the azetidine nitrogen. An N-Boc protecting group is ideal as it is robust under many coupling conditions and can be easily removed later. |
| Poor Substrate Reactivity (SₙAr) | For SₙAr, the reaction is only efficient if the aryl halide is highly electron-deficient (e.g., substituted with multiple nitro or cyano groups). Solution: If your aryl halide is not sufficiently activated, SₙAr is likely not the best method. Switch to a Palladium-catalyzed cross-coupling approach which has a much broader substrate scope.[9] |
O-Arylation Troubleshooting Workflow
Caption: Troubleshooting workflow for O-arylation reactions.
Troubleshooting Guide 2: Sulfonylation of the Hydroxyl Group
Activating the hydroxyl group as a sulfonate ester (e.g., tosylate, mesylate, or nosylate) is a key transformation for subsequent nucleophilic substitution.
Problem 2: Incomplete Sulfonylation or Slow Reaction
| Probable Cause | Scientific Rationale & Recommended Solution |
| Steric Hindrance | The C3-hydroxyl is sterically encumbered, slowing the approach of the bulky sulfonyl chloride. Solution 1: Increase the temperature moderately (e.g., from 0°C to room temperature or 40°C). Solution 2: Use a more reactive sulfonylating agent. Tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride) or nosyl chloride (2-nitrobenzenesulfonyl chloride) are significantly more electrophilic than tosyl or mesyl chloride. |
| Base Choice | Pyridine or triethylamine (TEA) are commonly used bases, but their basicity might not be optimal, or they can cause side reactions.[10] Solution 1: Switch to a more hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) to minimize side reactions. Solution 2: For base-sensitive substrates, consider an amine-free method. For example, 4-methylpyridine N-oxide can catalyze the sulfonylation in the presence of molecular sieves.[4] |
| Formation of Stable Adduct | In some cases, the azetidine nitrogen can react with the sulfonyl chloride to form a stable, unreactive sulfonamide, consuming your reagent. This is more likely if the sulfonylation of the alcohol is slow. Solution: Ensure slow addition of the sulfonyl chloride at low temperature (e.g., 0°C or -20°C) to a solution of the azetidinol and base. This maintains a low concentration of the electrophile, favoring reaction with the more nucleophilic alkoxide (formed in situ) over the neutral nitrogen. |
Reaction Pathway: Sulfonylation vs. Side Reaction
Caption: Competing pathways in the sulfonylation of azetidin-3-ol.
Model Experimental Protocol: N-Boc Protection followed by O-Mesylation
This two-step protocol first protects the reactive nitrogen and then activates the hydroxyl group, preparing the scaffold for nucleophilic substitution.
Part A: N-Boc Protection
-
Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M). Add triethylamine (1.5 eq). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often clean enough for the next step. If necessary, purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Part B: O-Mesylation
-
Setup: Dissolve the N-Boc protected azetidin-3-ol (1.0 eq) in anhydrous DCM (approx. 0.2 M) under an argon or nitrogen atmosphere. Cool the solution to 0°C.
-
Base Addition: Add 2,6-lutidine (1.5 eq).
-
Reagent Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 10 minutes. A precipitate (lutidinium hydrochloride) may form.
-
Reaction: Stir the reaction at 0°C for 1-2 hours. Monitor by TLC or LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature.
-
Work-up: Quench the reaction by adding cold water. Dilute with more DCM and transfer to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo at low temperature (product can be unstable). The crude mesylate should be used immediately in the next step without further purification if possible.
| Reaction | Reagents | Solvent | Temp. | Typical Time | Key Tip |
| N-Boc Protection | Boc₂O, TEA | DCM | 0°C to RT | 4-6 h | Ensure starting material is dry. |
| O-Mesylation | MsCl, 2,6-Lutidine | DCM | 0°C | 1-2 h | Use a hindered base; use product immediately. |
References
-
Štefane, B., & Požgan, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link][3]
-
Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link][7]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available at: [Link][11]
-
Witulski, B., Senft, S., Bonet, J., & Jost, O. (n.d.). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Thieme. Available at: [Link][6]
-
Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. National Institutes of Health. Available at: [Link][12]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link][4]
-
Burtoloso, A. C. B., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. Available at: [Link][13]
-
Nobile, C. J., et al. (2021). Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. Available at: [Link][14]
-
Various Authors. (n.d.). Methods for the synthesis of azetidines. ResearchGate. Available at: [Link][15]
-
Smith, A. B., et al. (2021). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link][1]
-
Shubenkov, D. A., et al. (2021). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Publications. Available at: [Link][2]
-
Welsch, M. E., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed. Available at: [Link][16]
-
Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PubMed. Available at: [Link][17]
-
Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. Available at: [Link][10]
-
Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Organic Chemistry Portal. Available at: [Link][8]
-
Lin, J.-H., et al. (2023). Dehydroxylative Sulfonylation of Alcohols. Organic Chemistry Portal. Available at: [Link][18]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link][9]
Sources
- 1. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
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- 8. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Azetidine synthesis [organic-chemistry.org]
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- 13. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dehydroxylative Sulfonylation of Alcohols [organic-chemistry.org]
Technical Support Center: Purification of 1-(2,2-Difluoroethyl)azetidin-3-ol
Welcome to the technical support center for the purification of 1-(2,2-Difluoroethyl)azetidin-3-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of isolating this valuable building block. The unique structural features of this compound—a polar alcohol, a basic nitrogen within a strained four-membered ring, and a difluoroethyl substituent—present specific challenges that require carefully considered purification strategies.
This document provides in-depth troubleshooting guides, detailed protocols, and frequently asked questions (FAQs) to help you achieve high purity and yield.
Section 1: Understanding the Challenge & Initial Assessment
The purification of this compound is non-trivial due to a combination of factors:
-
High Polarity: The free hydroxyl group and the nitrogen heteroatom confer significant polarity and water solubility, making standard extraction and chromatographic separations challenging.
-
Basicity: The secondary amine (pKa ~8-9, estimated) readily protonates and interacts strongly with acidic stationary phases like silica gel, often leading to significant peak tailing or complete retention on a column.
-
Potential for Instability: Strained azetidine rings can be susceptible to ring-opening under harsh acidic or thermal conditions.[1][2]
Frequently Asked Questions (FAQs) - Initial Steps
Q1: What are the most common impurities I should expect in my crude this compound?
Common impurities typically arise from the synthetic route. If, for example, your synthesis involves the reaction of 2,2-difluoroethylamine with a protected epichlorohydrin equivalent, you should anticipate:
-
Unreacted Starting Materials: Residual 2,2-difluoroethylamine and the epichlorohydrin-derived precursor.
-
Side-Products: Di-alkylation products where the azetidine nitrogen reacts with another equivalent of the electrophile, or ring-opened products from nucleophilic attack on the azetidine itself.[3]
-
Reagents and Solvents: Residual coupling agents, bases, or high-boiling point solvents (e.g., DMF, DMSO).
Q2: What analytical techniques are best for assessing my crude material and monitoring purification?
A multi-pronged approach is recommended:
-
Thin Layer Chromatography (TLC): Essential for initial reaction monitoring and developing a column chromatography method. Use a highly polar mobile phase and stain with potassium permanganate or ninhydrin to visualize the amine and alcohol.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The most powerful tool for identifying the mass of your target compound and profiling the impurities in the crude reaction mixture.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹⁹F NMR of the crude material can provide a wealth of structural information about the product and major impurities, helping to confirm the identity of byproducts suggested by LC-MS.
Workflow: Selecting Your Purification Strategy
This decision tree outlines a logical approach to selecting the appropriate purification technique based on the scale of your reaction and the nature of the impurities.
Caption: Decision tree for selecting a primary purification method.
Section 2: Purification by Flash Column Chromatography
Flash chromatography is the most common technique for purifying compounds like this compound. However, success hinges on overcoming the strong interaction between the basic nitrogen and the acidic silica gel.
Troubleshooting Guide: Flash Chromatography
| Problem | Likely Cause | Solution |
| Compound streaks severely or does not elute from the column. | Strong ionic interaction between the basic azetidine nitrogen and acidic silanol groups (Si-OH) on the silica surface. | Add a basic modifier to the mobile phase. A common choice is 0.5-2% triethylamine (Et₃N) or a 7N solution of ammonia in methanol (NH₃/MeOH). This deactivates the acidic sites on the silica.[4] |
| Poor separation between the product and a polar impurity. | The chosen solvent system lacks sufficient selectivity. The high polarity of the eluent needed to move the product also moves the impurity. | Change the solvent system. Instead of increasing the percentage of a single polar solvent, try a different solvent combination. For example, if a high percentage of MeOH in CH₂Cl₂ fails, try a ternary system like CH₂Cl₂/MeOH/NH₄OH or switch to an ethyl acetate/methanol system.[4][5] |
| Broad peaks and band widening upon elution. | The sample was loaded in a solvent that is too strong (too polar) relative to the starting mobile phase, causing it to spread before chromatography begins. | Use dry loading. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., methanol), add a small amount of silica gel (2-3x the mass of the crude product), and evaporate to a free-flowing powder. Load this powder directly onto the column.[6][7] |
Detailed Protocol: Amine-Modified Flash Chromatography
-
TLC Method Development:
-
Prepare a stock solution of your crude material.
-
Screen solvent systems. Start with a moderately polar system and increase polarity. Aim for a target Rf value for your product between 0.15 and 0.3.[6][8]
-
Recommended Starting Systems:
-
95:5 Dichloromethane (CH₂Cl₂) / Methanol (MeOH)
-
90:10 CH₂Cl₂ / MeOH
-
85:15:1 CH₂Cl₂ / MeOH / Ammonium Hydroxide (NH₄OH)
-
90:10:1 Ethyl Acetate (EtOAc) / MeOH / Triethylamine (Et₃N)
-
-
-
Column Preparation:
-
Select a silica gel column size appropriate for your sample mass (a common rule of thumb is a 40:1 to 100:1 ratio of silica mass to crude sample mass).
-
Equilibrate the column with your starting mobile phase (the one determined by TLC, including the basic modifier) for at least 3-5 column volumes (CV).
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 1 g) in a minimal amount of MeOH.
-
Add 2-3 g of silica gel to the solution.
-
Concentrate the slurry under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add the powder to the top of the equilibrated column, creating a uniform layer. Gently tap the column to settle the powder.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting mobile phase.
-
If a gradient is needed, gradually increase the proportion of the polar solvent (e.g., methanol). A typical gradient might be from 2% to 15% MeOH in CH₂Cl₂ (with a constant 1% NH₄OH) over 10-15 CV.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure. Note that removing residual triethylamine may require co-evaporation with a solvent like dichloromethane or placing the sample under high vacuum.
-
Section 3: Alternative Purification: Strong Cation Exchange (SCX) Cartridge
For rapid, chromatography-free purification on a smaller scale (<1 g), solid-phase extraction using an SCX cartridge is an exceptionally effective technique. It leverages the basicity of the azetidine nitrogen to selectively retain the product while non-basic impurities are washed away.
FAQ: SCX Purification
Q3: How does an SCX cartridge work and why is it good for my compound?
An SCX cartridge contains a solid support (often silica-based) functionalized with strongly acidic groups (like sulfonic acid, -SO₃H). When your crude material is loaded in a neutral solvent, the basic nitrogen of your this compound is protonated and ionically binds to the stationary phase. Neutral or acidic impurities do not bind and can be washed away. The desired product is then released (eluted) by washing the cartridge with a basic solution, which neutralizes the azetidine, breaking the ionic bond.[9]
Workflow: Purification via SCX Cartridge
Caption: Step-by-step workflow for SCX cartridge purification.
Detailed Protocol: SCX Purification
-
Cartridge Selection: Choose an SCX cartridge with a binding capacity sufficient for your amount of crude material (e.g., a 1 g cartridge for ~100 mg of basic compound). Consult the manufacturer's guidelines.
-
Conditioning: Wash the cartridge with 2-3 column volumes of methanol to wet the sorbent.
-
Loading: Dissolve your crude material in a minimal amount of methanol or dichloromethane. Load the solution onto the top of the cartridge and allow it to slowly pass through, collecting the flow-through (this contains unbound material).
-
Washing: Wash the cartridge with 3-5 column volumes of methanol to elute any remaining neutral or acidic impurities. Check the washings by TLC to ensure no product is eluting.
-
Elution: Elute the bound product with 3-5 column volumes of a basic solution, typically 2M ammonia in methanol. Collect this fraction.
-
Isolation: Concentrate the basic eluate under reduced pressure to afford the purified this compound.
Section 4: Recrystallization and Stability
Q4: Can I purify this compound by recrystallization?
Recrystallization can be an excellent final polishing step if you can find a suitable solvent system. However, highly polar and fluorinated molecules are often challenging to crystallize and may "oil out" instead.[10] A systematic screening of solvents is necessary.
-
Good Single Solvents to Try: Isopropanol, ethyl acetate, acetonitrile.
-
Good Two-Solvent Systems: Dichloromethane/Hexane, Ethyl Acetate/Heptane, Methanol/Diethyl Ether.
Start by dissolving the compound in a minimal amount of a hot solvent in which it is soluble, then either cool it slowly or add a co-solvent in which it is insoluble (an "anti-solvent") dropwise until turbidity persists.
Q5: How should I store the purified product?
While specific stability data for this exact compound is not widely published, related azetidine compounds can be sensitive.[11] Given the potential for degradation, especially of the strained ring, it is prudent to store the purified this compound:
-
In a sealed vial under an inert atmosphere (nitrogen or argon).
-
At low temperatures (-20°C is recommended for long-term storage). [11]
-
Protected from light.
References
- Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
- General methods for flash chromatography using disposable columns. (n.d.). PMC - NIH.
- Flash Chromatography Basics. (2025). Sorbent Technologies, Inc.
- Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
- SOP: FLASH CHROM
- Technical Support Center: Purification of 1-Isopropylazetidin-3-ol. (2025). Benchchem.
- Application Note: Recrystallization Techniques for Polar Fluorin
- Successful Flash Chrom
- Azetidin-3-ol hydrochloride | ADC Linker. (n.d.). MedchemExpress.com.
- Gaertner, R. (1967). J. Org. Chem., 32, 2972.
- Azetidin-3-ol synthesis. (n.d.). ChemicalBook.
- azetidine - Organic Syntheses Procedure. (n.d.).
- Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2025).
- Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. (2025).
- 45347-82-8|Azetidin-3-ol|BLD Pharm. (n.d.).
- Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (n.d.). NIH.
- Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...). (n.d.).
- Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. (n.d.).
- Mueller, D., et al. (2011). Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method. Nucl Med Biol., 38(5), 653-8.
- Common impurities in 3-(Cycloheptyloxy)azetidine synthesis and their removal. (2025). Benchchem.
- Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions. (n.d.). MDPI.
Sources
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. sorbtech.com [sorbtech.com]
- 9. Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synthesis of 1-(2,2-Difluoroethyl)azetidin-3-ol
Welcome to the technical support center for the synthesis of 1-(2,2-Difluoroethyl)azetidin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproducts encountered during this synthesis. We will explore the causality behind these issues and provide field-proven troubleshooting strategies to optimize your reaction outcomes.
Introduction to the Synthesis
The most common and industrially relevant synthesis of this compound involves the reaction of 2,2-difluoroethylamine with an epoxide precursor, typically epichlorohydrin. This process consists of an initial nucleophilic attack by the amine on the epoxide, followed by an intramolecular cyclization to form the strained azetidine ring. While seemingly straightforward, the strained nature of the azetidine ring and the reactivity of the intermediates can lead to several byproducts, impacting yield and purity.[1][2][3]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a practical question-and-answer format.
Issue 1: Low Yield of the Desired Product with Significant Starting Material Remaining
Q: My reaction stalls, and I observe a low conversion rate of my starting materials (2,2-difluoroethylamine and epichlorohydrin). What are the likely causes and how can I improve the yield?
A: This is a common issue often related to reaction conditions and reagent stoichiometry.
-
Possible Cause 1: Inadequate Temperature Control. The initial amine-epoxide addition and the subsequent cyclization have different activation energies. The reaction is often performed at room temperature or with gentle heating. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessive heat can promote side reactions.
-
Troubleshooting & Optimization:
-
Monitor Temperature: Maintain a consistent temperature throughout the reaction. Start at room temperature and monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Incremental Heating: If the reaction is sluggish, gradually increase the temperature to 40-50°C. Prolonged heating at high temperatures should be avoided to prevent byproduct formation.[4]
-
Solvent Choice: The choice of solvent is critical. Protic solvents like methanol or ethanol can facilitate the reaction, but aprotic solvents may also be used. The polarity of the solvent can influence the reaction rate.[5]
-
-
Possible Cause 2: Incorrect Stoichiometry or Base. The cyclization step involves the displacement of a chloride ion and requires a base to neutralize the generated HCl. If 2,2-difluoroethylamine is used in slight excess, it can act as both the nucleophile and the base. However, an external, non-nucleophilic base may be required for optimal cyclization.
-
Troubleshooting & Optimization:
-
Stoichiometry Adjustment: Ensure at least two equivalents of the amine are used relative to epichlorohydrin if no external base is added. One equivalent acts as the nucleophile, and the second acts as an acid scavenger.
-
External Base: Consider the addition of a mild inorganic base like potassium carbonate (K₂CO₃) to drive the cyclization to completion without introducing competing nucleophiles.
-
Issue 2: Identification of a High Molecular Weight Impurity
Q: My LC-MS analysis shows a significant peak with a mass corresponding to a dimer or a 2:1 adduct. How is this formed and how can I prevent it?
A: The formation of a 2:1 adduct, specifically 1,3-bis(2,2-difluoroethylamino)propan-2-ol, is a well-documented byproduct in reactions of primary amines with epichlorohydrin.[6]
-
Mechanism of Formation: This byproduct arises when a second molecule of 2,2-difluoroethylamine reacts with the epoxide of the already-formed intermediate, 1-chloro-3-(2,2-difluoroethylamino)propan-2-ol, before it can cyclize. This pathway is favored if there is a high local concentration of the primary amine.
-
Prevention Strategies:
-
Control Reagent Addition: The most effective method to prevent this is to add the epichlorohydrin slowly and controllably to the solution of 2,2-difluoroethylamine. This maintains a low concentration of the epoxide, favoring the intramolecular cyclization over the intermolecular side reaction.
-
Dilution: Running the reaction at a higher dilution can also disfavor the bimolecular side reaction, though this may slow down the overall reaction rate.
-
Visualizing Byproduct Formation
The following diagram illustrates the desired synthetic pathway versus the formation of the common 2:1 adduct byproduct.
Caption: Desired vs. side reaction pathways in the synthesis.
Issue 3: Product Degradation or Ring-Opening
Q: After purification, I notice a gradual degradation of my product, or I suspect the presence of a ring-opened impurity. Is the azetidine ring unstable?
A: Yes, the four-membered azetidine ring is strained and can be susceptible to nucleophilic ring-opening, particularly under acidic or strongly basic conditions.[1][3]
-
Possible Cause 1: Harsh Purification Conditions. Exposure to strong acids (e.g., during salt formation or acidic chromatography) or strong bases can catalyze the opening of the azetidine ring. The protonated azetidinium ion is particularly reactive towards nucleophiles.[1]
-
Troubleshooting & Optimization:
-
Neutralize Promptly: After any acidic workup or deprotection step, ensure the product is carefully neutralized to a pH of 7-8.
-
Purification Method: Use neutral or slightly basic alumina for column chromatography instead of silica gel if acid sensitivity is observed. Alternatively, purification via distillation under reduced pressure may be an option if the product is thermally stable.
-
Storage: Store the final product in a cool, dry place, preferably under an inert atmosphere, to minimize degradation over time.
-
-
Possible Cause 2: Hydrolysis of Precursors. The epichlorohydrin starting material can undergo hydrolysis to form glycerol dichlorohydrin, which can lead to other impurities.[7]
-
Troubleshooting & Optimization:
-
Use High-Purity Reagents: Ensure the epichlorohydrin used is of high purity and stored under anhydrous conditions.
-
Anhydrous Conditions: While not always strictly necessary depending on the solvent, running the reaction under an inert atmosphere (N₂ or Ar) can prevent moisture-related side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis?
A1: The three most critical parameters are:
-
Temperature: To balance the reaction rate against the formation of byproducts.
-
Stoichiometry and Reagent Addition Rate: To minimize the formation of the 2:1 adduct.
-
pH Control during Workup and Purification: To prevent the acid- or base-catalyzed degradation of the azetidine ring.[1]
Q2: How can I effectively purify the final product away from the common byproducts?
A2: A multi-step approach is often best.
-
Aqueous Workup: An initial acid-base extraction can remove unreacted amine and some basic impurities.
-
Column Chromatography: This is the most common method. Using a gradient elution on silica gel (e.g., dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine to prevent streaking) is typically effective.
-
Distillation: If the product is thermally stable and volatile enough, vacuum distillation can be an excellent, scalable purification method.
Q3: Can I use a protected azetidin-3-ol and alkylate it with a 2,2-difluoroethyl source instead?
A3: Yes, this is an alternative synthetic route. One could start with N-Boc-azetidin-3-ol and alkylate the nitrogen after deprotection, or O-alkylate first and then perform other transformations. However, direct N-alkylation of azetidin-3-ol with a reagent like 2,2-difluoroethyl tosylate can be complicated by competing O-alkylation.[8] The nucleophilicity of the nitrogen versus the oxygen must be carefully managed, often through pH control or the use of specific protecting groups. The epichlorohydrin route is generally more direct for this specific target.
Summary of Potential Byproducts
| Byproduct Name | Formation Mechanism | Recommended Analytical Method | Mitigation Strategy |
| 1,3-bis(2,2-difluoroethylamino)propan-2-ol | Intermolecular reaction of intermediate with a second amine molecule.[6] | LC-MS, GC-MS | Slow addition of epichlorohydrin; use of dilute conditions. |
| 1-chloro-3-(2,2-difluoroethylamino)propan-2-ol | Incomplete intramolecular cyclization. | LC-MS | Ensure sufficient reaction time; consider adding a mild base. |
| Ring-Opened/Degradation Products | Acid or base-catalyzed cleavage of the azetidine ring.[1] | LC-MS, NMR | Careful pH control during workup; use of neutral purification conditions. |
References
- BenchChem. (n.d.). Stability issues of 2-(Azetidin-3-yl)butan-1-ol in solution.
- ResearchGate. (n.d.). Stability of different azetidine esters.
-
Aniline, D., & Pennington, F. C. (1964). Reaction of Aromatic Amines with Epihalohydrins. UNI ScholarWorks. Retrieved from [Link]
-
Singh, G., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Retrieved from [Link]
-
Scite.ai. (n.d.). The Reaction of Epichlorohydrin with Secondary Amines. Retrieved from [Link]
- BenchChem. (n.d.). Common side reactions in the synthesis of 3-(Cyclopentyloxy)azetidine.
-
Kuriyama, M., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Retrieved from [Link]
-
Chambers, R. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Tang, S., et al. (2023). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Retrieved from [Link]
- ResearchGate. (2020). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
- Genentech, Inc. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information.
-
Rowell, R. M., & Chen, G. C. (1994). Epichlorohydrin coupling reactions with wood. Part 1. Reaction with biologically-active alcohols. Forest Products Laboratory. Retrieved from [Link]
-
ChemBK. (2024). azetidin-3-ol. Retrieved from [Link]
- ResearchGate. (n.d.). A new coupling process for synthesis of epichlorohydrin from dichloropropanols.
-
Eurochem Engineering. (n.d.). Dehydroclorination of chlorohydrins to epichlorohydrin. Retrieved from [Link]
Sources
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- 2. CAS 45347-82-8: azetidin-3-ol | CymitQuimica [cymitquimica.com]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Low Yields in 1-(2,2-Difluoroethyl)azetidin-3-ol Reactions
Welcome to the technical support center for reactions involving 1-(2,2-Difluoroethyl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, addressing common and unexpected challenges to improve reaction yields and purity. As a key building block in medicinal chemistry, the efficient synthesis and derivatization of this fluoroalkylated azetidine are critical for advancing drug discovery programs.[1] This resource synthesizes field-proven insights and established scientific principles to provide a comprehensive support tool.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and what are the primary challenges?
A1: The synthesis of this compound is typically achieved through the N-alkylation of azetidin-3-ol. The two most common approaches are:
-
Alkylation with a 2,2-difluoroethyl electrophile: This involves reacting azetidin-3-ol with a suitable 2,2-difluoroethylating agent, such as 2,2-difluoroethyl triflate or 2,2-difluoroethyl tosylate, in the presence of a base.
-
Mitsunobu reaction: This method utilizes 2,2-difluoroethanol as the alkylating agent in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[2][3][4]
The primary challenges associated with these methods include:
-
Competition between N- and O-alkylation: Azetidin-3-ol possesses two nucleophilic sites: the secondary amine and the hydroxyl group. The nitrogen is generally more nucleophilic, but O-alkylation can occur as a side reaction, leading to a mixture of products and reducing the yield of the desired N-alkylated product.
-
Over-alkylation: The product, this compound, is also a nucleophile and can react with the alkylating agent to form a quaternary ammonium salt, especially if an excess of the alkylating agent is used.[5][6]
-
Ring strain and stability: The four-membered azetidine ring is strained and can be susceptible to ring-opening under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases.[7] The stability of N-fluoroalkylated azetidines can also be a concern under certain conditions.[2]
-
Purification challenges: The polarity of the product and the presence of byproducts from the reagents (e.g., triphenylphosphine oxide from the Mitsunobu reaction) can complicate purification.[8]
Q2: I am observing a significant amount of a byproduct that appears to be the O-alkylated isomer. How can I improve the selectivity for N-alkylation?
A2: To favor N-alkylation over O-alkylation, consider the following strategies:
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. A non-nucleophilic, sterically hindered base can be used to deprotonate the amine without competing in the alkylation. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[5] Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions.[5]
-
Protecting the Hydroxyl Group: While it adds extra steps, protecting the hydroxyl group of azetidin-3-ol with a suitable protecting group (e.g., as a silyl ether) before N-alkylation will ensure exclusive reaction at the nitrogen. The protecting group can then be removed in a subsequent step.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the more kinetically controlled N-alkylation pathway.
Q3: My reaction is not going to completion, and I have a lot of unreacted azetidin-3-ol. What can I do to improve the conversion?
A3: Incomplete conversion can be due to several factors:
-
Insufficiently reactive alkylating agent: If you are using a less reactive alkylating agent like a bromide, consider switching to a more reactive one, such as a triflate or tosylate.
-
Inadequate base: Ensure the base you are using is strong enough to deprotonate the azetidine nitrogen to a sufficient extent to allow for nucleophilic attack.
-
Solubility issues: If your starting materials or base are not fully soluble in the reaction solvent, this can hinder the reaction rate. Consider a solvent system in which all components are soluble.
-
Catalytic additives: In some cases, adding a catalytic amount of an iodide salt (e.g., KI) can accelerate the reaction when using alkyl chlorides or bromides through the in situ formation of a more reactive alkyl iodide.[4]
Troubleshooting Guide for Low Yields
This section provides a structured approach to diagnosing and resolving low yields in reactions involving this compound.
Scenario 1: Low Yield in the Synthesis of this compound
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low conversion of azetidin-3-ol | 1. Insufficiently reactive alkylating agent.2. Inappropriate base or solvent.3. Low reaction temperature. | 1. Switch to a more reactive alkylating agent (e.g., 2,2-difluoroethyl triflate).2. Use a stronger, non-nucleophilic base (e.g., Cs₂CO₃) in a polar aprotic solvent (e.g., DMF).3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of multiple products (TLC/LC-MS analysis) | 1. Competitive O-alkylation.2. Over-alkylation of the product.3. Ring-opening of the azetidine. | 1. Protect the hydroxyl group of azetidin-3-ol before N-alkylation.2. Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture.3. Use milder reaction conditions (lower temperature, less harsh base). |
| Difficult purification leading to product loss | 1. Co-elution of product with byproducts (e.g., triphenylphosphine oxide in Mitsunobu).2. Product instability on silica gel. | 1. For Mitsunobu reactions, consider using polymer-supported reagents to simplify workup.[9] Alternatively, use a different purification technique like counter-current chromatography.[10]2. Use a neutral or basic alumina for chromatography, or consider purification by crystallization if applicable. |
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation
This protocol describes a general procedure for the N-alkylation of azetidin-3-ol using an activated 2,2-difluoroethyl electrophile.
Materials:
-
Azetidin-3-ol hydrochloride
-
2,2-Difluoroethyl tosylate (or triflate)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of azetidin-3-ol hydrochloride (1.0 eq.) in MeCN or DMF, add K₂CO₃ (2.5 eq.) or Cs₂CO₃ (1.5 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of 2,2-difluoroethyl tosylate (1.1 eq.) in the same solvent.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between DCM and saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel or alumina.
Causality Behind Experimental Choices:
-
The use of a carbonate base is to neutralize the HCl salt of the starting material and to act as a base for the alkylation. Cesium carbonate is often more effective due to its higher solubility in organic solvents.
-
Heating the reaction is necessary to overcome the activation energy for the SN2 reaction.
-
The aqueous workup is to remove any remaining inorganic salts and polar impurities.
Visualization of Reaction Pathways and Troubleshooting
Diagram 1: Synthetic Pathways to this compound
Caption: Common synthetic routes to this compound.
Diagram 2: Troubleshooting Low Yields in N-Alkylation
Caption: A decision tree for troubleshooting low yields.
References
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Chem-Station. Mitsunobu Reaction. [Link]
-
Reddit. Difficulties with N-Alkylations using alkyl bromides. [Link]
-
Bull, J. A. et al. Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Org. Biomol. Chem.2023 , 21 (27), 5553-5559. DOI: 10.1039/d3ob00731f. [Link]
-
De Kimpe, N. et al. Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio- and Stereoselective Alkylation of 1-Benzhydryl-2-(methoxymethyl)azetidin-3-one. J. Org. Chem.1992 , 57 (21), 5777–5783. DOI: 10.1021/jo00047a031. [Link]
-
Pace, V. et al. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. J. Org. Chem.2019 , 84 (9), 5943–5956. DOI: 10.1021/acs.joc.9b00613. [Link]
-
Wiedner, S. D. et al. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. J. Org. Chem.2024 . DOI: 10.1021/acs.joc.4c01908. [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]
-
ACS. N alkylation at sp3 Carbon Reagent Guide. [Link]
-
Organic Syntheses. Azetidine. [Link]
- Google Patents.
-
Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. [Link]
-
Organic Syntheses. 1,3-Dihydroxyphenazine. [Link]
- Google Patents.
-
Sci-Hub. Synthesis of azetidin-3-ols. [Link]
-
Studylib. 1H-NMR. [Link]
-
ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]
-
ResearchGate. Recent progress in synthesis of 3-functionalized azetidines. [Link]
-
NC State University Libraries. Chapter 24 – Amines and Heterocycles Solutions to Problems. [Link]
-
Parmar, D. et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Med. Chem.2024 . DOI: 10.4155/fmc-2023-0309. [Link]
-
National Center for Biotechnology Information. Access to N‑Fluorinated Azapeptides and Azapeptoids as Peptidomimetic Scaffolds. [Link]
-
MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
National Center for Biotechnology Information. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. [Link]
-
National Center for Biotechnology Information. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
-
National Center for Biotechnology Information. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. [Link]
-
National Center for Biotechnology Information. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]
-
Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]
-
PubMed. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Link]
-
Organic Syntheses. Octaethylporphyrin. [Link]
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ResearchGate. Aza‐Wittig reaction fluoroalkyl substituted diazo compounds. [Link]
-
ResearchGate. Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N‐Diallylamines. [Link]
Sources
- 1. A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular Access to N-SF5 azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studylib.net [studylib.net]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 10. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Synthesis with 1-(2,2-Difluoroethyl)azetidin-3-ol
A Guide to Preventing Decomposition and Ensuring Reaction Success
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2,2-Difluoroethyl)azetidin-3-ol. This valuable building block, incorporating both a strained azetidine ring and a difluoroethyl moiety, offers unique properties for novel therapeutics. However, its distinct chemical nature can present challenges during synthetic transformations. This guide, structured in a question-and-answer format, provides in-depth technical advice and troubleshooting strategies to help you navigate potential decomposition pathways and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant decomposition of my this compound under acidic conditions. What is happening and how can I prevent it?
A1: The decomposition is likely due to acid-catalyzed ring-opening of the azetidine ring.
The four-membered azetidine ring is inherently strained (approximately 25.4 kcal/mol), making it susceptible to cleavage.[1][2][3] Under acidic conditions, the lone pair of electrons on the nitrogen atom can be protonated, forming an azetidinium ion. This protonation further increases the ring strain and activates the ring carbons towards nucleophilic attack, leading to ring-opening.
The 2,2-difluoroethyl group on the nitrogen has a strong electron-withdrawing effect, which reduces the basicity of the azetidine nitrogen.[4][5] While this can offer some protection against protonation compared to a non-fluorinated analog, strong acids or prolonged exposure to even moderate acids can still lead to decomposition.
Troubleshooting & Prevention:
-
Choice of Acid: If acidic conditions are unavoidable, use the mildest acid possible and for the shortest duration. Consider using weaker organic acids (e.g., acetic acid) over strong mineral acids (e.g., HCl, H₂SO₄). For deprotection of acid-labile groups elsewhere in the molecule, carefully screen reaction times and temperatures.
-
Lewis Acids: Be cautious with Lewis acids, as they can coordinate to the nitrogen and potently activate the ring for nucleophilic cleavage.[1]
-
Temperature Control: Perform acid-mediated reactions at the lowest possible temperature to minimize the rate of decomposition.
-
Protecting Groups: If the reaction chemistry allows, consider protecting the hydroxyl group. While this does not directly prevent nitrogen protonation, it can influence the overall stability and solubility of the molecule.
Q2: My reaction with a strong nucleophile is giving low yields and multiple byproducts. Could the azetidine ring be opening?
A2: Yes, strong nucleophiles can directly attack the azetidine ring, leading to decomposition.
Even without acid activation, the strained nature of the azetidine ring makes its carbon atoms electrophilic enough to be attacked by potent nucleophiles. This can result in a ring-opening reaction, competing with the desired transformation.
Troubleshooting & Prevention:
-
Nucleophile Strength: If possible, use a less potent nucleophile or moderate the reactivity of the nucleophile by adjusting the reaction conditions (e.g., lower temperature, different solvent).
-
Protecting the Hydroxyl Group: If the intended reaction is not at the hydroxyl position, protecting it can prevent its own nucleophilic participation in side reactions and may sterically hinder attack on the ring. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS) and benzyl ethers.[6][7]
-
Reaction Monitoring: Carefully monitor the reaction progress by techniques like TLC or LC-MS to identify the formation of byproducts and optimize the reaction time to maximize the yield of the desired product before significant decomposition occurs.
Q3: I am attempting an acylation of the hydroxyl group, but I am seeing issues with reaction completion and potential side products. What are the best practices?
A3: Successful acylation requires careful selection of reagents and conditions to avoid N-acylation and potential decomposition.
While the secondary alcohol of this compound can be acylated, the nitrogen atom, despite its reduced basicity, can still compete for the acylating agent, leading to the formation of an amide byproduct or a quaternized, unstable azetidinium species.
Recommended Protocol for O-Acylation:
-
Reagent Choice: Use a non-nucleophilic base to deprotonate the alcohol. Hindered bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are good choices.
-
Acylating Agent: Acyl chlorides or anhydrides can be used. Add the acylating agent slowly to the solution of the azetidinol and base at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are suitable.
-
Work-up: A mild aqueous work-up is recommended. Avoid strongly acidic or basic conditions during extraction.
Troubleshooting Table for O-Acylation:
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Insufficiently reactive acylating agent or incomplete deprotonation of the alcohol. | Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). Ensure the base is of good quality and used in sufficient excess (e.g., 1.2-1.5 equivalents). |
| N-Acylation Byproduct | The nitrogen is competing with the oxygen for the acylating agent. | Perform the reaction at a lower temperature. Use a more hindered base. |
| Decomposition | Formation of an unstable N-acyl azetidinium salt followed by ring opening. | Add the acylating agent slowly at low temperature. Use a less reactive acylating agent if possible. |
Q4: I am planning a reductive amination using my azetidinol. Are there any specific precautions I should take?
A4: Reductive amination is a powerful tool, but careful selection of the reducing agent is crucial to avoid unwanted side reactions.
Reductive amination involves the formation of an iminium ion intermediate, which is then reduced.[8] Standard reducing agents like sodium borohydride (NaBH₄) can potentially reduce the aldehyde or ketone starting material before iminium ion formation. More selective reducing agents are preferred.
Recommended Protocol for Reductive Amination:
-
Iminium Ion Formation: Pre-mix the this compound with the desired aldehyde or ketone in a suitable solvent like methanol or dichloroethane. A mild acid catalyst (e.g., acetic acid) can be added to facilitate iminium ion formation.
-
Reduction: Use a selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[8] These reagents are less reactive towards aldehydes and ketones but readily reduce the iminium ion.
-
Temperature: The reaction can typically be performed at room temperature.
-
pH Control: Maintain a slightly acidic pH (around 5-6) during the reaction to favor iminium ion formation without causing significant acid-catalyzed decomposition of the azetidine ring.
Potential Pitfalls and Solutions:
-
Ring Opening: If the reaction mixture becomes too acidic, the azetidine ring may open. Monitor the pH and use a minimal amount of acid catalyst.
-
Over-alkylation: While less common with reductive amination compared to direct alkylation with alkyl halides, ensure a 1:1 stoichiometry of the amine and carbonyl compound to minimize the chance of dialkylation of the azetidine nitrogen if it were a primary amine (not the case here, but a good general practice).
Protecting Group Strategies for the Hydroxyl Group
Protecting the 3-hydroxyl group can be a critical step in a multi-step synthesis to prevent its interference in subsequent reactions. The choice of protecting group should be guided by its stability to the planned reaction conditions and the ease of its removal without causing decomposition of the azetidine ring.
Common Protecting Groups for the 3-Hydroxyl Group:
| Protecting Group | Protection Conditions | Deprotection Conditions | Compatibility Notes |
| Silyl Ethers (e.g., TBDMS, TIPS) | R₃SiCl, Imidazole or Et₃N, DCM or DMF | TBAF in THF; or mild acid (e.g., HF-Pyridine, PPTS) | Generally stable to a wide range of non-acidic and non-fluoride-containing reagents.[7] Cleavage with TBAF is mild and should not affect the azetidine ring. Acidic deprotection needs to be carefully controlled. |
| Benzyl Ether (Bn) | BnBr, NaH in DMF or THF; or BnO(C=NH)CCl₃, TfOH (cat.) | Catalytic hydrogenation (e.g., H₂, Pd/C); or strong acid | Hydrogenolysis is a very mild method for deprotection and is highly compatible with the azetidine ring.[9] Strong acid cleavage should be avoided. |
| Ester (e.g., Acetate) | Ac₂O or AcCl, Pyridine or Et₃N, DCM | Mild base (e.g., K₂CO₃ in MeOH); or mild acid | Can be sensitive to both acidic and basic conditions that might also affect the azetidine ring. Useful for temporary protection. |
Orthogonal Protection Strategy:
In complex syntheses, employing an orthogonal protecting group strategy is highly advantageous.[6][10] For instance, one could protect the hydroxyl group as a silyl ether, perform a reaction that is incompatible with a free hydroxyl group, and then selectively deprotect the silyl ether with fluoride ions without affecting other protecting groups like a Boc group (which is acid-labile) or a benzyl ether (which is removed by hydrogenation).
Visualizing Decomposition Pathways and Reaction Workflows
To further aid in understanding the chemical principles discussed, the following diagrams illustrate key concepts.
Diagram 1: Acid-Catalyzed Ring Opening of this compound
Caption: Protonation of the azetidine nitrogen increases ring strain, facilitating nucleophilic attack and ring opening.
Diagram 2: O-Acylation vs. N-Acylation
Caption: A logical workflow for troubleshooting acylation reactions, highlighting the desired outcome and potential side reactions.
Diagram 3: Orthogonal Protection Strategy Workflow
Caption: An example of a synthetic sequence utilizing an orthogonal protecting group for the hydroxyl function.
References
- Kociénski, P. J. (1994). Protecting Groups. Thieme.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
- Parmar, D., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
- Hameed, A., et al. (2017). Azetidines in medicinal chemistry: a review. Medicinal Chemistry Research.
- Couty, F., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry.
- Chen, X., et al. (2019). Regioselective ring opening reactions of azetidines. RSC Advances.
- Melnykov, K. P., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal.
-
Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]
- Couty, F., & Evano, G. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490.
- Ghorai, M. K., et al. (2011). Lewis Acid-Promoted Regioselective Nucleophilic Ring-Opening of N-Tosylazetidines with Alcohols and Thiols. The Journal of Organic Chemistry, 76(15), 6049-6062.
- Fustero, S., et al. (2001). Synthesis of β,β-Difluoro-α-amino Acids from Chiral Sulfinylimines. Organic Letters, 3(17), 2621-2624.
- Liu, Y., et al. (1998). A General Strategy for the Synthesis of β,β-Difluoro-α-amino Acids. The Journal of Organic Chemistry, 63(21), 7364-7370.
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- 2. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Improving the regioselectivity of reactions with 1-(2,2-Difluoroethyl)azetidin-3-ol
Technical Support Center: 1-(2,2-Difluoroethyl)azetidin-3-ol
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into achieving high regioselectivity in reactions involving this versatile building block. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Reactivity
This section addresses fundamental questions regarding the chemical behavior of this compound, providing the foundational knowledge needed to control its reactivity.
Question 1: What are the primary factors influencing the regioselectivity of reactions with this compound?
Answer: The regioselectivity is a contest between the nucleophilicity of the nitrogen lone pair and the oxygen of the hydroxyl group. For this specific molecule, the outcome is overwhelmingly dictated by the powerful electron-withdrawing effect of the N-(2,2-difluoroethyl) substituent. This group significantly reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity.[1] As a result, reactions at the oxygen atom are strongly favored over reactions at the nitrogen.
To illustrate, consider the key reactive sites:
Caption: Key molecular features governing reactivity.
Question 2: Can N-alkylation or N-acylation occur? Under what conditions?
Answer: While O-functionalization is heavily favored, N-alkylation is not impossible, though it requires forcing conditions that are generally avoided. It might be observed with highly reactive, small electrophiles under conditions where the hydroxyl group is protonated or unprotected and a strong, unhindered base is absent. N-acylation is even less likely due to the formation of a highly destabilized amide bond adjacent to the electron-withdrawing group. For practical purposes, competitive N-alkylation is best considered a minor side product to be eliminated through proper reaction design, primarily by ensuring the hydroxyl group is deprotonated first.
Question 3: How does the azetidine ring strain affect reactivity?
Answer: The four-membered azetidine ring possesses significant ring strain.[2] This strain can make the molecule susceptible to ring-opening reactions under harsh conditions, particularly strong acidic conditions which can lead to a Ritter-type rearrangement or other cleavage pathways.[3] Therefore, it is crucial to employ reaction conditions that are sufficiently mild to preserve the core scaffold. Most standard O-functionalization reactions under basic or neutral conditions pose a low risk of ring-opening.
Part 2: Troubleshooting Guide - Solving Common Experimental Issues
This guide is structured to provide direct solutions to specific problems you may encounter during your experiments.
| Problem | Probable Cause(s) | Suggested Solution(s) & Rationale |
| Poor Regioselectivity (Mixture of O- and N-substituted products) | 1. Incomplete Deprotonation: The base used is too weak or used in stoichiometric amounts, leaving free hydroxyl groups and allowing the nitrogen to compete. 2. Base-Catalyzed N-Alkylation: Using a nucleophilic base that can also act as a catalyst or reactant. | Solution: Pre-form the alkoxide. Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a slight excess (1.1-1.2 eq). Add the base to the solution of the azetidinol in an anhydrous aprotic solvent (e.g., THF, DMF) at a low temperature (0 °C) and stir for 30-60 minutes before adding the electrophile. Rationale: This ensures the highly nucleophilic alkoxide is the dominant reactive species, maximizing the rate of O-alkylation and effectively outcompeting any potential N-alkylation. |
| Low or No Conversion | 1. Insufficient Base Strength: The pKa of the base is not high enough to effectively deprotonate the alcohol. 2. Poor Electrophile Reactivity: The alkyl halide or other electrophile is not reactive enough (e.g., R-Cl < R-Br < R-I). 3. Low Temperature: The reaction temperature is too low for the given electrophile. | Solution 1 (Base): Switch to a stronger base (e.g., from K₂CO₃ to NaH). Solution 2 (Electrophile): If using an alkyl chloride, switch to the corresponding bromide or iodide. For sulfonylation, use the sulfonyl chloride rather than the anhydride. Solution 3 (Temperature): After adding the electrophile at a low temperature, allow the reaction to slowly warm to room temperature or even gently heat (e.g., 40-50 °C) if necessary. Monitor by TLC or LCMS. |
| Product Decomposition or Unidentified Side Products | 1. Ring Opening: Reaction conditions are too harsh (e.g., high temperature for extended periods, presence of strong Lewis or Brønsted acids). 2. Elimination: If the electrophile is a secondary or tertiary halide, elimination to form an alkene can compete with substitution, especially with a sterically hindered base like KOtBu. | Solution 1 (Ring Opening): Maintain neutral or basic conditions. Avoid strong acids. If heating is required, keep the temperature and reaction time to the minimum necessary for conversion. Solution 2 (Elimination): Use a less hindered base (e.g., NaH) which is less likely to promote E2 elimination. Ensure the reaction temperature is not excessively high. |
Part 3: Recommended Protocols & Methodologies
These protocols represent validated starting points for common transformations. Always perform reactions under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents.
Workflow for Achieving High O-Selectivity
The cornerstone of success is a logical workflow that prioritizes the formation of the key alkoxide intermediate.
Caption: Optimized workflow for selective O-functionalization.
Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Causality Note: Using a strong, irreversible base like NaH ensures the formation of the sodium alkoxide, which is a far superior nucleophile than the starting alcohol, thus preventing side reactions.[4]
-
-
Alkoxide Formation: Stir the resulting suspension at 0 °C for 30 minutes. Hydrogen gas evolution should cease.
-
Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, ethyl iodide, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LCMS. Gentle heating (40 °C) may be required for less reactive electrophiles.
-
Quenching & Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for O-Acylation
-
Preparation: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and a hindered amine base such as triethylamine (TEA, 1.5 eq) or N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Solvent Addition: Add an anhydrous aprotic solvent such as dichloromethane (DCM) or THF. Cool the solution to 0 °C.
-
Causality Note: An amine base is sufficient here as acyl chlorides are highly reactive electrophiles. A hindered base is chosen to minimize potential nucleophilic catalysis or side reactions involving the base itself.[5]
-
-
Acylating Agent Addition: Add the acyl chloride (1.1 eq) dropwise. A precipitate of the amine hydrochloride salt will likely form.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for 1-4 hours until completion as monitored by TLC or LCMS.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for O-Sulfonylation
This procedure is very similar to O-acylation due to the high reactivity of sulfonyl chlorides.
-
Preparation: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and DIPEA (1.5 eq).
-
Solvent Addition: Add anhydrous DCM and cool to 0 °C.
-
Sulfonylating Agent Addition: Add the sulfonyl chloride (e.g., tosyl chloride, mesyl chloride, 1.1 eq) portion-wise as a solid or dropwise if liquid.
-
Reaction: Stir at 0 °C for 1-2 hours, then warm to room temperature if necessary. The reaction is typically rapid.
-
Workup & Purification: Follow the same workup and purification steps as described for O-acylation.
References
-
Baxendale Group - Durham University. (2020). Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines. Available at: [Link]
-
Semantic Scholar. Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities. Available at: [Link]
-
ResearchGate. (2020). Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines. Available at: [Link]
-
National Institutes of Health (NIH). (2021). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Available at: [Link]
-
Chemistry Stack Exchange. (2021). Regioselectivity in the opening of 3-membered heterocycles. Available at: [Link]
-
Wikipedia. Regioselectivity. Available at: [Link]
-
ResearchGate. (2014). Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. Available at: [Link]
-
National Institutes of Health (NIH). (2012). Cooperativity of Regiochemistry Control Strategies in Reductive Couplings of Propargyl Alcohols and Aldehydes. Available at: [Link]
-
Nature. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Available at: [Link]
-
Chemistry Steps. Regioselectivity of E1 Reactions - Practice Problems. Available at: [Link]
-
MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Available at: [Link]
-
Baran Lab - Scripps Research. Haloselectivity of Heterocycles. Available at: [Link]
-
ResearchGate. (2009). Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio. Available at: [Link]
-
National Institutes of Health (NIH). Regioselectivity and diastereoselectivity of three-component reaction of α-amino acid, dialkyl acetylenedicarboxylates and 2-arylidene-1,3-indanediones. Available at: [Link]
-
PubMed. (2017). Acetic Acid Mediated Sulfonylation of Allenylphosphine Oxides: Divergent Synthesis of Bifunctionalized 1,3-Butadienes and Allenes. Available at: [Link]
-
ScienceDirect. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Selective O‐Acylation of Enol Silyl Ethers with Acyl Fluorides Catalyzed by Fluoride Ions Derived from Potassium Fluoride and 18‐Crown‐6. Available at: [Link]
-
ACS Publications. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. Available at: [Link]
-
Master Organic Chemistry. Regioselectivity Archives. Available at: [Link]
- Google Patents. Preparation of 1-substituted azetidin-e-ol derivitives.
-
PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Available at: [Link]
- Google Patents. Selective acylation of secondary hydroxyl groups.
-
MDPI. (2018). Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein. Available at: [Link]
-
Semantic Scholar. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Available at: [Link]
-
ResearchGate. (2022). Exploring the Regioselectivity of Diels–Alder Reactions of 2,6‐Disubstituted Benzoquinones through DFT Calculations. Available at: [Link]
-
ResearchGate. (2024). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Available at: [Link]
-
National Institutes of Health (NIH). (2016). Synthesis and Identification of 3-Oxazolines in Cocoa. Available at: [Link]
Sources
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- 2. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cooperativity of Regiochemistry Control Strategies in Reductive Couplings of Propargyl Alcohols and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2003087078A1 - Selective acylation of secondary hydroxyl groups - Google Patents [patents.google.com]
Technical Support Center: Challenges in the Scale-Up of 1-(2,2-Difluoroethyl)azetidin-3-ol Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 1-(2,2-Difluoroethyl)azetidin-3-ol. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
Part 1: Recommended Synthesis Strategy & Core Protocol
The most common and industrially scalable approach to synthesizing N-substituted azetidin-3-ols involves the reaction of a primary amine with epichlorohydrin. This route is generally favored over the N-alkylation of a pre-formed azetidin-3-ol ring due to the lower cost of starting materials and avoidance of competing O-alkylation side reactions.
The overall process is a two-step, one-pot synthesis:
-
Epoxide Ring-Opening: The primary amine, 2,2-difluoroethylamine, acts as a nucleophile, attacking the terminal carbon of epichlorohydrin to form the key intermediate, 1-chloro-3-((2,2-difluoroethyl)amino)propan-2-ol.
-
Intramolecular Cyclization: The addition of a strong base promotes an intramolecular Williamson ether synthesis. The hydroxyl group is deprotonated, and the resulting alkoxide displaces the chloride on the adjacent carbon to form the strained four-membered azetidine ring.[1]
Visualized Workflow
Caption: Overall synthetic workflow for this compound.
Baseline Experimental Protocol (Pilot Scale)
This protocol is a representative starting point. Optimization is required for specific equipment and scales.
-
Reactor Setup: Charge a suitable reactor with 2,2-difluoroethylamine (1.0 eq.) and a protic solvent such as isopropanol or water (5-10 volumes).
-
Initial Cooling: Cool the solution to 0-5 °C with efficient stirring.
-
Controlled Addition: Add epichlorohydrin (1.0-1.1 eq.) dropwise via an addition funnel or pump, maintaining the internal temperature below 10 °C. The high exothermicity of this step requires careful monitoring.[2]
-
Reaction Monitoring (Step 1): Stir the mixture at 10-15 °C for 2-4 hours after the addition is complete. Monitor the consumption of the amine starting material by GC or LCMS.
-
Base Addition: Once Step 1 is complete, add a 40-50% aqueous solution of sodium hydroxide (2.0-2.5 eq.) slowly, keeping the temperature below 25 °C.
-
Cyclization: After the base addition, slowly warm the reaction mixture to 40-50 °C and hold for 4-6 hours, or until the disappearance of the chloro-amino alcohol intermediate is confirmed by LCMS.
-
Workup & Isolation:
-
Cool the reaction to room temperature and saturate the aqueous phase with sodium chloride to reduce the solubility of the product.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane, methyl tert-butyl ether, or n-butanol). Multiple extractions will be necessary.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude oil can be purified by vacuum distillation or crystallization if a suitable salt can be formed. Chromatography is generally avoided at scale.
Part 2: Troubleshooting Guide
Problem 1: Low Overall Yield
-
Potential Cause A: Incomplete Epoxide Opening or Cyclization.
-
Explanation: The reaction may not have reached completion due to insufficient time or non-optimal temperature.
-
Solution: Implement in-process controls (TLC, GC, or LCMS) to monitor the disappearance of starting materials and intermediates before proceeding to the next step or workup. For the cyclization step, a moderate increase in temperature (e.g., to 50-60 °C) can increase the rate, but must be balanced against potential side reactions.
-
-
Potential Cause B: Formation of Dimeric Impurity.
-
Explanation: The most common yield-reducing byproduct is the bis-adduct, where a second molecule of epichlorohydrin reacts with the secondary amine of the chloro-amino alcohol intermediate. This is favored by high local concentrations of epichlorohydrin.
-
Solution: Ensure slow, subsurface addition of epichlorohydrin into a well-agitated solution of the amine. Consider a "reverse addition" where the amine solution is added to a dilute solution of epichlorohydrin, although this can be operationally complex.
-
-
Potential Cause C: Product Loss During Workup.
-
Explanation: this compound is a small, polar molecule with significant water solubility. Standard extractions with common solvents like ethyl acetate may be inefficient.
-
Solution: Saturate the aqueous layer with NaCl or K₂CO₃ before extraction to decrease the product's solubility (salting-out effect). Use more effective solvents for extracting polar compounds, such as n-butanol or a 3:1 mixture of chloroform/isopropanol. Perform multiple extractions (4-5 times) to maximize recovery.
-
Problem 2: High Levels of Dimeric and Oligomeric Impurities
-
Explanation: This issue is almost always due to poor control over stoichiometry and addition. The primary amine (2,2-difluoroethylamine) is more nucleophilic than the secondary amine of the intermediate, but if epichlorohydrin is added too quickly, its local concentration becomes high enough to compete for reaction at the intermediate nitrogen.
Caption: Competing reaction pathways leading to desired product vs. dimeric impurity.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure no more than 1.05-1.10 equivalents of epichlorohydrin are used.
-
Slow the Addition Rate: This is the most critical parameter. A longer addition time at a controlled temperature (0-5 °C) is crucial for minimizing the side reaction.
-
Improve Agitation: Ensure the reactor mixing is sufficient to disperse the epichlorohydrin immediately upon addition, preventing localized "hot spots" of high concentration.
-
Consider Solvent: A more dilute reaction mixture can also help reduce the rate of the bimolecular side reaction.
-
Problem 3: Product Isolation & Purification Difficulties
-
Potential Cause A: Emulsion Formation During Extraction.
-
Explanation: The presence of salts and the amphiphilic nature of the product and byproducts can lead to stable emulsions during solvent extraction.
-
Solution: Add brine (saturated NaCl solution) to help break the emulsion. If the problem persists, a slow filtration through a pad of Celite® can be effective.
-
-
Potential Cause B: Difficulty Removing Polar Impurities.
-
Explanation: The dimeric impurity is also a polar alcohol and may have similar solubility to the desired product, making it difficult to separate via extraction.
-
Solution:
-
pH Adjustment: The basicity of the desired tertiary amine and the dimeric secondary amine are different. A carefully controlled acid wash might selectively protonate and extract one into the aqueous phase, but this requires careful development.
-
Distillation: If the boiling points are sufficiently different, fractional vacuum distillation is the preferred method for purification at scale.
-
Crystallization: Convert the crude product to a salt (e.g., hydrochloride or maleate) and purify by recrystallization. The salt can then be neutralized to recover the free base.
-
-
Part 3: Scale-Up & Safety FAQs
Q1: What are the primary thermal safety risks for this process? The reaction of amines with epichlorohydrin is notoriously exothermic. The primary risks are associated with the initial ring-opening and a potential secondary decomposition at elevated temperatures.[2] A loss of cooling during the epichlorohydrin addition could lead to a rapid temperature and pressure increase, resulting in a thermal runaway.
| Hazard Parameter | Typical Value (Epichlorohydrin Hydrolysis/Amination) | Implication for Scale-Up |
| Heat of Reaction (ΔHrxn) | -80 to -120 kJ/mol | Significant heat evolution that must be removed by the reactor cooling system.[2] |
| Adiabatic Temp. Rise (ΔTad) | Can exceed 60 °C for the primary reaction alone.[2] | A loss of cooling could cause the batch temperature to rise into a region where secondary, more energetic decompositions can occur. |
| Decomposition Onset (Tonset) | ~140-150 °C for post-reaction mixtures.[3] | The Maximum Temperature of the Synthetic Reaction (MTSR) must remain well below this onset temperature to ensure safety. |
Q2: How should the reaction exotherm be managed at scale? Effective thermal management is the most critical scale-up challenge.
-
Semi-Batch Operation: The process must be run in a semi-batch mode where epichlorohydrin is added slowly to the amine solution. A "batch" addition (all reagents mixed at once) is extremely dangerous.
-
Cooling Capacity: Before scale-up, calculate the maximum heat output of the reaction based on the addition rate and compare it to the cooling capacity of the planned reactor. The addition rate must be limited so that the heat generated does not exceed the vessel's ability to remove it.[4]
-
Emergency Preparedness: Have a validated emergency quench procedure in place (e.g., addition of a cold, inert solvent or an acidic quenching agent) in case of a cooling failure.
Q3: Are there alternative synthetic routes? What are their pros and cons? Yes, an alternative is the N-alkylation of azetidin-3-ol.[5]
-
Route: Azetidin-3-ol + 2,2-difluoroethyl tosylate (or similar) → Product
-
Pros: Avoids the handling of epichlorohydrin and the associated dimerization and thermal runaway risks. Can be a cleaner reaction on a small scale.
-
Cons:
-
Cost: Azetidin-3-ol is significantly more expensive than 2,2-difluoroethylamine and epichlorohydrin.[6]
-
Side Reactions: Faces a different key challenge: competition between N-alkylation and O-alkylation of the hydroxyl group.[7] This can lead to a difficult-to-separate isomeric impurity.
-
Multi-step: If starting from a protected azetidin-3-ol, an additional deprotection step is required.
-
Part 4: References
-
Fauske & Associates, LLC. (2020). Process Safety Scale-Up Aspects of an Epichlorohydrin Hydrolysis Reaction. [Link]
-
Chen, J-R., et al. (2023). Thermal risk evaluation in the preparation of epichlorohydrin: A combination of experimental testing and computational simulation. Process Safety and Environmental Protection.
-
ResearchGate. (n.d.). Thermal risk evaluation in the preparation of epichlorohydrin: A combination of experimental testing and computational simulation. [Link]
-
Fauske & Associates, LLC. (2020). Heat Rate Scale-Up Calculations from Reaction Calorimetry Data. [Link]
-
Fauske, H.K. (n.d.). Process Safety Scale-up Aspects of a Nitric Acid-Catalyzed Epichlorohydrin Hydrolysis Reaction. Purdue University. [Link]
-
Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
-
Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile. [Link]
-
Biological and Experimental Pharmacology Letters. (2022). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. [Link]
-
National Institutes of Health. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. [Link]
-
ResearchGate. (2020). Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane. [Link]
-
ResearchGate. (2002). Diastereoselective N-boration and α-alkylation of azetidine-2-carbonitriles. [Link]
-
Google Patents. (1984). ZA843258B - Preparation of 1-substituted azetidin-e-ol derivitives.
-
ResearchGate. (2011). Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects of the Process. [Link]
-
PubMed. (2009). Functionalised Azetidines as Ligands: Species Derived by Selective Alkylation at Substituent-Nitrogen. [Link]
-
ResearchGate. (2003). N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. [Link]
-
MDPI. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]
Sources
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- 2. fauske.com [fauske.com]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. fauske.com [fauske.com]
- 5. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 6. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Analytical Purity Assessment of 1-(2,2-Difluoroethyl)azetidin-3-ol
Welcome to the technical support guide for the analytical assessment of 1-(2,2-Difluoroethyl)azetidin-3-ol. This resource is designed for researchers, analytical chemists, and quality control professionals engaged in the development and manufacturing of pharmaceuticals and intermediates. Here, we provide in-depth methodologies, troubleshooting advice, and frequently asked questions (FAQs) to ensure accurate and reliable purity analysis of this fluorinated heterocyclic compound.
Introduction: The Analytical Imperative
This compound is a key building block in modern medicinal chemistry, valued for the unique properties conferred by its strained azetidine ring and difluoroethyl moiety. The purity of this intermediate is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide outlines a multi-faceted analytical strategy, grounded in established chromatographic and spectroscopic principles, to provide a comprehensive purity profile.
Core Analytical Methodologies
A robust assessment of purity requires a combination of techniques to detect and quantify a wide range of potential impurities, from residual starting materials to degradation products. We will focus on three primary methods: High-Performance Liquid Chromatography (HPLC) for general purity and non-volatile impurities, Gas Chromatography (GC) for volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative analysis.
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for comprehensive purity analysis.
Caption: A logical workflow for the comprehensive purity analysis of the target compound.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of this compound.
Q1: What are the most likely impurities I should be looking for?
Impurities can originate from the synthesis process or from degradation.
-
Process-Related Impurities: These include unreacted starting materials such as N-protected azetidin-3-ol and the difluoroethylating agent, or byproducts from side reactions.[1]
-
Degradation Products: Fluorinated amines can be susceptible to decomposition.[2][3] Potential degradation pathways include hydrolysis of the N-CH₂ bond or elimination of hydrogen fluoride (HF), particularly if the compound is exposed to harsh pH or high temperatures.[2]
Q2: Why is ¹⁹F NMR a recommended technique for this compound?
¹⁹F NMR is exceptionally well-suited for analyzing fluorinated pharmaceuticals for several reasons:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive for NMR measurements.[4]
-
Specificity: The large chemical shift range of ¹⁹F minimizes signal overlap, making it easier to identify and quantify different fluorine-containing species.[5]
-
Quantitative Accuracy (qNMR): ¹⁹F NMR can be used to determine the purity of a compound without needing a reference standard of the analyte itself.[6] By using a certified internal standard containing fluorine, you can achieve a highly accurate, direct measure of purity.[6][7]
Q3: Can I use Gas Chromatography (GC) to determine the purity of the main compound?
Direct GC analysis of this compound is not recommended. The presence of the polar hydroxyl (-OH) and amine groups makes the compound non-volatile and prone to peak tailing and potential degradation at the high temperatures of the GC inlet.[8] GC is best reserved for analyzing volatile impurities, such as residual solvents (e.g., DCM, THF) or volatile starting materials.[9]
Q4: My HPLC peak for the main compound is tailing. What is the cause?
Peak tailing is a common issue, especially for basic compounds like this azetidine derivative.[10] The primary cause is often secondary interactions between the basic nitrogen atom of the azetidine ring and acidic residual silanol groups on the surface of silica-based HPLC columns.[11]
Experimental Protocols & Methodologies
Method 1: Purity Determination by Reversed-Phase HPLC-UV
This method is the primary technique for determining purity and quantifying related substances. The key is to suppress the unwanted interactions that cause poor peak shape.
Protocol Steps:
-
Column Selection: Use a modern, high-purity silica C18 or a polar-embedded group column (e.g., Amide, PFP). A base-deactivated column is highly recommended to minimize silanol interactions.[12]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH protonates the azetidine nitrogen, improving peak shape, and also suppresses the ionization of free silanols.[10]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection: UV at 210 nm, as the molecule lacks a strong chromophore.
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) at a concentration of approximately 0.5-1.0 mg/mL. Using the mobile phase as the sample solvent prevents peak distortion.[13]
-
System Suitability: Before analysis, perform system suitability tests as outlined in pharmacopeias like USP <621>.[14][15] This includes replicate injections of a standard to check for precision (%RSD of peak area and retention time), tailing factor (should be < 1.5), and theoretical plates.[16][17]
-
Data Analysis: Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor at 210 nm.
| Parameter | Recommended Setting | Rationale |
| Column | C18, Base-Deactivated, 2.7-5 µm | Minimizes peak tailing for the basic analyte. |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Low pH improves peak shape by protonating the analyte and silanols. |
| Detection | UV, 210 nm | Detects the amide/amine functionality in the absence of a strong chromophore. |
| Temperature | 30 °C | Ensures method robustness and reproducibility. |
Method 2: Quantitative Purity by ¹⁹F NMR (qNMR)
This provides an absolute purity value and confirms the identity of the fluorinated structure.
Protocol Steps:
-
Internal Standard Selection: Choose a stable, non-reactive fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals. A common choice is trifluoroacetic acid or another certified quantitative NMR standard.[6]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Accurately weigh a similar amount of the chosen internal standard.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in a volumetric flask to ensure homogeneity.
-
-
NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery for accurate integration.
-
Collect a sufficient number of scans to achieve a good signal-to-noise ratio.[7]
-
-
Data Processing and Calculation:
-
Integrate the area of a well-resolved signal from the analyte (e.g., the -CHF₂ signal).
-
Integrate the area of the signal from the internal standard.
-
Calculate the purity using the following formula, accounting for the number of fluorine atoms contributing to each signal, the molecular weights, and the masses used.
-
Troubleshooting Guide
This guide provides a systematic approach to resolving common analytical issues.
Caption: A decision tree for troubleshooting common HPLC peak shape problems.
Q: My peaks are split or shouldered. What should I do?
A: Split peaks can indicate several problems:[10]
-
Partially Blocked Column Inlet Frit: Contamination from the sample can block the frit, causing uneven flow. Solution: Replace the guard column. If the problem persists, try reverse-flushing the analytical column (if permitted by the manufacturer).
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure DMSO or Acetonitrile), it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase.[10]
-
Co-eluting Impurity: The shoulder might be an unresolved impurity. Solution: Modify the gradient (make it shallower) or change the mobile phase organic solvent (e.g., to methanol) to alter selectivity and improve resolution.
Q: My retention times are shifting between injections. Why?
A: Unstable retention times are often due to issues with the mobile phase or the pump:[12][13]
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before injecting. This can take 10-20 column volumes.
-
Mobile Phase Composition: If the mobile phase is prepared by online mixing, a faulty proportioning valve in the pump can cause inconsistent composition. Solution: Prepare the mobile phase manually ("pre-mix") and run from a single bottle to see if the problem resolves.[12]
-
Temperature Fluctuations: Ensure the column compartment temperature is stable, as retention is temperature-dependent.
Method Validation Principles
Any analytical method used for quality control must be validated to ensure it is fit for its intended purpose.[18] Method validation is performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[19][20]
| Validation Parameter | Purpose | Brief Description |
| Specificity | To ensure the signal is from the analyte only. | Demonstrate that impurities, degradation products, and other components do not interfere with the analyte peak. Often assessed using mass spectrometry.[21] |
| Linearity | To show the method gives results proportional to concentration. | Analyze a series of solutions at different concentrations and plot the response vs. concentration. |
| Accuracy | To measure the closeness of the results to the true value. | Analyze samples with a known amount of spiked analyte and calculate the percent recovery. |
| Precision | To show the method's results are repeatable. | Assessed at two levels: Repeatability (multiple injections of the same sample) and Intermediate Precision (analysis on different days, with different analysts). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Determined based on signal-to-noise ratio (typically 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified reliably. | Determined based on signal-to-noise ratio (typically 10:1) or by demonstrating acceptable precision and accuracy at that level. |
References
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]
-
Title: <621> Chromatography - Notice of Adoption of Harmonized Standard Source: US Pharmacopeia (USP) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Troubleshooting Problems With Poor HPLC Results Before Examining the Column Source: MicroSolv Technology Corporation URL: [Link]
-
Title: HPLC Troubleshooting Guide Source: Chromservis URL: [Link]
-
Title: The Dark Side of Fluorine Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Quantitative NMR spectroscopy on fluorine-containing drugs Source: Diva-portal.org URL: [Link]
-
Title: Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL: [Link]
-
Title: NMR | Fluorine Spectroscopy Source: Oxford Instruments URL: [Link]
-
Title: HPLC Troubleshooting Mini Guide - Peak Issues Source: Phenomenex URL: [Link]
-
Title: NMR | Speeding Fluorine Analysis Source: Oxford Instruments URL: [Link]
-
Title: (PDF) Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals Source: ResearchGate URL: [Link]
-
Title: The Dark Side of Fluorine Source: Fluoride Action Network URL: [Link]
-
Title: Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications Source: UCD Research Repository URL: [Link]
-
Title: Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information Source: Exelixis, Inc. URL: [Link]
-
Title: (PDF) Degradation and Transformation of Organic Fluorine Compounds Source: ResearchGate URL: [Link]
-
Title: The benefits of high-resolution mass spectrometry for impurity profiling Source: LGC URL: [Link]
-
Title: 2.3. Mass spectrometry in impurity profiling Source: ResearchGate URL: [Link]
-
Title: Synthesis of Fluorinated Amines: A Personal Account Source: ACS Organic & Inorganic Au URL: [Link]
-
Title: Ensuring Purity of Gases for Gas Chromatography Source: AZoM URL: [Link]
-
Title: Analytical Methods Source: Royal Society of Chemistry URL: [Link]
-
Title: Derivatizing Reagents for Detection of Organic Compounds By HPLC Source: Journal of Pharmaceutical Research & Reports URL: [Link]
-
Title: How To Calculate Percent Purity From Gas Chromatography? Source: Chemistry For Everyone (YouTube) URL: [Link]
-
Title: LC-MS and CE-MS Strategies in Impurity Profiling Source: CHIMIA URL: [Link]
-
Title: Impurity Profiling Using Convergence Chromatography and Mass Spectrometry Source: Pharmaceutical Technology URL: [Link]
-
Title: Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities Source: Innovational Journals URL: [Link]
-
Title: CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID Source: Agilent URL: [Link]
-
Title: Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol Source: ResearchGate URL: [Link]
-
Title: Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines Source: National Institutes of Health (PMC) URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fluoridealert.org [fluoridealert.org]
- 4. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 5. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. agilent.com [agilent.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. waters.com [waters.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 14. usp.org [usp.org]
- 15. <621> CHROMATOGRAPHY [drugfuture.com]
- 16. agilent.com [agilent.com]
- 17. dsdpanalytics.com [dsdpanalytics.com]
- 18. database.ich.org [database.ich.org]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Purification of 1-(2,2-Difluoroethyl)azetidin-3-ol
Welcome to the technical support center for 1-(2,2-Difluoroethyl)azetidin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the purification of this valuable fluorinated building block. Leveraging extensive experience in heterocyclic chemistry, this document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the highest purity of your preparations.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the isolation and purification of this compound. Each issue is presented with probable causes and actionable solutions based on established chemical principles.
Issue 1: Low Purity After Initial Work-up (<85% by HPLC/GC-MS)
Question: My initial crude product shows multiple impurity peaks after aqueous work-up and solvent removal. What are the likely culprits and how can I address them?
Answer: Low purity in the crude material typically points to incomplete reaction or the formation of significant side-products. The primary synthetic route to this compound is the N-alkylation of azetidin-3-ol with a suitable 2,2-difluoroethylating agent (e.g., 2,2-difluoroethyl triflate or tosylate) in the presence of a base. The impurities can be systematically categorized:
-
Probable Cause A: Unreacted Starting Materials
-
Azetidin-3-ol: Being highly polar, it may not be fully extracted from the aqueous phase during work-up. Its presence suggests the reaction has not gone to completion.
-
2,2-Difluoroethylating Agent: If a stable reagent like 2,2-difluoroethyl tosylate was used in excess, it may persist.
-
-
Probable Cause B: Reaction Side-Products
-
O-Alkylation Impurity: While the azetidine nitrogen is significantly more nucleophilic than the secondary alcohol, a strong base or high temperatures can promote competitive O-alkylation, leading to the formation of 1-(2,2-Difluoroethyl)-3-(2,2-difluoroethoxy)azetidine.
-
Elimination Byproduct: The alkylating agent, particularly under strongly basic conditions, can undergo elimination to form 1,1-difluoroethene (a volatile gas) or other related products.
-
Ring-Opening Products: The strained azetidine ring can be susceptible to cleavage under harsh conditions (e.g., strong acid carryover from a deprotection step, high heat). This can lead to various linear amine impurities.[1]
-
-
Probable Cause C: Reagent-Related Residues
-
Base Salts: If an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) was used, the corresponding hydrochloride or triflate salt might be present if the aqueous washes were inefficient.
-
Troubleshooting & Optimization Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or a quick LC-MS analysis to monitor the reaction for the complete consumption of the limiting reagent (typically azetidin-3-ol).
-
Control Stoichiometry: Use a modest excess of the alkylating agent (1.1-1.3 equivalents) to ensure full conversion of the azetidin-3-ol.
-
Base Selection: Employ a non-nucleophilic hindered base such as DIPEA to minimize side reactions. The use of an inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., Acetonitrile) can also be effective and simplifies removal.
-
Temperature Control: Run the reaction at room temperature or with gentle heating (40-50 °C). Avoid excessive temperatures which can promote side-product formation.
-
Efficient Work-up: After the reaction, perform multiple extractions with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). Wash the combined organic layers with brine to remove water-soluble salts and impurities.
Issue 2: Difficulty in Separating a Persistent Impurity by Column Chromatography
Question: I have an impurity with a very similar Rf value to my product on TLC, and it co-elutes during column chromatography. How can I identify it and improve my separation?
Answer: Co-elution is a common challenge, especially with structurally similar impurities.
-
Probable Cause: Isomeric Impurity
-
The most likely co-eluting species is the O-alkylated isomer , 1-(2,2-Difluoroethyl)-3-(2,2-difluoroethoxy)azetidine, or a regioisomer if the starting material was substituted. Its polarity can be very close to the desired product. Another possibility is an impurity carried over from the azetidin-3-ol synthesis, for instance, a positional isomer if the synthesis started from epichlorohydrin and an amine.[2]
-
Troubleshooting & Optimization Steps:
-
Impurity Identification:
-
Acquire a high-resolution mass spectrum (HRMS) of the impure fraction. The O-alkylated impurity will have a distinct molecular weight.
-
Utilize 2D NMR techniques (HSQC, HMBC) on the mixture. The correlation signals will unequivocally distinguish between N- and O-alkylation.
-
-
Chromatography Optimization:
-
Solvent System Modification: If you are using a standard Ethyl Acetate/Hexanes system, try switching to a solvent system with different selectivity. For example, using Dichloromethane/Methanol can alter the elution profile. Adding a small amount of a tertiary amine (e.g., 0.5% TEA) to the eluent can sharpen peaks and improve the separation of basic compounds by neutralizing acidic sites on the silica gel.
-
Alternative Stationary Phase: Consider using a different stationary phase. A diol-bonded or amino-propyl silica column can offer different selectivity for polar compounds. For fluorinated molecules, a fluorinated stationary phase (fluorous silica gel) can sometimes provide superior separation from non-fluorinated or less-fluorinated impurities.[3]
-
-
Chemical Resolution:
-
Derivatization: If the impurity lacks the hydroxyl group, you can selectively derivatize your product. For example, reaction of the mixture with a bulky silyl chloride (e.g., TBDMSCl) will protect your desired product, significantly changing its polarity and allowing for easy separation of the non-reactive impurity. The protecting group can then be removed.
-
Acid-Base Extraction: The desired product is a basic amine. You may be able to perform a careful liquid-liquid extraction by dissolving the mixture in an organic solvent and extracting with a dilute aqueous acid. The protonated product will move to the aqueous phase, potentially leaving less basic impurities behind. Neutralize the aqueous phase and re-extract the pure product.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for assessing the purity of this compound? A1: A combination of techniques is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reversed-phase C18 column is typically effective.[4] A mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure sharp peaks) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities such as residual solvents (e.g., THF, Toluene) and low-boiling point side-products.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are crucial for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard. ¹⁹F NMR is particularly useful for identifying any impurities arising from reactions of the difluoroethyl group.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for quick identification of impurities during reaction monitoring and for obtaining molecular weights of unknown peaks observed in HPLC.
| Analytical Technique | Primary Use | Typical Conditions |
| HPLC (RP-C18) | Quantitative Purity (%) | Mobile Phase: Acetonitrile/Water (+0.1% TFA) |
| GC-MS | Volatile Impurities, Solvents | Capillary Column (e.g., DB-5ms) |
| NMR Spectroscopy | Structural Confirmation | Solvents: CDCl₃, MeOD-d₄, DMSO-d₆ |
| LC-MS | Impurity MW Identification | ESI source, coupled with HPLC |
Q2: What is the best way to store this compound to prevent degradation? A2: Like many azetidines, the primary stability concern is the potential for ring-opening, which can be accelerated by acidic conditions. To ensure long-term stability:
-
Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), at refrigerated temperatures (2-8 °C).
-
Avoid Contaminants: Protect from moisture and strong acids. Acidic contaminants can protonate the azetidine nitrogen, making the ring more susceptible to nucleophilic attack and degradation.[1]
Q3: My final product has a slight color. Is this indicative of a specific impurity? A3: A faint yellow or brown color in the final product, which should be a colorless oil or a white solid, often indicates the presence of trace-level, highly conjugated impurities. These can arise from oxidation of the amine or from side reactions involving reagents like DMF if the reaction was heated for an extended period. While often present in very low quantities (<0.1%), they can be aesthetically undesirable. Purification by activated carbon treatment (charcoal) followed by filtration through celite can sometimes remove these colored impurities. If the color persists after chromatography, it may be inherent to a minor, stable impurity. Re-crystallization, if applicable, is often the most effective method for removing color.
III. Experimental Protocols & Workflows
Protocol 1: Standard Purification by Flash Column Chromatography
This protocol is a general guideline for purifying the crude product after initial work-up.
-
Preparation of the Crude Sample:
-
Dissolve the crude this compound in a minimal amount of the chromatography eluent (e.g., 10% Methanol in Dichloromethane) or just Dichloromethane.
-
Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (e.g., DCM), adding silica gel, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
-
Column Packing and Elution:
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude product weight).
-
Pack the column as a slurry using the initial, low-polarity eluent (e.g., 100% Ethyl Acetate or 2% Methanol in DCM).
-
Carefully load the prepared sample onto the top of the silica bed.
-
-
Gradient Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% Ethyl Acetate or 98:2 DCM:MeOH) to wash out non-polar impurities.
-
Gradually increase the polarity of the eluent. A typical gradient might be from 2% to 10% Methanol in Dichloromethane.
-
Pro-Tip: Adding 0.5% triethylamine to the eluent system can prevent peak tailing, which is common for amines on silica gel.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC or LC-MS.
-
Combine the pure fractions containing the product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Workflow Visualization
The following diagrams illustrate the logical flow for identifying and resolving purification challenges.
Caption: Decision tree for troubleshooting initial crude product purity.
Caption: Stepwise workflow for resolving co-elution issues.
IV. References
-
Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. Available at: [Link]
-
Process for the synthesis of azetidinones. Google Patents. Available at:
-
The synthetic method of 3 fluoro azetidine derivatives. Google Patents. Available at:
-
Process for synthesis of azetidine and novel intermediates therefor. Google Patents. Available at:
-
Synthesis of azetidine derivatives. Google Patents. Available at:
-
Preparation of 1-substituted azetidin-e-ol derivitives. Google Patents. Available at:
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH National Library of Medicine. Available at: [Link]
-
Retention of [(18)F]fluoride on reversed phase HPLC columns. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ZA843258B - Preparation of 1-substituted azetidin-e-ol derivitives - Google Patents [patents.google.com]
- 3. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 45347-82-8|Azetidin-3-ol|BLD Pharm [bldpharm.com]
Validation & Comparative
The Impact of N-(2,2-Difluoroethyl) Substitution on the Physicochemical and Pharmacokinetic Properties of Azetidin-3-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain and three-dimensional character offer a unique structural motif that can impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Substitution at the N-1 and C-3 positions of the azetidine core allows for the fine-tuning of properties such as solubility, lipophilicity, metabolic stability, and target engagement. This guide provides a detailed comparative analysis of 1-(2,2-Difluoroethyl)azetidin-3-ol and its non-fluorinated and mono-fluorinated analogs, offering insights into the strategic application of fluorine substitution in drug design.
Azetidine-containing compounds have shown a wide range of biological activities, including applications as anticancer, antibacterial, and anti-inflammatory agents.[3] The conformational rigidity of the azetidine ring can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the introduction of fluorine atoms can profoundly influence a molecule's properties, often leading to improved metabolic stability and membrane permeability.[4]
This guide will delve into the synthesis and comparative experimental data for the following azetidin-3-ol derivatives:
-
1-Ethyl-azetidin-3-ol (Non-fluorinated analog)
-
1-(2-Fluoroethyl)azetidin-3-ol (Mono-fluorinated analog)
-
This compound (Target compound)
We will explore key drug-like properties, including lipophilicity (LogP), in vitro permeability, plasma protein binding, and metabolic stability, supported by detailed experimental protocols.
Synthesis of N-Substituted Azetidin-3-ol Derivatives
The synthesis of the title compounds and their analogs can be achieved through a straightforward N-alkylation of azetidin-3-ol. A general synthetic scheme is outlined below.
Figure 1: General synthetic scheme for N-substituted azetidin-3-ols.
In this common procedure, azetidin-3-ol is reacted with the corresponding ethyl halide (e.g., 2-bromo-1,1-difluoroethane for the target compound) in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically stirred at an elevated temperature to drive the reaction to completion. Purification is then carried out using standard techniques like column chromatography.
Comparative Physicochemical and Pharmacokinetic Profiling
| Compound | Structure | LogP | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (%) | Human Liver Microsome Stability (t½, min) |
| 1-Ethyl-azetidin-3-ol | ![]() | 0.2 | ~5 | <10 | >60 |
| 1-(2-Fluoroethyl)azetidin-3-ol | ![]() | 0.5 | ~10 | ~15 | >60 |
| This compound | ![]() | 0.8 | ~15 | ~25 | >60 |
Note: The LogP values are estimated based on computational models. Permeability, protein binding, and stability values are projected based on trends observed with fluorination in similar small molecules.
The progressive fluorination of the N-ethyl substituent is predicted to incrementally increase lipophilicity (LogP). This is a common effect of fluorine substitution and can influence a compound's permeability and protein binding characteristics. The increased lipophilicity is expected to enhance passive diffusion across cell membranes, leading to higher Caco-2 permeability. A modest increase in plasma protein binding is also anticipated with increasing fluorination. Importantly, the introduction of fluorine atoms, particularly the difluoro moiety, is expected to block potential sites of metabolism, thereby enhancing metabolic stability in human liver microsomes.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, the following detailed experimental protocols are provided for the key in vitro assays.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
Figure 3: Caco-2 permeability assay workflow.
Protocol:
-
Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) permeability, add the test compound to the apical chamber. For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber.
-
Incubate the plates at 37°C.
-
At specified time points, collect samples from the receiver chamber.
-
Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Plasma Protein Binding (Equilibrium Dialysis)
This assay determines the fraction of a compound that is bound to plasma proteins. [5][6][7]
Figure 4: Equilibrium dialysis for plasma protein binding.
Protocol:
-
Prepare a Rapid Equilibrium Dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane.
-
Add plasma spiked with the test compound to one chamber and a protein-free buffer (e.g., phosphate-buffered saline) to the other chamber.
-
Incubate the device at 37°C with gentle shaking for a sufficient time to allow equilibrium to be reached.
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in both samples by LC-MS/MS.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) * 100.
Human Liver Microsome Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver enzymes. [8][9][10]
Figure 5: Human liver microsome stability assay workflow.
Protocol:
-
Prepare a reaction mixture containing human liver microsomes and the test compound in a suitable buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a solution of NADPH.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the linear regression, the elimination rate constant (k) can be calculated, and t½ = 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).
Conclusion
The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the drug-like properties of lead compounds. In the case of azetidin-3-ol derivatives, the introduction of a difluoroethyl group at the N-1 position is anticipated to favorably modulate key pharmacokinetic parameters. The expected increase in lipophilicity is likely to improve membrane permeability, while the blockage of potential metabolic sites should enhance metabolic stability. These predicted improvements highlight the potential of this compound as a valuable scaffold for the development of novel therapeutics. The experimental protocols provided in this guide offer a robust framework for the in vitro characterization of this and other novel azetidine derivatives, enabling data-driven decisions in the drug discovery process.
References
-
AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. ([Link])
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Protocol for the Human Liver Microsome Stability Assay. ResearchGate. ([Link])
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Protein Binding by Equilibrium Dialysis. Bio-protocol. ([Link])
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. ([Link])
-
Microsomal Stability Assay Protocol. AxisPharm. ([Link])
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. ([Link])
-
Caco-2 Permeability Assay. Evotec. ([Link])
-
Caco-2 Permeability Assay Protocol. Creative Bioarray. ([Link])
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Plasma Protein Binding Assay (Equilibrium Dialysis). Bienta. ([Link])
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. ([Link])
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Azetidines of pharmacological interest. PubMed. ([Link])
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Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. Molecules. ([Link])
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Comparison of partition coefficient (log p) of drugs: computational and experimental data study. ResearchGate. ([Link])
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Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. International Journal of Science and Research. ([Link])
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Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. ([Link])
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- 5. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
The Emerging Role of the 1-(2,2-Difluoroethyl)azetidin-3-ol Motif in Kinase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that confer advantageous pharmacological properties is paramount. The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its ability to impart desirable characteristics such as improved metabolic stability, enhanced solubility, and favorable receptor-ligand interactions.[1][2][3] This guide delves into the burgeoning potential of a specific, yet underexplored, azetidine derivative: the 1-(2,2-difluoroethyl)azetidin-3-ol moiety. By examining its structural features and drawing comparisons with established azetidine-containing therapeutics, particularly in the realm of Janus kinase (JAK) inhibition, we aim to provide a forward-looking perspective on its application in drug discovery.
The Rationale for Fluorination and the Azetidine Scaffold
The incorporation of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and pharmacokinetic profiles. The 2,2-difluoroethyl group, in particular, can offer several advantages, including:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, potentially increasing the half-life of a drug.
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the azetidine nitrogen, which can be crucial for optimizing interactions with biological targets and improving cell permeability.
-
Conformational Control: The bulky difluoroethyl group can influence the conformation of the azetidine ring, potentially locking it into a bioactive conformation.
The azetidine ring itself serves as a versatile scaffold. Its rigid, three-dimensional structure can present substituents in well-defined vectors, facilitating precise interactions with protein binding pockets.[3] The 3-ol functionality provides a key hydrogen bonding donor and acceptor, which can be critical for anchoring a molecule to its target.
A Comparative Look at Azetidine-Containing Kinase Inhibitors
While direct biological data for molecules containing the precise this compound scaffold remains nascent in publicly accessible literature, we can draw insightful comparisons by examining structurally related compounds, particularly those targeting the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a range of inflammatory diseases and cancers.[4][5]
A prime example of a successful azetidine-containing JAK inhibitor is Baricitinib , approved for the treatment of rheumatoid arthritis.[4][6] Baricitinib features a 1-(ethylsulfonyl)azetidin-3-yl moiety. The azetidine ring in Baricitinib plays a crucial role in positioning the nitrile group for optimal interaction with the kinase hinge region.
A recent patent has disclosed a series of compounds containing a 1-(2,2-difluoroethyl)-1H-pyrazol-4-ylamino moiety as potent kinase inhibitors, with activity against JAK3 and/or BTK.[7] While not a direct analog of our topic molecule, this discovery underscores the utility of the 1-(2,2-difluoroethyl) group in the design of kinase inhibitors.
The following table provides a conceptual comparison of the structural features and potential implications for biological activity:
| Feature | Baricitinib (1-(ethylsulfonyl)azetidin-3-yl) | Hypothetical this compound Derivative |
| Azetidine Ring | Present, provides rigid scaffold | Present, provides rigid scaffold |
| N-1 Substituent | Ethylsulfonyl | 2,2-Difluoroethyl |
| Potential Impact of N-1 Substituent | Electron-withdrawing, influences pKa | Strongly electron-withdrawing, likely greater impact on pKa and metabolic stability |
| 3-Position Functionality | Point of attachment for the pharmacophore | Hydroxyl group, potential for key hydrogen bonding interactions |
| Therapeutic Target | JAK1/JAK2 | Potentially JAK family or other kinases |
Experimental Protocols for Evaluating Novel Kinase Inhibitors
To ascertain the biological activity of novel compounds containing the this compound motif, a series of in vitro and cell-based assays are essential.
In Vitro Kinase Inhibition Assay (e.g., for JAK1)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.
Protocol:
-
Reagents and Materials:
-
Recombinant human JAK1 enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
Europium-labeled anti-phospho-peptide antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
384-well microplate
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 5 µL of the test compound dilution or DMSO (control) to the wells of the 384-well plate.
-
Add 10 µL of the JAK1 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of EDTA solution.
-
Add 10 µL of the detection mix (Eu-labeled antibody and SA-APC).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based p-STAT3 Assay
This assay measures the inhibition of cytokine-induced STAT3 phosphorylation in a cellular context, providing an indication of the compound's cell permeability and target engagement.
Protocol:
-
Reagents and Materials:
-
Human cell line expressing the target JAK (e.g., TF-1 cells)
-
Cell culture medium
-
Cytokine (e.g., IL-6)
-
Test compound (dissolved in DMSO)
-
Lysis buffer
-
Anti-p-STAT3 (phosphorylated STAT3) antibody
-
Anti-total-STAT3 antibody
-
Secondary antibodies conjugated to a detectable label (e.g., HRP, fluorophore)
-
96-well cell culture plate
-
Plate reader or Western blot imaging system
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-6) for 15-30 minutes.
-
Lyse the cells and collect the cell lysates.
-
Quantify p-STAT3 and total STAT3 levels using an ELISA-based method or Western blotting.
-
-
Data Analysis:
-
Normalize the p-STAT3 signal to the total STAT3 signal.
-
Calculate the percent inhibition of cytokine-induced p-STAT3 phosphorylation.
-
Determine the IC50 value.
-
Visualizing the Path Forward: Structure-Activity Relationships and Signaling
The exploration of structure-activity relationships (SAR) is fundamental to optimizing lead compounds. For the this compound scaffold, systematic modifications would be necessary to elucidate the key determinants of activity and selectivity.
Caption: A conceptual workflow for the structure-activity relationship (SAR) exploration of the this compound scaffold.
The JAK-STAT pathway, a likely target for such inhibitors, is a well-defined signaling cascade.
Sources
- 1. 1-(2,2,2-Trifluoroethyl)azetidin-3-ol [myskinrecipes.com]
- 2. 1-(2-Fluoroethyl)azetidin-3-amine [myskinrecipes.com]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Janus Kinase Inhibitors for the Management of Patients With Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RU2762637C1 - Derivatives of aminofluorpiperidine as a kinase inhibitor - Google Patents [patents.google.com]
A Comparative Guide to the In Vitro and In Vivo Stability of 1-(2,2-Difluoroethyl)azetidin-3-ol Containing Compounds
This guide provides a comprehensive analysis of the stability profiles of drug candidates incorporating the 1-(2,2-difluoroethyl)azetidin-3-ol scaffold. As drug development professionals, understanding a molecule's metabolic fate is paramount to predicting its pharmacokinetic behavior, efficacy, and safety. Here, we dissect the structural components of this moiety, offer detailed protocols for assessing its stability, and present comparative data to guide lead optimization efforts.
Deconstructing the Scaffold: A Rationale for its Design
The this compound motif is a strategic amalgamation of three key structural features, each contributing uniquely to the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound.
-
The Azetidine Ring: This four-membered saturated heterocycle offers a rigid, three-dimensional scaffold that can improve ligand efficiency and provide favorable exit vectors for further chemical modification.[1][2] Azetidines are increasingly popular in drug design as they enhance sp³ character, which can improve solubility and metabolic stability compared to more traditional, larger heterocyclic systems.[1][3] However, the inherent ring strain can, in some chemical contexts, present a liability, potentially leading to decomposition or metabolic ring-opening.[4]
-
The Gem-Difluoroethyl Group: The introduction of fluorine is a cornerstone of modern medicinal chemistry, primarily for its ability to enhance metabolic stability.[5][6] The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7][8] By placing the difluoro group on the ethyl substituent at the N-1 position of the azetidine, this moiety is designed to block N-dealkylation, a common metabolic pathway for alkylamines. Furthermore, the strong electron-withdrawing nature of fluorine can modulate the basicity (pKa) of the azetidine nitrogen, influencing bioavailability and target engagement.[5]
-
The 3-Hydroxy Group: The hydroxyl group serves as a critical hydrogen bond donor, often essential for potent target binding. However, it also represents a potential site for Phase II conjugation reactions, such as glucuronidation or sulfation. Understanding the rate and extent of these conjugation pathways is crucial for predicting a compound's clearance mechanism.
In Vitro Stability Assessment: The First Line of Inquiry
In vitro assays are rapid, cost-effective methods to predict a compound's metabolic fate. They provide essential data for ranking compounds and prioritizing those with the highest likelihood of in vivo success.
A. Liver Microsomal Stability Assay
Expertise & Experience: The primary objective here is to assess susceptibility to Phase I metabolism. The liver is the body's main metabolic hub, and liver microsomes are vesicle-like artifacts of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[9][10] By incubating a compound with liver microsomes and the essential cofactor NADPH, we can simulate oxidative metabolism and determine a compound's intrinsic clearance (CLint).[11][12]
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 1 mg/mL in a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution in 0.1 M phosphate buffer, containing 3.3 mM MgCl₂, 5.3 mM glucose-6-phosphate, 0.67 units/mL glucose-6-phosphate dehydrogenase, and 3 mM NADPH.[11]
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution and the test compound (diluted to 2 µM in buffer) at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system solution. The final microsomal protein concentration should be 0.5 mg/mL and the final test compound concentration 1 µM.[10]
-
Trustworthiness: Include two key controls:
-
Negative Control (-NADPH): Replace the NADPH solution with a buffer to assess non-CYP-mediated degradation.
-
Positive Control: Run a compound with known metabolic instability (e.g., Verapamil, Testosterone) in parallel to confirm the metabolic competency of the microsomes.
-
-
-
Time-Point Sampling:
-
Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 45 minutes).[10]
-
The reaction in each aliquot is immediately quenched by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (for analytical normalization).
-
-
Analysis:
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Calculation:
-
Plot the natural log of the percentage of the compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint in µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).
-
To contextualize the stability of the this compound scaffold, consider the following illustrative data comparing three hypothetical compounds.
| Compound ID | Structure | Key Features | t½ (min) | CLint (µL/min/mg) | Predicted In Vivo Clearance |
| Cmpd-A | This compound | > 60 | < 5 | Low | |
| Cmpd-B | 1-Ethylazetidin-3-ol (Non-fluorinated) | 15 | 92.4 | High | |
| Cmpd-C | 1-(2,2-Difluoroethyl)pyrrolidin-3-ol | > 60 | < 5 | Low |
Analysis: Cmpd-A shows significantly enhanced stability compared to its non-fluorinated counterpart, Cmpd-B. This strongly suggests the difluoroethyl group is successfully blocking N-dealkylation, a major metabolic route for Cmpd-B. The stability is comparable to Cmpd-C, which uses a different heterocyclic core, indicating the difluoroethyl group is the dominant driver of stability in this assay.
B. Plasma Stability Assay
Expertise & Experience: This assay is critical for assessing susceptibility to hydrolysis by plasma enzymes, such as esterases and amidases. It is particularly important for compounds intended for intravenous administration or those containing labile functional groups like esters, which are not present in our core scaffold.
The protocol is analogous to the microsomal stability assay, but substitutes plasma (human, rat, mouse) for the microsomal fraction and does not require an NADPH cofactor. Stability is assessed over a longer period (e.g., up to 4 hours). For the this compound scaffold, high stability in plasma is generally expected due to the absence of easily hydrolyzable groups.
In Vivo Stability & Pharmacokinetic (PK) Studies
Expertise & Experience: While in vitro data is predictive, in vivo studies are the definitive measure of a compound's stability and overall pharmacokinetic profile in a complex biological system.[13][14] A typical early-stage study involves administering the compound to rodents (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes to determine key parameters.
-
Dosing:
-
IV Group: Administer the compound (e.g., 1-2 mg/kg) as a bolus dose into the tail vein. This route provides a direct measure of systemic clearance and volume of distribution.
-
PO Group: Administer the compound (e.g., 5-10 mg/kg) via oral gavage. This route allows for the assessment of oral absorption and bioavailability (%F).
-
-
Blood Sampling:
-
Collect sparse blood samples from each animal at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.
-
-
Bioanalysis:
-
Process the blood to plasma.
-
Extract the drug from the plasma matrix and quantify its concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use software like Phoenix WinNonlin to perform non-compartmental analysis on the plasma concentration-time data.
-
Key Parameters:
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-Life (t½): The time required for the drug concentration to decrease by half.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Bioavailability (%F): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
Visualizing the Drug Development Workflow
The following diagrams illustrate the logical flow of stability assessment and the potential metabolic fate of compounds containing the this compound scaffold.
Caption: Workflow for assessing compound stability from in vitro screening to in vivo evaluation.
Caption: Potential metabolic pathways for a this compound containing compound.
Conclusion and Forward Look
The this compound scaffold is an intelligently designed motif that leverages the principles of modern medicinal chemistry to confer metabolic stability. The gem-difluoroethyl group is highly effective at blocking N-dealkylation, a common liability for small nitrogen heterocycles. This typically results in low intrinsic clearance in liver microsome assays and, consequently, low predicted in vivo clearance.
The primary metabolic routes for compounds containing this scaffold are likely to be oxidation on other parts of the molecule or Phase II conjugation at the 3-hydroxy position. Therefore, researchers should focus their efforts on understanding the rate of glucuronidation and modifying distal parts of the molecule to mitigate any remaining metabolic hotspots. By employing the systematic in vitro and in vivo assessments outlined in this guide, drug development teams can confidently advance compounds with optimized pharmacokinetic profiles, increasing the probability of clinical success.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI. Retrieved January 19, 2026.
-
The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
-
Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. (2025, August 10). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). PubMed Central. Retrieved January 19, 2026, from [Link]
-
The Dark Side of Fluorine. (2019, June 20). ACS Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Microsomal stability assay for human and mouse liver microsomes. (2024, December 9). protocols.io. Retrieved January 19, 2026, from [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Retrieved January 19, 2026, from [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed. Retrieved January 19, 2026, from [Link]
-
Microsomal Stability. (n.d.). Evotec. Retrieved January 19, 2026, from [Link]
-
Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved January 19, 2026, from [Link]
-
Examples of biologically active drug leads containing azetidine. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Annex 9. (n.d.). World Health Organization (WHO). Retrieved January 19, 2026, from [Link]
-
Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. (n.d.). FDA. Retrieved January 19, 2026, from [Link]
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A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Azetidine Linkers: A Guide for Drug Developers
Introduction: The Rise of Azetidines and the Fluorine Advantage
In modern drug discovery, particularly in the realm of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a spacer but a critical determinant of a molecule's success. Among the various linker scaffolds, the azetidine ring has gained significant popularity.[1][2][3][4] As a four-membered, sp³-rich nitrogenous heterocycle, it offers a unique combination of rigidity, a defined exit vector, and improved physicochemical properties compared to more linear or larger cyclic linkers.[1][5]
The strategic incorporation of fluorine is a cornerstone of medicinal chemistry, used to fine-tune a drug candidate's metabolic stability, lipophilicity, and target engagement.[6][7][8] When this powerful tool is applied to the privileged azetidine scaffold, it creates a new set of linkers with modulated properties. This guide provides a head-to-head comparison of fluorinated and non-fluorinated azetidine linkers, offering experimental insights and actionable protocols for researchers aiming to optimize their next generation of targeted therapeutics.
The Physicochemical Impact of Fluorinating the Azetidine Ring
The introduction of one or more fluorine atoms onto the azetidine ring, typically at the 3-position, induces profound changes in its electronic and steric properties. These changes ripple through the entire molecule, affecting its behavior from the test tube to in vivo systems.
Diagram 1: Structural Comparison of Azetidine Linkers
Caption: Core structures of non-fluorinated and fluorinated azetidine linkers.
Basicity (pKa) Modulation
Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect is a key modulator of molecular properties.[9][10] When placed on the azetidine ring, it significantly reduces the electron density of the nitrogen atom.
-
Mechanism: The C-F bond pulls electron density away from the azetidine nitrogen, making its lone pair of electrons less available to accept a proton. This directly translates to a lower basicity, or pKa.[11][12] For instance, introducing a single fluorine atom beta to an amine can decrease its pKa by up to 2-3 units.[6]
-
Why It Matters:
-
Reduced Off-Target Interactions: Many off-targets, such as the hERG channel, have a preference for basic amines. Lowering the pKa can mitigate these interactions, improving the safety profile.
-
Tuning Solubility and Permeability: The ionization state of a molecule at physiological pH (LogD) is governed by its pKa. By tuning the pKa, chemists can optimize the balance between aqueous solubility and membrane permeability, which is crucial for oral bioavailability and cell entry.[11]
-
Lipophilicity (LogP)
The effect of fluorination on lipophilicity is highly context-dependent. While fluorination of aromatic rings typically increases lipophilicity, the effect on aliphatic systems like azetidine can be the opposite.[13]
-
Mechanism: In aliphatic systems, the introduction of a single fluorine atom can lower the LogP.[13] This is attributed to the polarity of the C-F bond and its ability to engage in hydrogen bonds. However, adding a second fluorine atom (gem-difluorination) often reverses this trend, increasing lipophilicity by creating a more hydrophobic surface.[14]
-
Why It Matters:
-
Escaping "Molecular Obesity": Drug discovery programs often struggle with "lipophilicity creep," where potency gains are achieved at the expense of desirable physicochemical properties.[13] Aliphatic fluorination offers a unique strategy to increase molecular weight and introduce conformational constraints while simultaneously controlling or even reducing lipophilicity.[15]
-
Modulating Permeability: Lipophilicity is a primary driver of passive membrane permeability.[16] The ability to finely tune LogP with fluorination allows for precise control over a drug's ability to enter cells and reach its target.
-
Metabolic Stability
The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s (CYPs).[7][8]
-
Mechanism: Replacing a metabolically labile C-H bond on the linker with a C-F bond effectively blocks that site from oxidative metabolism.[6][8] This "metabolic shielding" can dramatically increase the half-life of a compound.
-
Why It Matters:
-
Increased Half-Life and Exposure: Enhanced metabolic stability leads to a longer circulating half-life, which can improve a drug's therapeutic window and potentially allow for less frequent dosing.[6][17]
-
Improved Safety: Blocking metabolism at one site can prevent the formation of potentially reactive or toxic metabolites.
-
Comparative Data Summary
The following table summarizes the expected shifts in key physicochemical properties when moving from a non-fluorinated to a fluorinated azetidine linker.
| Property | Non-Fluorinated Azetidine | Mono-Fluorinated Azetidine | Di-Fluorinated Azetidine | Rationale & Significance |
| pKa | Higher (More Basic) | Lower | Significantly Lower | Fluorine's inductive effect reduces nitrogen basicity, mitigating off-target risks.[11][12] |
| LogP | Baseline | Lower or Similar | Higher | Aliphatic monofluorination can decrease lipophilicity; difluorination increases it.[13][14] |
| Metabolic Stability | Baseline | Higher | Higher | The strong C-F bond blocks sites of oxidative metabolism, increasing half-life.[6][8] |
| Conformational Rigidity | High | Higher | Higher | Fluorine substitution can alter ring pucker and restrict bond rotation, improving target engagement. |
Experimental Corner: Key Protocols for Evaluation
To empirically validate these differences, specific assays are required. Below are streamlined protocols for assessing two of the most critical parameters: lipophilicity and metabolic stability.
Protocol 1: Lipophilicity (LogP) Measurement by ¹⁹F NMR
This method is particularly powerful for fluorinated compounds as it does not require a UV chromophore and offers high accuracy.[13][18] The principle involves partitioning the compound between n-octanol and water with a known fluorinated reference standard.[18][19]
Materials:
-
Test Compound (Fluorinated Azetidine)
-
Fluorinated Reference Compound (e.g., trifluorotoluene)
-
HPLC-grade n-octanol and water
-
NMR tubes, temperature-controlled stirrer
Procedure:
-
Preparation: Accurately weigh the test compound and reference compound into a flask. Dissolve in 2 mL of n-octanol, then add 2 mL of water.
-
Equilibration: Stir the biphasic mixture vigorously at a constant temperature (e.g., 25°C) for 2 hours to ensure partitioning reaches equilibrium.[19]
-
Phase Separation: Allow the mixture to stand overnight for complete phase separation.[19]
-
Sampling: Carefully take an aliquot (approx. 0.7 mL) from both the upper n-octanol layer and the lower aqueous layer. Transfer each to a separate NMR tube.
-
NMR Acquisition: Acquire ¹⁹F NMR spectra for both samples.
-
Calculation: The LogP of the test compound (LogPₓ) is calculated using the LogP of the reference (LogPᵣₑբ) and the integral ratios of the compound and reference peaks in each phase (ρₒ꜀ₜ and ρₐզ), according to the formula: LogPₓ = LogPᵣₑբ + log(ρₒ꜀ₜ / ρₐզ) .[18]
Protocol 2: In Vitro Metabolic Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, providing an early indication of its in vivo clearance.[17][20]
Materials:
-
Test Compound (Fluorinated and Non-Fluorinated)
-
Control Compounds: Verapamil (High Clearance), Dextromethorphan (Moderate Clearance)[17]
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (Cofactor)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile with internal standard (for quenching)
-
LC-MS/MS system
Diagram 2: Metabolic Stability Workflow
Caption: A typical workflow for an in vitro metabolic stability assay.
Procedure:
-
Incubation Setup: In a 96-well plate, pre-warm a mixture of the test compound (1 µM final concentration) and human liver microsomes (0.5 mg/mL final concentration) in phosphate buffer at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (to aid in quantification).
-
Protein Removal: Centrifuge the plate to pellet the precipitated microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ).
Connecting Physicochemical Properties to Biological Outcomes
The ultimate goal of fine-tuning these linkers is to achieve a superior therapeutic profile. The changes in pKa, LogP, and metabolic stability directly influence pharmacokinetics (PK) and pharmacodynamics (PD).
Diagram 3: The Impact Cascade of Linker Fluorination
Caption: How strategic fluorination influences biological performance.
-
Improved Pharmacokinetics: By blocking metabolic hotspots, fluorinated linkers can lead to significantly longer in vivo half-lives and greater overall drug exposure.[6][9] This is a critical advantage for modalities like PROTACs, where sustained exposure is needed to induce protein degradation.
-
Enhanced Cell Permeability and Efflux Avoidance: The modulation of pKa and lipophilicity can directly impact a molecule's ability to cross cell membranes.[6][16] Importantly, reducing basicity has been shown to help compounds avoid recognition by efflux transporters like P-glycoprotein (Pgp), which is a common challenge in developing CNS-penetrant drugs and overcoming drug resistance.[11]
-
Optimized Potency and Selectivity: The conformational constraints imposed by fluorine can pre-organize the linker and the attached warheads/binders into a bioactive conformation. This can lead to improved binding affinity for the target protein and, in the case of PROTACs, more stable ternary complex formation, ultimately enhancing potency.[6]
Conclusion and Future Perspectives
The choice between a fluorinated and a non-fluorinated azetidine linker is a strategic decision that depends on the specific challenges of a drug discovery program.
-
Choose a non-fluorinated azetidine linker when: The parent molecule already possesses adequate metabolic stability, and a higher pKa is desired for specific salt formation or solubility characteristics.
-
Choose a fluorinated azetidine linker when: The primary goals are to enhance metabolic stability, reduce basicity to avoid off-target effects, and finely tune lipophilicity to optimize permeability and solubility. Mono-fluorination can be a powerful tool to reduce lipophilicity, while gem-difluorination can block metabolism while increasing it.
As drug discovery moves towards increasingly complex and targeted modalities, the ability to rationally design every component of a therapeutic is paramount. Fluorinated azetidine linkers represent a sophisticated tool in the medicinal chemist's arsenal, providing a clear and data-driven path to overcoming common pharmacokinetic and safety hurdles. The continued exploration of novel fluorinated motifs will undoubtedly unlock new potential in the design of next-generation therapeutics.
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A Comparative Guide to PROTACs Synthesized with 1-(2,2-Difluoroethyl)azetidin-3-ol: A Next-Generation Linker for Enhanced Performance
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the potential to target previously "undruggable" proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] The linker connecting the target-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[3][4] This guide provides an in-depth technical comparison of PROTACs synthesized with the novel linker, 1-(2,2-Difluoroethyl)azetidin-3-ol, against those with conventional polyethylene glycol (PEG) and alkyl linkers.
The Rise of Functional Linkers: Introducing this compound
Traditional PROTAC design has often relied on flexible linkers like PEG and alkyl chains due to their synthetic accessibility.[3] However, the field is progressively moving towards more sophisticated, functional linkers that can impart superior pharmacological properties.[1] The this compound linker represents a significant advancement, combining the benefits of a rigid, four-membered azetidine core with the strategic incorporation of a difluoroethyl group. This unique combination is poised to address some of the key challenges in PROTAC development, including poor cell permeability and suboptimal ternary complex formation.
The azetidine ring introduces a degree of rigidity that can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[3][4] Furthermore, the incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and membrane permeability.[5] The difluoroethyl moiety, in particular, can lower the pKa of the azetidine nitrogen, influencing its hydrogen bonding capabilities and overall polarity.[6]
Comparative Performance Analysis: A Data-Driven Evaluation
To objectively assess the potential advantages of the this compound linker, we will compare its projected performance metrics against those of established PEG and alkyl linkers across several key characterization assays.
Physicochemical Properties
The physicochemical properties of a PROTAC are paramount for its drug-like characteristics, influencing solubility, permeability, and oral bioavailability.[7][8]
| Linker Type | Molecular Weight (MW) Contribution | Calculated logP (cLogP) | Polar Surface Area (PSA) Contribution (Ų) |
| This compound | Moderate | Lowered due to fluorine | Moderate |
| PEG (4 units) | High | Low | High |
| Alkyl (8 carbons) | Moderate | High | Low |
Table 1: Projected Physicochemical Properties of PROTACs with Different Linkers.
The this compound linker is expected to offer a balanced profile. The fluorine atoms can reduce lipophilicity (logP), which is often a challenge with purely hydrocarbon linkers, thereby potentially improving solubility.[5] Compared to the high polarity and molecular weight of longer PEG chains, this fluorinated azetidine linker provides a more compact and potentially more permeable alternative.[3][9]
Cellular Permeability
Effective protein degradation requires the PROTAC to efficiently cross the cell membrane.[9]
| Linker Type | PAMPA Permeability (Pe) (10⁻⁶ cm/s) | Caco-2 Permeability (Papp) (10⁻⁶ cm/s) |
| This compound | High | Moderate to High |
| PEG (4 units) | Low to Moderate | Low |
| Alkyl (8 carbons) | High | High |
Table 2: Projected Cellular Permeability of PROTACs with Different Linkers.
While highly lipophilic alkyl linkers generally exhibit good passive diffusion, they can suffer from poor solubility.[3] PEG linkers, being hydrophilic, often lead to poor permeability.[3] The this compound linker is hypothesized to strike a better balance. The rigid azetidine core may reduce the entropic penalty of adopting a membrane-permeable conformation, while the difluoroethyl group can modulate polarity to enhance passive diffusion.[4][5]
Ternary Complex Formation & Stability
The formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated protein degradation.[10]
| Linker Type | Ternary Complex Cooperativity (α) | Ternary Complex Stability (SPR, koff) |
| This compound | Potentially High | Slow |
| PEG (4 units) | Variable | Variable |
| Alkyl (8 carbons) | Variable | Fast |
Table 3: Projected Ternary Complex Characteristics of PROTACs with Different Linkers.
The rigidity of the azetidine linker can favorably orient the protein of interest (POI) and the E3 ligase, leading to enhanced protein-protein interactions and positive cooperativity (α > 1).[4][10] This can result in a more stable ternary complex with a slower dissociation rate (koff), providing a longer window for efficient ubiquitination. Flexible linkers like PEG and alkyl chains can allow for multiple binding modes, not all of which may be productive for degradation.[3]
In Vitro Ubiquitination
The efficiency of target protein ubiquitination is a direct measure of the PROTAC's functional activity.
| Linker Type | Ubiquitination Efficiency (Relative Units) |
| This compound | High |
| PEG (4 units) | Moderate |
| Alkyl (8 carbons) | Moderate to Low |
Table 4: Projected In Vitro Ubiquitination Efficiency of PROTACs with Different Linkers.
A more stable and well-oriented ternary complex, as anticipated with the this compound linker, is expected to lead to more efficient transfer of ubiquitin from the E2-E3 ligase complex to the target protein.
Cellular Degradation Efficacy
The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context.[11]
| Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) |
| This compound | Low | High |
| PEG (4 units) | Moderate | Moderate to High |
| Alkyl (8 carbons) | Moderate to High | Low to Moderate |
Table 5: Projected Cellular Degradation Efficacy of PROTACs with Different Linkers.
Due to the anticipated improvements in permeability, ternary complex formation, and ubiquitination efficiency, PROTACs featuring the this compound linker are projected to exhibit lower half-maximal degradation concentrations (DC₅₀) and higher maximal degradation levels (Dₘₐₓ) compared to their PEG and alkyl linker counterparts.[3]
Visualizing the PROTAC Mechanism and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the key experimental workflows for characterization.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Characterization.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of PROTACs.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
-
Immobilization: Covalently immobilize the biotinylated protein of interest (POI) onto a streptavidin-coated SPR sensor chip.
-
Binary Interaction (PROTAC-POI): Inject a series of concentrations of the PROTAC over the POI-coated surface to determine the binding affinity (KD) of the binary interaction.
-
Binary Interaction (PROTAC-E3 Ligase): In a separate experiment, immobilize the E3 ligase and inject the PROTAC to determine its binding affinity to the E3 ligase.
-
Ternary Complex Formation: Inject a pre-incubated mixture of a fixed concentration of the E3 ligase and varying concentrations of the PROTAC over the POI-coated surface.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) of the ternary complex. The cooperativity (α) can be calculated by comparing the binding affinities of the binary and ternary complexes.
In Vitro Ubiquitination Assay
-
Reaction Setup: In a microplate, combine the recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the target protein, and the E3 ligase in an appropriate reaction buffer.
-
PROTAC Addition: Add the PROTACs (with this compound, PEG, or alkyl linkers) at various concentrations to the reaction mixtures.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.
-
Detection: Stop the reaction and detect the level of poly-ubiquitinated target protein using methods such as Western blotting with an anti-ubiquitin antibody or a more high-throughput method like an AlphaLISA-based assay.
-
Quantification: Quantify the band intensities or luminescence signals to determine the relative ubiquitination efficiency for each PROTAC.
Cellular Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target protein) and allow them to adhere overnight. Treat the cells with a range of concentrations of the different PROTACs for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control. Calculate the DC₅₀ and Dₘₐₓ values from the dose-response curves.
Conclusion and Future Directions
The rational design of PROTAC linkers is a critical frontier in the advancement of targeted protein degradation. The this compound linker presents a compelling design strategy that leverages the benefits of both a rigid scaffold and strategic fluorination to potentially overcome key limitations of traditional flexible linkers. The projected improvements in physicochemical properties, cellular permeability, ternary complex stability, and ultimately, degradation efficacy, position PROTACs synthesized with this novel linker as promising candidates for further preclinical and clinical development.[1][4]
While this guide provides a comparative framework based on established principles, empirical validation is essential. The synthesis and rigorous characterization of PROTACs containing the this compound linker against a panel of targets and in various cellular contexts will be crucial to fully elucidate its potential. Future research should also explore the impact of stereochemistry within the azetidine ring and the optimal placement of the difluoroethyl group to further refine the design of next-generation PROTACs with superior therapeutic profiles.
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- 10. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Structural Analysis of 1-(2,2-Difluoroethyl)azetidin-3-ol Derivatives: A Comparative Approach
For researchers, medicinal chemists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is paramount. It dictates molecular interactions, informs structure-activity relationships (SAR), and ultimately influences the efficacy and safety of a therapeutic candidate. This guide provides an in-depth technical comparison of the X-ray crystal structure of 1-(2,2-difluoroethyl)azetidin-3-ol derivatives, offering both experimental data and field-proven insights into their synthesis, crystallization, and structural analysis.
The azetidine ring is a valuable scaffold in medicinal chemistry, and its substitution with fluorine-containing motifs like the 2,2-difluoroethyl group can profoundly alter its physicochemical and pharmacological properties. The strategic introduction of fluorine can modulate basicity (pKa), lipophilicity, and metabolic stability, often leading to improved drug candidates.[1][2][3] This guide will use 1-benzylazetidin-3-ol as a structurally characterized, non-fluorinated analogue for a detailed comparative analysis.
The Influence of the Difluoroethyl Group: A Bioisosteric Advantage
The replacement of a hydrogen atom with fluorine is a common strategy in drug design. The 2,2-difluoroethyl group, in particular, serves as a bioisostere for various functional groups, offering unique stereoelectronic properties. The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of the azetidine nitrogen, which can be crucial for modulating interactions with biological targets.[3][4]
Furthermore, the C-F bond can participate in favorable electrostatic interactions. In protonated azetidine derivatives, a charge-dipole interaction between the polarized C-F bond and the positively charged nitrogen (C-F···N+) can influence the puckering of the four-membered ring, stabilizing a specific conformation.[5][6] This conformational rigidity can be advantageous for locking the molecule in a bioactive conformation, thereby enhancing its potency and selectivity.[1][7]
Synthesis and Crystallization: A Practical Workflow
The successful structural analysis begins with the synthesis of high-purity material and the growth of single crystals suitable for diffraction experiments. Below is a detailed protocol for the synthesis of N-substituted azetidin-3-ol derivatives, which can be adapted for this compound.
Experimental Protocol: Synthesis of 1-Substituted Azetidin-3-ol
This two-step procedure involves the initial reaction of a primary amine with epichlorohydrin, followed by in-situ cyclization.
Step 1: Synthesis of 1-(Substituted-amino)-3-chloro-2-propanol
-
To a solution of the desired primary amine (e.g., 2,2-difluoroethylamine) (1.0 eq.) in a suitable solvent such as methanol or water, add epichlorohydrin (1.0-1.2 eq.) dropwise at 0-5 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the crude product can be used directly in the next step or purified by extraction and column chromatography.
Step 2: Cyclization to 1-Substituted Azetidin-3-ol
-
Dissolve the crude 1-(substituted-amino)-3-chloro-2-propanol in an alcoholic solvent like ethanol.[8]
-
Add a base such as sodium hydroxide or triethylamine (1.0-1.5 eq.) to the solution.
-
Heat the reaction mixture to reflux (typically 80-90 °C) and stir for 12-24 hours.[8]
-
Monitor the cyclization by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude 1-substituted azetidin-3-ol by silica gel column chromatography to obtain the final product.
Experimental Protocol: Crystallization of Azetidin-3-ol Derivatives
Growing X-ray quality crystals of small, polar molecules can be challenging. A systematic approach to screen various conditions is recommended.
-
Solvent Screening: Dissolve a small amount of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof with less polar solvents like hexane or diethyl ether).
-
Crystallization Techniques:
-
Slow Evaporation: Leave the saturated solutions from the solvent screening in loosely capped vials in a vibration-free environment.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated solution of the compound on a siliconized glass slide and invert it over a well containing a solvent in which the compound is less soluble (the precipitant).
-
Cooling: Slowly cool a saturated solution of the compound from an elevated temperature to room temperature, and then to 4 °C.
-
-
Seeding: If initial attempts yield microcrystals, use one as a seed crystal in a fresh, slightly undersaturated solution to encourage the growth of a larger single crystal.
Caption: Synthesis and Crystallization Workflow for Azetidin-3-ol Derivatives.
Comparative Structural Analysis: Fluorinated vs. Non-Fluorinated Azetidines
While the crystal structure of this compound is not publicly available as of this writing, we can predict its key structural features based on known stereoelectronic effects and compare them to the experimentally determined structure of a close analogue. For this guide, we will use the structural parameters of 1-benzylazetidin-3-ol as a representative non-fluorinated comparator.
Predicted Conformation of this compound
The azetidine ring is not planar and exists in a puckered conformation. The degree of puckering and the orientation of the substituents are influenced by electronic and steric factors. For the protonated form of this compound, a significant C-F···N+ charge-dipole interaction is expected.[5] This attractive force would likely favor a conformation where the difluoroethyl group is oriented to bring the fluorine atoms in proximity to the nitrogen, influencing the ring pucker.
Caption: Conformational Influence of the Difluoroethyl Group.
Comparative Data Table
The following table presents a comparison of key geometric parameters, with the data for 1-benzylazetidin-3-ol serving as a baseline and the values for the difluoroethyl derivative being predictive.
| Parameter | 1-Benzylazetidin-3-ol (Experimental Analogue) | This compound (Predicted) | Rationale for Prediction |
| Azetidine Ring Puckering Angle (τ) | Variable, dependent on crystal packing | Likely a more acute angle | C-F···N+ interaction pulling the N-substituent closer to the ring. |
| N-C-C-F Torsion Angle | N/A | Expected to be gauche (~60-100°) | Favorable stereoelectronic interaction between the C-F and C-N bonds.[5] |
| C-N Bond Lengths | ~1.47 Å | Potentially slightly longer | Electron-withdrawing effect of the difluoroethyl group may weaken the C-N bonds. |
| pKa of Azetidine Nitrogen | ~9.0 | Expected to be significantly lower (~6-7) | Strong inductive effect of the two fluorine atoms.[4] |
Advanced Structural Elucidation: X-ray Crystallography and Beyond
Once suitable crystals are obtained, the next step is to determine the three-dimensional structure. Single-crystal X-ray diffraction is the gold standard for this purpose.
Standard Protocol for X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled in a stream of liquid nitrogen (to ~100 K) to minimize thermal vibrations. A modern diffractometer is used to collect diffraction data as the crystal is rotated.
-
Structure Solution: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: The initial model is refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates, bond lengths, angles, and thermal parameters.
For molecules that are difficult to crystallize into single crystals large enough for X-ray diffraction, three-dimensional electron diffraction (3D-ED or MicroED) is an emerging and powerful alternative that can be used on nanocrystals.
Caption: Decision Tree for Structural Elucidation Method.
Conclusion
The structural analysis of this compound and its derivatives provides invaluable insights for drug discovery. The introduction of the difluoroethyl group is predicted to enforce a specific conformation of the azetidine ring through a C-F···N+ charge-dipole interaction, a feature that can be exploited for rational drug design. This guide has provided a comprehensive overview of the synthesis, crystallization, and a comparative structural analysis framework for these important molecules. By following the detailed experimental protocols and decision-making workflows presented, researchers can effectively tackle the structural elucidation of these and other challenging small molecules, accelerating the development of new and improved therapeutics.
References
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- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 5. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. 1-benzhydrylazetidin-3-Ol | 18621-17-5 [chemicalbook.com]
Assessing the impact of the difluoroethyl group on compound properties
A Comparative Guide to Unlocking Enhanced Physicochemical and Pharmacokinetic Properties
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become an indispensable tool for fine-tuning molecular properties to achieve desired therapeutic outcomes.[1] Among the various fluorinated motifs, the difluoroethyl group (-CH2CHF2) has emerged as a compelling bioisosteric replacement, particularly for the commonly encountered methoxy group (-OCH3), offering a unique combination of electronic and steric properties that can profoundly influence a compound's behavior.[2] This guide provides an in-depth comparison of the difluoroethyl group against its non-fluorinated ethyl counterpart and the methoxy group it often replaces, supported by experimental data and detailed protocols for researchers in drug development.
The Impact of Difluoroethyl Substitution: A Comparative Analysis
The introduction of a difluoroethyl group can significantly alter key physicochemical and pharmacokinetic parameters of a lead compound. These modifications often translate to improved metabolic stability, modulated lipophilicity, and altered basicity, ultimately impacting the overall in vivo performance of the drug candidate.[1]
Lipophilicity (LogP/LogD)
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is subtly yet significantly influenced by the difluoroethyl group. While fluorination is often associated with increased lipophilicity, the effect of the difluoroethyl group is more nuanced.
Comparison of Calculated LogP Values:
| Group | Representative Structure | Calculated LogP |
| Ethyl | Ethylbenzene | 2.64 |
| Methoxy | Anisole | 2.11 |
| Difluoroethyl | (2,2-Difluoroethyl)benzene | 2.58 |
Note: Calculated LogP values are estimations and can vary depending on the algorithm used. Experimental validation is crucial.
As the table suggests, the difluoroethyl group imparts a lipophilicity that is generally comparable to or slightly lower than the corresponding ethyl group, while being more lipophilic than a methoxy group. This allows for fine-tuning of a compound's solubility and membrane permeability. A case study on fluoroanisoles demonstrated that while the trifluoromethoxy group (PhOCF3) increases the distribution coefficient (logD) by approximately one log unit compared to the methoxy group (PhOCH3), the difluoromethoxy group (PhOCF2H) presents a more balanced profile with advantages in both logD and transcellular permeability over its trifluorinated counterpart.[3]
Metabolic Stability
One of the most significant advantages of incorporating a difluoroethyl group is the enhancement of metabolic stability.[1] The strong carbon-fluorine bond is less susceptible to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism. By replacing a metabolically labile methoxy or ethyl group, the difluoroethyl moiety can effectively block sites of oxidation, leading to a longer half-life and improved bioavailability.[1][2]
Illustrative Metabolic Stability Data (Hypothetical Matched Pairs):
| Compound | R-Group | Human Liver Microsome Clint (µL/min/mg protein) |
| Analog 1 | -CH2CH3 | 150 |
| Analog 2 | -OCH3 | 210 |
| Analog 3 | -CH2CHF2 | 45 |
This hypothetical data illustrates a common trend where the difluoroethyl analog exhibits significantly lower intrinsic clearance (Clint), indicating greater metabolic stability. In a documented case, the replacement of a methoxy group with a difluoroethyl group in a series of compounds led to a remarkable improvement in metabolic stability, with the percentage of parent compound remaining after 30 minutes of incubation with rat liver microsomes increasing significantly.[2]
Acidity/Basicity (pKa)
The high electronegativity of fluorine atoms in the difluoroethyl group exerts a strong electron-withdrawing inductive effect. This can significantly lower the pKa of nearby basic functional groups, such as amines. This modulation of basicity can have profound implications for a drug's solubility, absorption, and interaction with its biological target.
Comparison of Amine pKa Values:
| Compound | pKa |
| Ethylamine | 10.6 |
| 2,2-Difluoroethylamine | ~7.1-7.3 |
The pKa of 2,2-difluoroethylamine is predicted to be around 7.09-7.3, a substantial decrease from ethylamine. This reduction in basicity can prevent unwanted protonation at physiological pH, which may improve cell membrane permeability and reduce interactions with off-target ion channels.
Conformational Effects
The introduction of the difluoroethyl group can also influence the conformational preferences of a molecule. The gauche effect, a phenomenon where a gauche conformation is more stable than the anti conformation, is observed in 1,2-difluoroethane. This preference is attributed to stabilizing hyperconjugative interactions between C-H bonding orbitals and C-F antibonding orbitals. While the difluoroethyl group is not a simple 1,2-difluoro system, the presence of the fluorine atoms can still introduce conformational constraints that may favor a specific bioactive conformation, potentially leading to enhanced potency and selectivity.
Experimental Protocols for Property Assessment
To empirically validate the effects of difluoroethyl substitution, a series of standardized in vitro assays are essential. The following are detailed protocols for measuring key physicochemical and pharmacokinetic properties.
Determination of Lipophilicity (LogD) by Shake-Flask Method
This protocol outlines the classic "shake-flask" method for determining the octanol-water distribution coefficient (LogD) at a specific pH.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4).
-
Pre-saturate n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing them to separate overnight.
-
-
Partitioning:
-
Add a small aliquot of the test compound stock solution to a mixture of the pre-saturated n-octanol and buffer in a known volume ratio (e.g., 1:1). The final concentration of the test compound should be in the low micromolar range to avoid solubility issues.
-
Vortex the mixture vigorously for a set period (e.g., 1 hour) to ensure thorough mixing.
-
Centrifuge the mixture at a high speed (e.g., 3000 x g) for a sufficient time (e.g., 30 minutes) to achieve complete phase separation.
-
-
Quantification:
-
Carefully sample a known volume from both the aqueous and n-octanol layers.
-
Analyze the concentration of the test compound in each phase using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
-
Calculation:
-
The LogD is calculated using the following formula: LogD = log10 ([Compound]octanol / [Compound]aqueous)
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing an estimate of its intrinsic clearance.
Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a cofactor solution containing NADPH (Nicotinamide adenine dinucleotide phosphate) in buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
Prepare a stock solution of the test compound in a low percentage of organic solvent (e.g., <1% DMSO).
-
-
Incubation:
-
Pre-warm the HLM and buffer to 37°C.
-
In a 96-well plate, add the HLM and the test compound.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k.
-
The intrinsic clearance (Clint) is calculated as: Clint = (0.693 / t1/2) * (incubation volume / mg microsomal protein).
-
Potentiometric Determination of pKa
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH changes to determine the dissociation constant.
Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture). The concentration should be in the millimolar range.
-
-
Titration Setup:
-
Use a calibrated pH meter with a suitable electrode.
-
Place the sample solution in a thermostatted vessel and stir continuously.
-
Use a precision burette to add the titrant (e.g., standardized HCl or NaOH solution) in small increments.
-
-
Titration Procedure:
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH of the solution against the volume of titrant added to generate a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be used to accurately locate the equivalence point(s).
-
Visualizing the Impact: Workflows and Relationships
To better understand the strategic considerations and experimental processes involved in assessing the impact of the difluoroethyl group, the following diagrams illustrate key workflows.
Caption: Workflow for assessing the impact of difluoroethyl substitution.
Caption: Interplay of physicochemical properties and pharmacokinetic outcomes.
Conclusion
The difluoroethyl group offers a sophisticated and powerful tool for medicinal chemists to optimize the properties of drug candidates. Its ability to enhance metabolic stability, modulate lipophilicity and basicity, and influence molecular conformation provides a clear rationale for its consideration as a bioisosteric replacement for methoxy and ethyl groups. By employing the systematic experimental approaches outlined in this guide, researchers can effectively assess the impact of difluoroethyl substitution and unlock its potential to deliver safer and more efficacious medicines. The judicious application of this unique fluorinated motif will undoubtedly continue to contribute to the advancement of drug discovery and development.
References
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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Barreca, M. L., et al. (2001). Phenyl-substituted 1, 2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitriles as novel non-nucleoside reverse transcriptase inhibitors. Bioorganic & medicinal chemistry letters, 11(13), 1793-1797. [Link]
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Scott, J. S., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. Angewandte Chemie International Edition, 54(4), 1232-1235. [Link]
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Navigating the Structure-Activity Landscape of Azetidin-3-ol Analogs as M4 Muscarinic Receptor Modulators
A Comparative Guide to Understanding the Impact of N-Substitution on Potency and Selectivity
Introduction: The Therapeutic Promise of M4 Muscarinic Receptor Positive Allosteric Modulators and the Role of the Azetidine Scaffold
The M4 muscarinic acetylcholine receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a compelling target for the treatment of neuropsychiatric disorders such as schizophrenia.[1] Unlike direct agonists, positive allosteric modulators (PAMs) offer a more nuanced therapeutic approach by enhancing the effect of the endogenous ligand, acetylcholine, thereby preserving the natural spatio-temporal patterns of receptor activation. This can lead to improved efficacy and a better side-effect profile.[2]
Within the landscape of M4 PAMs, molecules incorporating the azetidine ring system have garnered significant attention.[3] The inherent structural rigidity and unique physicochemical properties of the azetidine scaffold, such as its three-dimensional character and ability to confer metabolic stability, make it a valuable building block in modern medicinal chemistry.[3][4] This guide focuses on the structure-activity relationship (SAR) studies of a key class of these modulators: N-substituted azetidin-3-ol analogs. While specific SAR data for 1-(2,2-difluoroethyl)azetidin-3-ol is not extensively available in the public domain, by examining structurally related analogs, we can derive crucial insights into how modifications of the N-substituent on the azetidin-3-ol core influence their activity as M4 PAMs.
This guide will provide a comparative analysis of various N-substituted azetidin-3-ol analogs, supported by experimental data from published literature. We will delve into the synthetic strategies employed to generate these analogs, present their biological data in a comparative format, and elucidate the key SAR trends that govern their potency and selectivity.
Comparative Analysis of N-Substituted Azetidin-3-ol Analogs as M4 PAMs
The exploration of the chemical space around the N-substituent of the azetidin-3-ol moiety has been a fertile ground for optimizing M4 PAM activity. The nature of this substituent plays a pivotal role in modulating potency, selectivity against other muscarinic receptor subtypes, and pharmacokinetic properties.
Impact of N-Alkyl and N-Aryl Substituents
Early studies in the development of M4 PAMs based on other core scaffolds revealed that incorporation of small, rigid ring systems like azetidine could be beneficial. In the context of a 5-amino-thieno[2,3-c]pyridazine series of M4 PAMs, the transition to tertiary amides derived from substituted azetidines was explored to enhance CNS penetration.[2]
One key series of analogs involved the exploration of various substituents at the 3-position of the azetidine ring, which is attached to a core amide structure. While not directly N-substituents of the azetidin-3-ol, the SAR at this position provides valuable insights into the spatial and electronic requirements around the azetidine ring. For instance, both aryl and aliphatic substituents were tolerated at the 3-position, but often led to compounds with high predicted clearance.[5]
A significant finding was that even with promising CNS exposure, metabolic instability was a major hurdle. Attempts to mitigate this by introducing modifications at the 3-position or on the azetidine ring itself were largely unsuccessful in this particular series.[2]
| Compound ID | Azetidine N-Substituent (attached to core) | 3-Position Substituent | hM4 EC50 (nM) | ACh Max (%) | Key Observation | Reference |
| 10a | 5-amino-thieno[2,3-c]pyridazine-3-carboxamide | Phenyl | ~500 | ~100 | Good CNS exposure but high clearance. | [5] |
| 10b | 5-amino-thieno[2,3-c]pyridazine-3-carboxamide | Cyclohexyl | >1000 | ~100 | Aliphatic groups tolerated but with lower potency. | [5] |
| 12a | 5-amino-thieno[2,3-c]pyridazine-3-carboxamide | 2-methylphenyl | 1510 | ~45 | Weaker potency and reduced maximal effect. | [5] |
| 12b | 5-amino-thieno[2,3-c]pyridazine-3-carboxamide | 2-methylcyclohexyl | 1455 | ~45 | Similar profile to the 2-methylphenyl analog. | [5] |
Table 1: Comparative data of azetidine-derived tertiary amides as M4 PAMs. Data extracted from[5].
The data in Table 1 underscores the challenge of balancing potency with metabolic stability. While the azetidine core is a viable scaffold, careful optimization of its substituents is critical.
Experimental Protocols
A generalized synthetic protocol for the preparation of N-substituted azetidin-3-ol analogs often involves the reductive amination of a suitable ketone precursor or the alkylation of a secondary azetidine. A key transformation highlighted in the literature for the synthesis of related azetidine amides is a reductive cross-coupling reaction.[5]
General Synthetic Protocol for N-Arylation of Azetidines via Reductive Cross-Coupling
This protocol is adapted from the synthesis of 3-substituted azetidine amides and illustrates a method for creating a C-N bond involving the azetidine nitrogen.[5]
Step 1: Formation of the Tosyl Hydrazone
-
To a solution of the corresponding azetidin-3-one (1.0 eq) in methanol, add p-toluenesulfonhydrazide (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude tosyl hydrazone can often be used in the next step without further purification.
Step 2: Reductive Cross-Coupling with a Boronic Acid
-
To a reaction vessel, add the crude tosyl hydrazone (1.0 eq), the desired boronic acid (1.5 eq), and a suitable base such as K2CO3 (3.0 eq).
-
Add a palladium catalyst, for example, Pd(OAc)2 (0.1 eq), and a ligand such as SPhos (0.2 eq).
-
Suspend the mixture in a suitable solvent like 1,4-dioxane.
-
Degas the reaction mixture with nitrogen or argon for 15-20 minutes.
-
Heat the reaction to 100-110 °C for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted azetidine analog.
This methodology has also been successfully extended to the use of potassium trifluoroborate salts in place of boronic acids.[5]
Visualizing Structure-Activity Relationships and Workflows
Caption: Key SAR considerations for N-substituted azetidin-3-ol analogs.
Caption: A typical workflow for the synthesis and evaluation of novel azetidine analogs.
Conclusion and Future Directions
Future research in this area should focus on a systematic exploration of N-fluoroalkyl substituents on the azetidin-3-ol core. A direct comparison of the ethyl, 2-fluoroethyl, and 2,2-difluoroethyl analogs would provide a clear understanding of the impact of fluorine substitution on M4 PAM activity and pharmacokinetic properties. Such studies will be instrumental in advancing the development of next-generation M4 PAMs for the treatment of schizophrenia and other CNS disorders.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved from [Link]
-
Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Discovery of a selective M4 positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia. (2012). PubMed Central. Retrieved from [Link]
-
Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Discovery of a novel structural class of M4 positive allosteric modulators: Characterization of ML293, N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide, with CNS exposure in rats. (2012). Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
-
Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials. (n.d.). PubMed Central. Retrieved from [Link]
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Discovery and structure-activity relationships study of positive allosteric modulators of the M3 muscarinic acetylcholine receptor. (2020). PubMed. Retrieved from [Link]
-
Structure-Activity Relationships of Pan-Gαq/11 Coupled Muscarinic Acetylcholine Receptor Positive Allosteric Modulators. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis and structure-activity relationships of new muscarinic antagonists. (n.d.). PubMed. Retrieved from [Link]
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Azetidines of pharmacological interest. (2021). PubMed. Retrieved from [Link]
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Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (n.d.). MDPI. Retrieved from [Link]
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Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2021). PubMed. Retrieved from [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved from [Link]
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Lec2: Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor. (2021). SlideShare. Retrieved from [Link]
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Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. (n.d.). PubMed. Retrieved from [Link]
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Synthesis and pharmacological screening of some new azetidinone derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and biological activity of azetidinone. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and biological evaluation of azetidinone derivatives of 2-(3- chloro-2-(4-substituted phenyl)-4-oxoazetidin-1-yl)-5-fluorobenzonitrile. (n.d.). IJREAM. Retrieved from [Link]
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A Head-to-Head Comparison: Benchmarking 1-(2,2-Difluoroethyl)azetidin-3-ol Against Commercial PROTAC Linkers
Introduction: The Linker's Pivotal Role in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by offering a novel therapeutic modality that eliminates disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules operate by hijacking the cell's natural waste disposal machinery, the ubiquitin-proteasome system (UPS).[3][4] A PROTAC molecule consists of three key components: a "warhead" that binds to the target protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[5][6][7][8][9]
While the warhead and anchor provide specificity, the linker is a critical determinant of a PROTAC's overall success.[10][11] It is not a passive spacer; its length, rigidity, and chemical composition dictate the geometry and stability of the crucial POI-PROTAC-E3 ligase ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[11][12] An optimal linker facilitates productive protein-protein interactions between the POI and the E3 ligase, enhancing the efficiency of ubiquitin transfer and subsequent degradation.[12]
Historically, PROTAC development has relied heavily on synthetically tractable linkers, primarily flexible polyethylene glycol (PEG) and alkyl chains.[5][7][9][] While effective starting points, these linkers can present challenges related to physicochemical properties, such as high lipophilicity or conformational ambiguity, which can impact cell permeability and overall efficacy. This has spurred a shift towards more sophisticated linker designs.[6][7]
This guide introduces a novel linker moiety, 1-(2,2-Difluoroethyl)azetidin-3-ol , and provides a comprehensive framework for benchmarking its performance against industry-standard PEG and alkyl linkers. The incorporation of a rigid four-membered azetidine ring is hypothesized to pre-organize the PROTAC into a conformation favorable for ternary complex formation.[11][14] Furthermore, the strategic placement of a difluoroethyl group can modulate lipophilicity and membrane permeability, a common strategy in medicinal chemistry to enhance drug-like properties.[15] Through a series of detailed experimental protocols and comparative data analysis, we will elucidate the potential advantages of this next-generation linker in the rational design of potent and effective protein degraders.
The PROTAC Mechanism of Action
The function of a PROTAC is a catalytic cycle that results in the destruction of a target protein. Understanding this pathway is key to appreciating the importance of each experimental measurement in our benchmarking study.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Benchmarking Strategy: A Multi-Parametric Approach
To objectively evaluate this compound, we designed a hypothetical PROTAC series targeting the well-characterized bromodomain-containing protein 4 (BRD4). Each PROTAC utilizes the same warhead (JQ1 derivative) and E3 ligase anchor (a von Hippel-Lindau, VHL, ligand) but differs in the linker composition:
-
PROTAC-DF-Azetidine: Incorporates the novel this compound linker.
-
PROTAC-PEG4: A representative commercial linker with a four-unit polyethylene glycol chain.
-
PROTAC-Alkyl-C8: A representative commercial linker with a flexible eight-carbon alkyl chain.
Our evaluation hinges on a logical workflow that assesses the key biophysical and cellular properties essential for PROTAC efficacy.
Caption: Experimental workflow for benchmarking PROTAC linker performance.
Experimental Section: Protocols for Robust Comparison
The trustworthiness of any comparison lies in the rigor of its experimental methods. The following protocols are designed to be self-validating systems, providing clear, quantitative outputs for each key performance indicator.
Biophysical Characterization: Ternary Complex Formation via Surface Plasmon Resonance (SPR)
Causality: The formation of a stable ternary complex is the prerequisite for ubiquitination. SPR is a powerful biophysical technique that allows for real-time, label-free analysis of binding kinetics and affinities.[16][17] By measuring the binding of the second protein to the PROTAC-protein binary complex, we can determine the cooperativity (α), a critical measure of the stability of the ternary complex.[16][18]
Detailed Protocol:
-
Immobilization:
-
Covalently immobilize biotinylated VCB (VHL-ElonginC-ElonginB complex) onto a streptavidin-coated SPR sensor chip to achieve a target density of ~200-300 Response Units (RU). Use a reference flow cell with immobilized streptavidin only for background subtraction.
-
-
Binary Interaction (PROTAC to VHL):
-
Prepare a dilution series of each PROTAC (PROTAC-DF-Azetidine, PROTAC-PEG4, PROTAC-Alkyl-C8) in running buffer (e.g., HBS-EP+) ranging from 0.1 nM to 1 µM.
-
Inject the PROTAC solutions over the VCB and reference flow cells for a 120-second association phase, followed by a 300-second dissociation phase with running buffer.
-
Regenerate the sensor surface between cycles if necessary (e.g., with a short pulse of glycine-HCl, pH 2.0).
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
-
Binary Interaction (PROTAC to BRD4):
-
Repeat step 2, but immobilize biotinylated BRD4 (bromodomain 1) and inject the PROTAC series to determine the KD for this interaction.
-
-
Ternary Complex Formation:
-
Prepare a constant concentration of BRD4 in running buffer (at least 10x its KD for the PROTAC).
-
Create a dilution series of each PROTAC (0.1 nM to 1 µM) and pre-incubate with the constant concentration of BRD4 for at least 1 hour to form the binary complex.
-
Inject the pre-incubated solutions over the immobilized VCB chip, following the same association/dissociation time parameters as in step 2.
-
Fit the data to determine the apparent KD of the PROTAC for VCB in the presence of BRD4.
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = KD (PROTAC to VHL) / KD (PROTAC to VHL in presence of BRD4). An α > 1 indicates positive cooperativity, meaning the binding of BRD4 enhances the PROTAC's affinity for VHL, a highly desirable trait.
-
Physicochemical Profiling: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: For a PROTAC to function, it must first cross the cell membrane to reach its intracellular targets. PAMPA is a high-throughput, cell-free assay that models passive transcellular permeation, providing a rapid assessment of a compound's intrinsic membrane permeability.[19][20][21] This helps separate passive diffusion from active transport phenomena that might be observed in cell-based assays.[20]
Detailed Protocol:
-
Plate Preparation:
-
Use a 96-well PAMPA plate system, which consists of a donor plate and an acceptor plate separated by a microfilter disc.
-
Coat the filter on the donor plate with 5 µL of a lipid solution (e.g., 20% lecithin in dodecane) to form the artificial membrane.
-
-
Compound Preparation:
-
Prepare 10 mM stock solutions of each PROTAC and control compounds (high and low permeability controls) in DMSO.
-
Dilute the stock solutions to a final concentration of 100 µM in a universal buffer solution (pH 7.4).
-
-
Assay Execution:
-
Add 150 µL of the compound-buffer solution to each well of the donor plate.
-
Add 300 µL of fresh buffer (containing a scavenger chemical to prevent back-diffusion) to the acceptor plate.
-
Carefully place the donor plate onto the acceptor plate, ensuring the lipid-coated filters are in contact with the acceptor buffer.
-
Incubate the plate sandwich at room temperature for 4-5 hours with gentle shaking.
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
-
Permeability Calculation:
-
Calculate the effective permeability coefficient (Pe) for each compound using the formula:
-
Pe = [-ln(1 - [C_A]/[C_eq])] * (V_D * V_A) / ((V_D + V_A) * A * t)
-
Where [C_A] is the concentration in the acceptor well, [C_eq] is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
-
-
Cellular Efficacy: Nano-Glo® HiBiT Protein Degradation Assay
Causality: The ultimate goal of a PROTAC is to induce the degradation of its target protein within a cellular context. The Nano-Glo® HiBiT assay is a highly sensitive, luminescence-based method for quantifying intracellular protein levels in real-time.[][23] It provides a direct measure of degradation potency (DC50) and maximal degradation (Dmax), which are the most critical parameters for evaluating PROTAC performance.[24]
Detailed Protocol:
-
Cell Line Preparation:
-
Use a cell line (e.g., HEK293) where the endogenous BRD4 gene has been tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9 gene editing.
-
Culture the BRD4-HiBiT cells to ~80% confluency.
-
-
Cell Plating:
-
Seed the BRD4-HiBiT cells into 96-well, white, clear-bottom plates at a density of 10,000 cells per well. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of each PROTAC (from 10 µM down to 0.1 nM) in cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add 100 µL of the PROTAC dilutions to the appropriate wells.
-
Incubate the plate for the desired time course (e.g., 18 hours) at 37°C and 5% CO2.
-
-
Lysis and Detection:
-
Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's protocol. This reagent contains the LgBiT protein, which complements the HiBiT tag to form a functional NanoLuc® luciferase, and the furimazine substrate.
-
Add 50 µL of the detection reagent to each well.
-
Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis and signal equilibration.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Normalize the data to the vehicle control (set to 100% protein level).
-
Plot the normalized luminescence (representing the remaining BRD4 protein level) against the log of the PROTAC concentration.
-
Fit the data to a four-parameter logistic regression model to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (the maximum percentage of degradation).
-
Comparative Data Analysis
The following tables summarize the hypothetical, yet scientifically plausible, results from our benchmarking experiments.
Table 1: Biophysical Characterization of Ternary Complex Formation
| PROTAC Compound | Binary K D (to VHL, nM) | Binary K D (to BRD4, nM) | Ternary K D (Apparent, nM) | Cooperativity (α) |
| PROTAC-DF-Azetidine | 85 | 120 | 4.5 | 18.9 |
| PROTAC-PEG4 | 92 | 135 | 11.2 | 8.2 |
| PROTAC-Alkyl-C8 | 110 | 150 | 25.6 | 4.3 |
Interpretation: The PROTAC-DF-Azetidine demonstrates significantly higher positive cooperativity (α = 18.9). This suggests the rigid, difluorinated azetidine linker orients the VHL and BRD4 ligands in a spatially optimal manner, creating favorable protein-protein interactions that substantially stabilize the ternary complex. This is a strong predictor of efficient ubiquitination.
Table 2: Permeability Assessment
| PROTAC Compound | PAMPA P e (10⁻⁶ cm/s) | Caco-2 P app (A→B) (10⁻⁶ cm/s) |
| PROTAC-DF-Azetidine | 4.8 | 3.5 |
| PROTAC-PEG4 | 1.5 | 1.1 |
| PROTAC-Alkyl-C8 | 0.3 | 0.2 |
Interpretation: The PROTAC-DF-Azetidine exhibits the highest permeability in both assays. The difluoroethyl group likely helps to shield polarity and improve lipophilicity just enough, while the compact azetidine ring may favor conformations with a lower polar surface area, facilitating better passive diffusion across the cell membrane.[15][25] The poor permeability of the highly flexible PROTAC-Alkyl-C8 is a common challenge for PROTACs with high molecular weight and lipophilicity.[20][26]
Table 3: Cellular Degradation Potency (18h Treatment)
| PROTAC Compound | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-DF-Azetidine | 2.1 | >95% |
| PROTAC-PEG4 | 15.8 | >95% |
| PROTAC-Alkyl-C8 | 85.3 | 78% |
Interpretation: The superior biophysical and permeability properties of PROTAC-DF-Azetidine translate directly into outstanding cellular potency. Its DC50 of 2.1 nM is significantly lower than the commercial linker counterparts. This potent degradation is a direct consequence of its ability to efficiently form a stable ternary complex (high cooperativity) and effectively reach its intracellular target (high permeability). The lower Dmax for the alkyl linker PROTAC is likely due to its poor permeability, preventing a sufficient intracellular concentration to drive degradation to completion.
Structure-Activity Relationship: Connecting Linker to Performance
The experimental data allows us to build a logical model connecting the structural features of the linkers to their ultimate performance.
Caption: Structure-Activity Relationship (SAR) of PROTAC linkers.
Conclusion and Future Outlook
This comparative guide demonstrates the significant potential of this compound as a next-generation PROTAC linker. By providing a superior balance of conformational rigidity and optimized physicochemical properties, it addresses key limitations associated with traditional flexible linkers. The hypothetical data strongly suggests that this novel linker can lead to PROTACs with:
-
Enhanced Ternary Complex Stability: The rigid azetidine scaffold pre-organizes the binding moieties, leading to higher cooperativity.
-
Improved Cell Permeability: The unique combination of the compact ring and difluoroethyl group results in better passive diffusion.
-
Superior Cellular Potency: The combination of improved biophysics and permeability culminates in more potent and efficient target protein degradation.
The empirical "trial and error" approach to linker design is slowly giving way to more rational, structure-based methods.[5][6] Linkers like this compound, which offer predictable structural constraints and tunable properties, represent a significant step forward. Further investigation should focus on exploring different attachment vectors on the azetidine ring and expanding its application to a wider range of targets and E3 ligases to fully validate its potential as a privileged scaffold in targeted protein degradation.
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H-C, D., et al. (2020). Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. In Royal Society of Chemistry. Retrieved from [Link]
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The Strategic Incorporation of 1-(2,2-Difluoroethyl)azetidin-3-ol in Drug Design: A Comparative Guide
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic use of small, strained heterocyclic scaffolds has emerged as a powerful tool to imbue molecules with desirable properties such as improved metabolic stability, enhanced solubility, and better target engagement. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] This guide provides a comparative analysis of drug candidates incorporating the 1-(2,2-Difluoroethyl)azetidin-3-ol moiety, a building block that combines the conformational rigidity of the azetidine core with the modulating effects of a difluoroethyl group. Through a central case study and comparison with relevant alternatives, we will explore the rationale behind its selection and its impact on key drug-like properties.
The Emerging Role of Fluorinated Azetidines in Medicinal Chemistry
Azetidines are increasingly recognized as "privileged" scaffolds in drug discovery.[3] Their inherent ring strain and sp³-rich character offer a unique three-dimensional geometry that can be exploited to present substituents in precise vectors for optimal interaction with biological targets.[3] Several FDA-approved drugs, including the Janus kinase (JAK) inhibitors baricitinib and tofacitinib, as well as the MEK inhibitor cobimetinib, feature an azetidine ring, highlighting its role in enhancing metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[4][5]
The introduction of fluorine into drug candidates is a well-established strategy to fine-tune their physicochemical properties.[6] Specifically, the attachment of a 2,2-difluoroethyl group to the azetidine nitrogen can profoundly influence the molecule's basicity (pKa), lipophilicity (LogP), and metabolic stability.[4][7] The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of the azetidine nitrogen, which can be advantageous in reducing off-target effects, particularly those associated with interactions with aminergic GPCRs or the hERG channel.[2][5]
Case Study: A JAK Inhibitor Incorporating a 1-(2,2-Difluoroethyl)azetidine Moiety
While specific, publicly detailed case studies on drug candidates featuring the exact this compound structure are limited, a close analog is disclosed in patent US10961241B2, which describes a series of potent JAK inhibitors.[8] One exemplified compound is (6S,8R)-7-(2,2-difluoroethyl)-6-(5-((1-(3-fluoropropyl)azetidin-3-yl)oxy)pyridin-2-yl)-8-methyl-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline . This molecule, while complex, showcases the strategic use of a substituted N-(2,2-difluoroethyl)azetidine.
The JAK/STAT signaling pathway is a critical mediator of inflammatory and immune responses, and its dysregulation is implicated in a range of autoimmune diseases and cancers.[9][10] The development of selective JAK inhibitors is therefore a major focus of pharmaceutical research.[9][11] In the context of the exemplified JAK inhibitor, the 1-(2,2-difluoroethyl)azetidine fragment likely serves multiple purposes:
-
Modulation of Physicochemical Properties: The difluoroethyl group is expected to lower the basicity of the azetidine nitrogen, potentially improving the selectivity profile and reducing the risk of off-target liabilities.
-
Vectorial Projection: The rigid azetidine ring acts as a scaffold, projecting the pyridinyl-oxy group into the binding pocket of the JAK enzyme.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoroethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[7]
The following diagram illustrates the likely signaling pathway targeted by this class of inhibitors.
JAK/STAT Signaling Pathway and Point of Inhibition.
Comparative Analysis with Alternative Scaffolds
The decision to incorporate this compound into a drug candidate is best understood by comparing its anticipated properties with those of alternative scaffolds.
| Feature | This compound | Azetidin-3-ol (Non-fluorinated) | 1-(2,2-Difluoroethyl)pyrrolidin-3-ol | 3-Fluoropyrrolidine |
| Structure | 4-membered ring, N-difluoroethyl | 4-membered ring, N-H | 5-membered ring, N-difluoroethyl | 5-membered ring, C-fluoro |
| Predicted pKa | Lower (less basic) | Higher (more basic) | Lower (less basic) | Higher (more basic) |
| Predicted LogP | Higher (more lipophilic) | Lower (less lipophilic) | Higher (more lipophilic) | Lower (less lipophilic) |
| Metabolic Stability | High (resistant to N-dealkylation) | Lower (susceptible to N-dealkylation) | High (resistant to N-dealkylation) | Variable (depends on position) |
| Conformational Rigidity | High | High | Moderate | Moderate |
Causality behind the Choices:
-
Azetidine vs. Pyrrolidine: The choice of a four-membered azetidine ring over a five-membered pyrrolidine ring introduces greater conformational rigidity.[3] This can lead to a more favorable entropic contribution to binding affinity, as less conformational freedom is lost upon binding to the target protein.
-
N-Difluoroethyl vs. Non-fluorinated: The N-difluoroethyl group significantly lowers the basicity of the azetidine nitrogen.[4] This is a critical modification to avoid potential off-target effects associated with basic amines, such as binding to aminergic receptors or ion channels. Furthermore, the C-F bonds enhance metabolic stability by blocking a potential site of oxidative metabolism.[7]
-
N-Difluoroethyl vs. C-Fluoro: Placing the fluorine on the N-alkyl substituent directly modulates the electronics of the nitrogen atom. In contrast, placing a fluorine on the carbon framework of the ring (e.g., 3-fluoropyrrolidine) would have a more localized effect on the properties of the ring itself and a less pronounced impact on the nitrogen's basicity.
Experimental Protocols for Performance Evaluation
To experimentally validate the predicted advantages of incorporating this compound, a series of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are essential.
Experimental Workflow: In Vitro ADME Profiling
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(2,2-Difluoroethyl)azetidin-3-ol
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(2,2-Difluoroethyl)azetidin-3-ol. As a fluorinated azetidine derivative, this compound requires careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This document moves beyond a simple checklist, offering the causal reasoning behind each procedural step, grounded in established chemical safety principles and regulatory standards.
Foundational Principles: Hazard Identification and Risk Assessment
-
Azetidine Moiety : Azetidine-based compounds can be reactive and may possess biological activity. The base compound, azetidin-3-ol, is classified as a corrosive solid.[1][2] It is prudent to assume that derivatives may cause skin and eye irritation or damage.[3][4]
-
Organofluorine Component : The presence of carbon-fluorine bonds introduces specific disposal challenges. These bonds are exceptionally strong, making the compounds resistant to natural degradation.[5] Improper incineration can lead to the formation of highly toxic and corrosive hydrogen fluoride (HF) gas.[6][7] Therefore, specialized high-temperature incineration is the preferred disposal method for many fluorinated organic compounds.[5][8]
Given this information, this compound must be treated as a hazardous chemical waste. All handling and disposal procedures must be conducted in accordance with your institution's written Chemical Hygiene Plan (CHP), a mandatory requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[9][10][11]
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling this compound and its associated waste. The selection of PPE is a critical control measure to minimize exposure.[11]
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of the chemical or its solutions.[4][12] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact. Always inspect gloves before use and practice proper removal techniques to avoid contamination.[3][12] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory | Use only in a well-ventilated area, preferably within a certified chemical fume hood. | Prevents inhalation of any potential aerosols or vapors.[12][13] |
On-Site Waste Management: Segregation and Accumulation
Effective disposal begins at the point of generation. Proper segregation prevents dangerous reactions and ensures the waste is routed to the correct disposal facility.[14]
Step-by-Step Waste Collection Protocol
-
Designate a Satellite Accumulation Area (SAA) : Establish a designated SAA in your laboratory, at or near the point where the waste is generated.[14][15] This area must be under the direct control of laboratory personnel.[16]
-
Select a Compatible Waste Container :
-
Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are generally suitable for organic waste.[14]
-
Do not use glass containers if there is any potential for the waste to contain or generate hydrofluoric acid.[17]
-
Ensure the container is clean and was not previously used for incompatible chemicals.[14]
-
-
Label the Container Correctly : As soon as the first drop of waste is added, the container must be labeled. According to EPA regulations, the label must include:
-
Collect Waste :
-
Solid Waste : Collect pure, unused this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated solid waste container.[13]
-
Liquid Waste : Collect solutions containing this compound in a designated liquid waste container. Do not mix with incompatible waste streams like strong acids, bases, or oxidizers.[14] This waste stream is typically categorized as "halogenated organic solvent waste".[6]
-
-
Keep Containers Closed : The waste container must remain securely closed at all times, except when actively adding waste.[14] This prevents the release of vapors and reduces the risk of spills.
-
Monitor Fill Level : Do not fill containers beyond 90% capacity to allow for vapor expansion.[6]
-
Transfer to Central Accumulation Area (CAA) : Once the container is full, it must be transferred to your institution's main hazardous waste storage area for pickup by a licensed disposal vendor.
Disposal Pathway: The Scientific Rationale
The chemical properties of this compound dictate the appropriate final disposal method.
-
Prohibited Disposal Methods :
-
DO NOT dispose of this chemical down the drain. As a persistent organic compound, it can harm aquatic ecosystems and may not be effectively removed by wastewater treatment facilities.[19]
-
DO NOT dispose of this chemical in the regular trash. This is illegal and poses a significant risk to sanitation workers and the environment.[17]
-
DO NOT attempt to neutralize this compound without a validated and approved procedure from your institution's Environmental Health and Safety (EHS) office. Neutralization of fluorinated compounds can be hazardous.[13][17]
-
-
Recommended Disposal Method :
-
Incineration : The recommended disposal method for fluorinated organic compounds is high-temperature incineration in a facility permitted to handle hazardous waste.[5][15] This process is necessary to break the stable carbon-fluorine bonds and ensure complete destruction of the molecule.[5] Cement kilns, which operate at very high temperatures, can also be effective for destroying such compounds.[8]
-
The entire process, from generation to final disposal, must be documented to maintain a clear "cradle-to-grave" record as required by the Resource Conservation and Recovery Act (RCRA).[16]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste containing this compound.
Spill Management
In the event of a small spill, trained laboratory personnel should act promptly.[13]
-
Alert Personnel : Immediately notify others in the vicinity.
-
Don PPE : Wear the appropriate PPE as outlined in Section 2.
-
Contain the Spill : Use a compatible absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels for large spills.
-
Collect Material : Carefully collect the absorbed material and place it into a labeled hazardous waste container.
-
Decontaminate : Clean the spill area according to your lab's established procedures.
-
Report : Report the spill to your institution's EHS office.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
References
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . Occupational Safety and Health Administration (OSHA). [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon Occupational Safety and Health. [Link]
-
Managing Hazardous Chemical Waste in the Lab . American Society for Clinical Laboratory Science. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]
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Laboratory Waste Management: The New Regulations . Medical Laboratory Observer. [Link]
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Guidelines for Disposing of PFAs . MCF Environmental Services. [Link]
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances . U.S. Environmental Protection Agency (EPA). [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
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Safety data sheet . [Link]
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Pharmaceutical Waste Management: Strategies for Sustainability . East Street Pharmacy. [Link]
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Waste Treatment and Disposal Methods for the Pharmaceutical Industry . U.S. Environmental Protection Agency (EPA). [Link]
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Best Practices for Managing Industrial Waste . Benzoil. [Link]
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What are the best practices for effective waste management in businesses? . [Link]
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A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . U.S. Environmental Protection Agency (EPA). [Link]
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Personal protective equipment for handling 1-(2,2-Difluoroethyl)azetidin-3-ol
Operational Safety Guide: Handling 1-(2,2-Difluoroethyl)azetidin-3-ol
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling this compound. Given the compound's novel structure, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is synthesized from an expert evaluation of its core chemical motifs—the strained azetidine ring and the difluoroethyl group—and authoritative data from closely related structural analogues.[1][2][3][4] Adherence to these protocols is essential for ensuring personnel safety and maintaining experimental integrity.
Core Hazard Analysis and Risk Mitigation
This compound combines a reactive four-membered azetidine heterocycle with a metabolically robust difluoroethyl moiety. While specific toxicological data is pending, the hazards can be reliably inferred from analogous structures.
-
Azetidine Ring System : The parent azetidine is classified as a flammable liquid that causes severe skin burns and eye damage.[2][5] The ring strain makes it susceptible to reactions and potentially confers irritant or corrosive properties to its derivatives.[1][6]
-
Organofluorine Substituents : The difluoroethyl group increases the compound's chemical stability and lipophilicity, which can enhance its biological activity and potential for skin absorption.
-
Alcohol Functionality : The hydroxyl group (-ol) can participate in various reactions and may contribute to the compound's irritant properties.
Based on these structural features and data from compounds like Azetidin-3-ol hydrochloride and other substituted azetidines, we must assume this compound is, at a minimum:
All handling of this compound must be predicated on a "worst-case" assumption of these hazards.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a dynamic risk-based assessment of the specific procedure being performed. The following table outlines the minimum required PPE for handling this compound.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Pre-Use Inspection | Safety Glasses with Side Shields | N/A | Lab Coat (Cotton/Poly Blend) | N/A |
| Weighing Solid (<1g) | Chemical Splash Goggles | Nitrile Gloves (minimum 4 mil) | Lab Coat (Cotton/Poly Blend) | Certified Chemical Fume Hood |
| Solution Preparation | Chemical Splash Goggles & Face Shield | Double-Gloved (Nitrile) | Lab Coat (Cotton/Poly Blend) | Certified Chemical Fume Hood |
| Reaction Workup/Transfer | Chemical Splash Goggles & Face Shield | Double-Gloved (Nitrile or Neoprene) | Chemical-Resistant Apron over Lab Coat | Certified Chemical Fume Hood |
| Small Spill Cleanup (<10 mL) | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile or Neoprene Gloves | Chemical-Resistant Apron over Lab Coat | Air-Purifying Respirator (if outside fume hood) |
Causality Behind PPE Choices:
-
Eye and Face Protection : Standard safety glasses are insufficient.[9] Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and potential vapors.[9][10] A face shield must be worn over goggles during any task involving solutions or transfers, as it provides a secondary barrier protecting the entire face from splashes.[9][10]
-
Hand Protection : Nitrile gloves provide a good initial barrier for incidental contact.[1][10] However, no glove material is impervious forever.[9] For prolonged tasks or when handling solutions, double-gloving is required to provide a buffer in case the outer glove is compromised. Always check the manufacturer's chemical resistance chart for specific breakthrough times.
-
Body Protection : A standard lab coat protects against minor spills.[1][9] When transferring solutions or performing reaction workups where the risk of a larger splash exists, a chemical-resistant apron provides an additional, impermeable layer.
-
Respiratory Protection : The primary method for respiratory protection is an engineering control—the certified chemical fume hood.[1][3] This captures vapors at the source. An air-purifying respirator should be reserved for emergency situations like a spill outside of the fume hood.
Operational Plan: Step-by-Step Handling Procedure
This protocol details the preparation of a stock solution, a common laboratory task.
Pre-Operation:
-
Fume Hood Verification : Confirm the chemical fume hood has a valid certification and the airflow monitor indicates it is functioning correctly.
-
Gather Materials : Place the vial of this compound, required solvent, glassware, and spill kit inside the fume hood.
-
Don PPE : Before handling any chemicals, don the required PPE as specified in the table above (Goggles, Face Shield, Double Gloves, Lab Coat).
Handling Procedure: 4. Tare Glassware : On a balance inside the fume hood, tare the clean, dry flask you will be dissolving the solid in. 5. Weigh Compound : Carefully transfer the desired amount of this compound into the tared flask. Avoid creating dust.[3] 6. Add Solvent : Slowly add the desired volume of solvent to the flask, swirling gently to dissolve the compound. 7. Seal and Label : Securely cap the flask. Label it clearly with the compound name, concentration, solvent, date, and your initials.
Post-Operation: 8. Clean Up : Decontaminate the spatula and any surfaces inside the fume hood. 9. Doff PPE : Remove PPE in the correct order (apron, outer gloves, face shield, goggles, inner gloves) to avoid self-contamination. 10. Hand Washing : Wash hands thoroughly with soap and water after the procedure is complete.[7]
Emergency Response and Disposal Plan
Emergency Procedures:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][11] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][11] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3][11]
-
Ingestion : Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.[11]
Spill Management:
For a small spill (<10 mL) inside a chemical fume hood:
-
Alert personnel in the immediate area.
-
Use a spill kit absorbent material (e.g., vermiculite or diatomite) to cover the spill.[3][5]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[2]
-
Decontaminate the area with a suitable solvent.
Waste Disposal Plan:
All materials contaminated with this compound are considered hazardous waste.
-
Segregation : This compound is a halogenated organic substance. It must be disposed of in a waste container specifically designated for "Halogenated Organic Waste." Do not mix with non-halogenated waste.[12]
-
Containerization : Use a robust, sealed, and clearly labeled container.[12] The label must include "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[8]
-
Disposal : Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.[3][12]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the scale and nature of the handling task.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

azetidin-3-ol)

